28-O-acetylbetulin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H52O3 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23-,24+,25-,26+,27-,29+,30-,31-,32-/m1/s1 |
InChI Key |
PNDHMMQVMNVWPV-XULKKMRESA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Occurrence and Isolation of 28-O-acetylbetulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 28-O-acetylbetulin, a bioactive triterpenoid (B12794562) derivative. The document covers its natural sources, detailed methodologies for its semi-synthetic preparation and purification, and quantitative data to support these processes.
Natural Occurrence
This compound is a naturally occurring derivative of betulin (B1666924), a pentacyclic triterpene. While betulin is found in high concentrations in the bark of birch trees (Betula species), this compound has been isolated from other plant sources.[1][2] Its natural abundance is significantly lower than that of its precursor, betulin.
Known natural sources of this compound include:
-
The twigs and leaves of the Snow-in-Summer tree (Melaleuca linariifolia Smith)[3]
-
Maytenus chiapensis[4]
Due to its limited availability from natural sources, this compound is more commonly obtained through the semi-synthesis from betulin, which is readily available.
Isolation and Semi-Synthesis
The primary method for obtaining this compound is through the selective acetylation of betulin. This process is efficient and yields a high-purity product suitable for research and drug development.
Semi-Synthetic Protocol from Betulin
The selective acetylation of the primary hydroxyl group at the C-28 position of betulin is the most common method for preparing this compound.[1][5][6][7]
Experimental Protocol: Selective Acetylation of Betulin
-
Dissolution: Dissolve betulin (1 equivalent) in anhydrous chloroform (B151607) or dichloromethane (B109758).
-
Reagent Addition: Add imidazole (B134444) and acetic anhydride (B1165640) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[1][6]
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography.[1][5][6]
Purification Protocol
Purification of this compound is critical to remove unreacted betulin and the di-acetylated by-product, 3,28-diacetylbetulin.
Experimental Protocol: Column Chromatography Purification
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm).[5]
-
Mobile Phase: A mixture of dichloromethane and ethanol, typically in a 60:1 (v/v) ratio.[1][5][6]
-
Elution: The crude product is loaded onto the column and eluted with the mobile phase.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing pure this compound.
-
Solvent Evaporation: The solvent from the pure fractions is evaporated to yield the purified this compound.
Quantitative Data
The following tables summarize the quantitative data associated with the semi-synthesis and purification of this compound.
Table 1: Reaction Conditions and Yield for Semi-Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | Betulin | [1][5][6] |
| Reagents | Acetic Anhydride, Imidazole | [5][7] |
| Solvent | Anhydrous Chloroform or Dichloromethane | [1][6] |
| Reaction Time | 24 hours | [6] |
| Temperature | Room Temperature | [6] |
| Yield | ~77% | [6] |
Table 2: Chromatographic Purification Parameters
| Parameter | Specification | Reference |
| Technique | Column Chromatography | [1][5][6] |
| Stationary Phase | Silica Gel 60 (0.063–0.200 mm) | [5] |
| Mobile Phase | Dichloromethane:Ethanol | [1][5][6] |
| Solvent Ratio (v/v) | 60:1 | [1][5][6] |
| Purity | ≥95% | [4] |
Visualized Workflows
The following diagrams illustrate the key processes involved in obtaining and purifying this compound.
Caption: Semi-synthesis workflow of this compound.
Caption: Detailed purification workflow for this compound.
References
The Origin of 28-O-acetylbetulin: A Technical Guide
This in-depth guide explores the origin of 28-O-acetylbetulin, a significant derivative of the naturally occurring triterpene, betulin (B1666924). The document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of its natural sources, synthetic pathways, and key experimental data.
Introduction
This compound is a lupane-type pentacyclic triterpenoid (B12794562) that has garnered considerable interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] While its parent compound, betulin, is abundant in nature, this compound is primarily a semi-synthetic compound, strategically modified to enhance its therapeutic potential. This guide will delve into the foundational knowledge of its origins, from natural precursors to laboratory synthesis.
Natural Precursor: Betulin
The primary origin of this compound is intrinsically linked to its natural precursor, betulin.
Abundant Natural Sources
Betulin is a naturally occurring pentacyclic triterpene that is most famously and abundantly found in the outer bark of birch trees (Betula species, such as Betula alba, Betula pubescens, Betula platyphylla, and Betula pendula).[3][4] It can constitute a significant portion of the dry weight of birch bark, making it a readily available starting material for chemical synthesis.[5] Beyond birch trees, betulin and its derivatives have been isolated from other plant sources, including the bark of Quercus suber L. and the leaves of Nerium oleander L.[3][6]
Isolation of Betulin
The extraction of betulin from its natural sources is typically achieved using organic solvents. A common laboratory-scale procedure involves the extraction of dried and powdered birch bark with solvents like ethanol, chloroform (B151607), or acetone.[3] Following extraction, purification techniques such as crystallization and chromatography are employed to obtain pure betulin.
Synthetic Origin of this compound
While some 28-acyl substituted betulin derivatives can be found in nature, this compound is predominantly produced through the semi-synthesis from betulin.[3] This targeted modification allows for the selective functionalization of the betulin scaffold.
Selective Acetylation at the C-28 Position
The synthesis of this compound hinges on the selective acetylation of the primary hydroxyl group at the C-28 position of the betulin molecule. The secondary hydroxyl group at the C-3 position is less reactive, which allows for this selective modification under controlled reaction conditions.[7] The most common method for this transformation is the reaction of betulin with acetic anhydride (B1165640) (Ac₂O).[3][5]
The general chemical transformation is depicted in the following workflow:
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound, based on methodologies cited in the literature.
Protocol 1: Acetylation using Acetic Anhydride and Pyridine
This protocol is a common method for the selective acetylation of betulin.
Materials:
-
Betulin
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/ethanol mixture)
Procedure:
-
Dissolve betulin in a mixture of dichloromethane and pyridine at room temperature.
-
Add an equimolar amount of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a chloroform/ethanol gradient) to afford pure this compound.[8] A small amount of the diacetylated product, 3,28-O,O'-diacetylbetulin, may also be isolated.[8]
Protocol 2: Acetylation using Acetic Anhydride and Imidazole (B134444)
This method provides an alternative base for the acetylation reaction.
Materials:
-
Betulin
-
Acetic Anhydride (Ac₂O)
-
Imidazole
-
Anhydrous Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve betulin in anhydrous chloroform.
-
Add acetic anhydride and imidazole to the solution.
-
Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with chloroform and wash with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum.
-
Purify the residue by column chromatography to yield this compound.[3][5]
Quantitative Data
The following table summarizes key quantitative data related to this compound and its synthesis.
| Parameter | Value/Description | Reference |
| Molecular Formula | C₃₂H₅₂O₃ | [1] |
| Molecular Weight | 484.8 g/mol | [1] |
| CAS Number | 27686-35-7 | [1][2] |
| Appearance | White to off-white powder | [2] |
| Purity (typical) | ≥95% (by HPLC) | [2] |
| Synthesis Yield | Good yields (e.g., 60-89% for subsequent reactions) | [8] |
Role as a Synthetic Intermediate
This compound is not only a compound of interest for its own biological activities but also serves as a crucial intermediate in the synthesis of other betulin derivatives.[3][6] The acetylation of the C-28 hydroxyl group protects it, allowing for selective chemical modifications at the C-3 hydroxyl group.[5][7] This strategy is widely used to create a diverse library of betulin derivatives for drug discovery programs.
The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 28-O-Acetylbetulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has emerged as a compound of significant interest in pharmacological research. Possessing a range of biological activities, it demonstrates notable potential in the fields of oncology, anti-inflammatory, and antiviral therapies. This technical guide provides a comprehensive overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies for its evaluation, and visual representations of the signaling pathways it modulates.
Introduction
Betulin, abundantly found in the bark of birch trees, and its derivatives have been the subject of extensive scientific investigation due to their diverse pharmacological properties. Among these derivatives, this compound, formed by the selective acetylation of the primary hydroxyl group at the C-28 position of betulin, has shown enhanced biological potential.[1] This modification leads to a compound with promising anticancer, anti-inflammatory, and antiviral activities, making it a valuable lead compound for drug discovery and development. This guide aims to consolidate the current understanding of the biological effects of this compound and provide practical insights for researchers in the field.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 14.37 | [2] |
| HT-29 | Colorectal Adenocarcinoma | 10.96 | [2] |
| MCF-7 | Breast Adenocarcinoma | 11.38 | [2] |
| 8505C | Anaplastic Thyroid Cancer | 10.71 - 15.84 | [1] |
| SW1736 | Anaplastic Thyroid Cancer | 10.71 - 15.84 | [1] |
| A2780 | Ovarian Cancer | 10.71 - 15.84 | [1] |
| SW480 | Colorectal Adenocarcinoma | 10.71 - 15.84 | [1] |
| HCT-8 | Colon Cancer | 10.71 - 15.84 | [1] |
| HCT-116 | Colon Cancer | 10.71 - 15.84 | [1] |
| DLD-1 | Colon Cancer | 10.71 - 15.84 | [1] |
| 518A2 | Melanoma | 10.71 - 15.84 | [1] |
| A253 | Head and Neck Cancer | 10.71 - 15.84 | [1] |
| FaDu | Head and Neck Cancer | 10.71 - 15.84 | [1] |
| A431 | Cervical Cancer | 10.71 - 15.84 | [1] |
| P388 | Murine Leukemia | ~29.7 (for a similar derivative) | [3] |
Mechanism of Anticancer Action
The anticancer effects of this compound are mediated through the induction of apoptosis and the modulation of critical cell signaling pathways.
Studies have shown that this compound and its derivatives can induce apoptosis in cancer cells. This programmed cell death is characterized by morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. The induction of apoptosis is a key mechanism for its anticancer activity.[1]
NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been suggested to exert its anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. Betulin and its derivatives have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell viability.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
In Vitro Anti-inflammatory Effects
In cellular models of inflammation, this compound has been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of the inflammatory response.
| Cell Line | Inflammatory Mediator | Inhibition (%) | IC50 (µM) | Reference |
| RAW 264.7 | Nitric Oxide (NO) | 55.9 | 4.7 | [2] |
| RAW 264.7 | Prostaglandin E2 (PGE2) | 69.5 | 1.7 | [2] |
Antiviral Activity
This compound has also been identified as a potential antiviral agent, demonstrating inhibitory activity against certain viruses.
In Vitro Antiviral Efficacy
| Virus | IC50 (µM) | Reference |
| Semliki Forest Virus (SFV) | 12.1 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point and may require optimization for specific experimental conditions.
Synthesis of this compound
Procedure:
-
Dissolve betulin in dry chloroform.
-
Add acetic anhydride (B1165640) and imidazole to the solution.
-
Stir the reaction mixture at room temperature for the appropriate duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.[1]
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates into DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathways
Protocol:
-
Treat cells with this compound and lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-inflammatory Assay (Nitric Oxide and PGE2 Measurement)
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
Prostaglandin E2 (PGE2) Measurement: Collect the cell culture supernatant and measure the PGE2 concentration using a commercial ELISA kit.
Antiviral Assay (Plaque Reduction Assay)
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Protocol:
-
Grow a confluent monolayer of host cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound.
-
Infect the cells with a known titer of the virus.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
Conclusion
This compound is a promising natural product derivative with a multifaceted pharmacological profile. Its demonstrated anticancer, anti-inflammatory, and antiviral activities warrant further investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular mechanisms of action, conducting in vivo efficacy and safety studies, and exploring the potential for synergistic combinations with other therapeutic agents.
References
28-O-acetylbetulin CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 28-O-acetylbetulin, a derivative of the naturally occurring triterpenoid (B12794562), betulin. The document focuses on its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and outlines its significance in current research.
Core Physicochemical Data
The essential identifiers and properties of this compound are summarized in the table below for quick reference. This information is critical for substance identification, experimental design, and data analysis in a research and development setting.
| Parameter | Value | Source |
| CAS Number | 27686-35-7 | [1][2] |
| Molecular Formula | C₃₂H₅₂O₃ | [1][2] |
| Molecular Weight | 484.8 g/mol | [1][2] |
| Formal Name | (3β)-28-acetate-lup-20(29)-ene-3,28-diol | [1] |
| Synonyms | 28-acetoxy Betulin, C-28-Acetylbetulin | [1] |
Introduction to this compound
This compound is a semi-synthetic derivative of betulin, a pentacyclic triterpenoid alcohol found in the bark of birch trees.[3] The acetylation at the C-28 position modifies the properties of the parent compound, leading to distinct biological activities. This has made this compound a subject of interest in medicinal chemistry and pharmacology.
Research and Applications
Recent studies have highlighted the potential of this compound in various therapeutic areas. It has demonstrated notable anti-inflammatory and anticancer properties.[1] For instance, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in RAW 264.7 cells, which are key mediators of inflammation.[1] Furthermore, cytotoxic effects have been observed in several cancer cell lines, including A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma).[1][4]
The workflow for investigating the bioactivity of compounds like this compound often follows a standardized path from initial screening to more detailed mechanistic studies.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. While specific protocols can vary between laboratories, the following provides a general outline for the synthesis of a this compound derivative, based on similar reported syntheses.
Example Synthesis: Steglich Esterification for 3-O-Acryloyl-28-O-acetylbetulin
This protocol describes a method to introduce an acryloyl group at the C-3 position of this compound, a common strategy to create novel derivatives for biological evaluation.[4]
-
Dissolution: Dissolve this compound and acrylic acid in a suitable solvent such as dichloromethane.
-
Coupling Agents: Add N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction: Stir the mixture at 0°C for several hours, then allow it to warm to room temperature and continue stirring for 24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., dichloromethane:ethanol, 60:1 v/v) to obtain the pure 3-O-acryloyl-28-O-acetylbetulin.[4]
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]
Signaling Pathway Interactions
The anti-inflammatory effects of this compound are linked to its ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the production of pro-inflammatory mediators.
This diagram illustrates the inhibitory action of this compound on lipopolysaccharide (LPS)-induced production of nitric oxide and prostaglandin E₂ in RAW 264.7 macrophage cells, a common in vitro model for studying inflammation.[1]
This technical guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development. Further research into its mechanisms of action and potential therapeutic applications is ongoing.
References
Solubility Profile of 28-O-acetylbetulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-O-acetylbetulin is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid (B12794562) found in the bark of birch trees. The acetylation at the C-28 position alters the physicochemical properties of the parent compound, betulin, influencing its solubility and potential applications in pharmacology and materials science. Understanding the solubility of this compound in common laboratory solvents is critical for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a summary of the available solubility data for this compound and a detailed experimental protocol for its determination.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₅₂O₃ |
| Molecular Weight | 484.7 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not available |
Solubility Data
The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as temperature and pressure. The principle of "like dissolves like" is a useful guide, suggesting that non-polar compounds will dissolve in non-polar solvents and polar compounds will dissolve in polar solvents. This compound, with its large hydrocarbon backbone and a single acetyl group and a hydroxyl group, is a largely non-polar molecule with some capacity for hydrogen bonding.
Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively reported in the scientific literature. However, the following data has been compiled from available sources.
| Solvent | Chemical Formula | Polarity Index | Solubility (at ambient temperature) |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 1 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 7.2 | Slightly soluble[1] |
| Chloroform | CHCl₃ | 4.1 | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available |
| Acetone | C₃H₆O | 5.1 | Data not available |
| Ethanol | C₂H₅OH | 5.2 | Data not available |
| Methanol | CH₃OH | 6.6 | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available |
| Hexane | C₆H₁₄ | 0.1 | Data not available |
| Water | H₂O | 10.2 | Data not available (expected to be very low) |
Note: The lack of extensive quantitative data highlights the need for further experimental investigation into the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound using the widely accepted equilibrium (or shake-flask) method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into an autosampler vial. This step is crucial to remove any remaining solid particles that could interfere with the HPLC analysis.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared unknown samples and determine their concentration by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in common laboratory solvents is a critical parameter for its handling and application in research and development. While quantitative data is currently limited, this guide provides the available information and a robust experimental protocol for its determination. The provided workflow and methodologies will enable researchers to accurately determine the solubility of this compound in solvents relevant to their specific applications, thereby facilitating its further investigation and potential use in various scientific fields. Further research is encouraged to expand the solubility profile of this promising compound.
References
28-O-Acetylbetulin: A Comprehensive Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-O-acetylbetulin, a monoacetylated derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has emerged as a compound of significant interest in oncological and immunological research. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its synthesis, anticancer and anti-inflammatory activities, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as an in-depth resource for researchers and professionals in drug development. While extensive research has been conducted on various derivatives, this review consolidates the specific findings related to the 28-O-acetylated form, highlighting its therapeutic promise and areas requiring further investigation.
Introduction
Betulin, a lupane-type pentacyclic triterpene, is abundantly found in the bark of birch trees. Its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties, have spurred extensive research into its therapeutic applications. However, the poor water solubility of betulin has led to the exploration of its derivatives to enhance bioavailability and efficacy. Among these, this compound, synthesized by the selective acetylation of the primary hydroxyl group at the C-28 position of betulin, has demonstrated notable biological activities. This strategic modification not only serves as a key intermediate for further derivatization at the C-3 position but also exhibits intrinsic therapeutic properties. This review aims to provide a detailed technical overview of the current state of knowledge on this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the selective acetylation of betulin. The primary hydroxyl group at C-28 is more reactive than the secondary hydroxyl group at C-3, allowing for regioselective acetylation under controlled conditions.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the use of acetic anhydride (B1165640) in the presence of a catalyst.
Materials:
-
Betulin
-
Acetic anhydride (Ac₂O)
-
Imidazole (B134444) or Pyridine (B92270) (as catalyst)
-
Anhydrous chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane:ethanol mixture)
Procedure:
-
Dissolve betulin in anhydrous chloroform or dichloromethane.
-
Add imidazole or pyridine to the solution.
-
Add acetic anhydride to the reaction mixture.
-
Stir the reaction at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of dichloromethane and ethanol) to yield pure this compound.[1][2]
Characterization: The structure of the synthesized this compound is confirmed using various spectroscopic techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
IR (Infrared) Spectroscopy
-
MS (Mass Spectrometry)
-
HRMS (High-Resolution Mass Spectrometry)[2]
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of cancer cell lines. Its anticancer activity is often evaluated by determining its half-maximal inhibitory concentration (IC₅₀).
Quantitative Data: In Vitro Cytotoxicity of this compound and its Derivatives
The following table summarizes the reported IC₅₀ values for this compound and some of its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | P388 | Murine Leukemia | ~12.5 | [3] |
| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | P388 | Murine Leukemia | 35.51 | [2] |
| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | T47D | Breast Cancer | >100 | [2] |
| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | CCRF/CEM | Leukemia | >100 | [2] |
| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | SW707 | Colorectal Adenocarcinoma | >100 | [2] |
| Betulin Derivative 6i (hydrazide-hydrazone at C-28) | HepG2 | Hepatocellular Carcinoma | 9.27 | [4] |
| Betulin Derivative 6i (hydrazide-hydrazone at C-28) | MCF-7 | Breast Cancer | 8.87 | [4] |
Mechanism of Anticancer Action: Induction of Apoptosis
Studies on betulin and its derivatives, including acetylated forms, suggest that a primary mechanism of their anticancer activity is the induction of apoptosis.[5][6] This programmed cell death is often mediated through the activation of the caspase cascade.
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism reported for betulin derivatives. This pathway involves the regulation of mitochondrial membrane permeability by the Bcl-2 family of proteins, leading to the release of cytochrome c and subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by this compound.
The PI3K/Akt/mTOR signaling pathway is crucial for cell survival, proliferation, and growth. Its inhibition is a key mechanism for the anticancer effects of many compounds. While direct evidence for this compound is limited, studies on betulinic acid suggest that it can suppress this pathway, leading to apoptosis and autophagy.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins in a sample, such as those involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the apoptosis markers of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Anti-inflammatory Activity
While the anti-inflammatory properties of betulin and betulinic acid are well-documented, specific studies on this compound are less common. The anti-inflammatory effects of these related compounds are often attributed to the inhibition of pro-inflammatory mediators and signaling pathways.
Putative Mechanism of Anti-inflammatory Action
Based on the literature for betulin and its derivatives, the anti-inflammatory activity of this compound is likely mediated through the inhibition of pathways such as NF-κB and the reduction of pro-inflammatory enzymes like COX-2.[9][10]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Its inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Putative inhibition of the NF-κB inflammatory pathway.
Pharmacokinetics
There is a notable lack of specific pharmacokinetic data for this compound in the published literature. However, studies on betulin and other derivatives indicate that poor aqueous solubility is a significant challenge, leading to low bioavailability.[11][12][13][14] Chemical modifications, such as the introduction of succinyl groups, have been shown to improve the pharmacokinetic profiles of betulin derivatives.[12][15][16] It is plausible that the acetylation at the C-28 position may alter the lipophilicity and subsequent absorption and distribution of the molecule compared to the parent betulin, but dedicated in vivo pharmacokinetic studies are required to confirm this.
Conclusion and Future Directions
This compound is a promising derivative of betulin with demonstrated anticancer activity, primarily through the induction of apoptosis. Its role as a synthetic intermediate has also facilitated the development of a wide array of other biologically active betulin derivatives. While its anticancer potential is evident, there are significant gaps in the current understanding of its therapeutic profile.
Future research should focus on:
-
Comprehensive in vivo studies to evaluate the anticancer efficacy and safety of this compound in animal models.
-
Detailed investigations into its anti-inflammatory properties , including its effects on various inflammatory mediators and signaling pathways.
-
Thorough pharmacokinetic (ADME) studies to determine its absorption, distribution, metabolism, and excretion profile.
-
Elucidation of the specific molecular targets and signaling pathways directly modulated by this compound to better understand its mechanism of action.
Addressing these research gaps will be crucial in fully realizing the therapeutic potential of this compound and advancing its development as a clinical candidate for the treatment of cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Acetylenic derivative of betulin induces apoptosis in endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 7. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats | Semantic Scholar [semanticscholar.org]
The Journey of a Birch Bark Compound: A Technical Guide to the Discovery and Evolution of Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin (B1666924), a pentacyclic triterpene abundantly found in the bark of birch trees, has emerged from a mere natural curiosity to a cornerstone in the development of novel therapeutic agents. First isolated in 1788 by German-Russian chemist Johann Tobias Lowitz, its journey into the realm of modern pharmacology has been marked by significant discoveries and innovative chemical modifications.[1][2] This in-depth technical guide chronicles the history of betulin and its derivatives, detailing their discovery, synthesis, and the evolution of their diverse biological activities. We provide a comprehensive overview of key experimental protocols, quantitative biological data, and the intricate signaling pathways through which these compounds exert their effects, with a particular focus on their anticancer and anti-HIV applications.
Discovery and Early History
The story of betulin began with its isolation from the white bark of the silver birch (Betula pendula).[1][2] For a long time, it remained a compound of primarily academic interest. The turning point came with the exploration of its chemical scaffold, which proved to be a versatile platform for synthesizing a myriad of derivatives. The presence of reactive hydroxyl groups at the C-3 and C-28 positions allows for a wide range of chemical modifications, unlocking a spectrum of pharmacological activities.[3]
A pivotal moment in the history of betulin derivatives was the discovery of the potent biological activities of its oxidized form, betulinic acid.[4] Betulin can be readily converted to betulinic acid, a compound that itself is found in various plant species.[4][5] This conversion paved the way for extensive research into the therapeutic potential of this class of compounds.
Key Derivatives and Their Therapeutic Promise
The modification of the betulin scaffold has given rise to a multitude of derivatives with enhanced and often targeted biological activities. These derivatives have shown significant promise in several therapeutic areas, most notably in oncology and virology.
Anticancer Derivatives
Betulinic acid was one of the first derivatives to exhibit significant and selective cytotoxicity against various cancer cell lines, particularly melanoma.[4][6] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, through the mitochondrial pathway.[7][8] Further research has led to the development of even more potent anticancer agents.
One such derivative is NVX-207 , which has demonstrated significant anti-tumor activity against a range of human and canine cancer cell lines.[9] Its mechanism also involves the induction of the intrinsic apoptotic pathway.[9][10]
The introduction of various functional groups at the C-3, C-28, and other positions of the betulin skeleton has been a key strategy in optimizing anticancer and pharmacokinetic properties.[11] For instance, the addition of indole (B1671886) moieties at the C-28 position has been shown to enhance the anticancer potential against breast cancer cells.[11][12]
Anti-HIV Derivatives
The discovery of the anti-HIV activity of betulinic acid derivatives marked a significant milestone in the development of novel antiretroviral therapies.[4][13] Modifications at the C-3 and C-28 positions of betulinic acid have led to the identification of potent HIV-1 maturation inhibitors.[7][14]
The most prominent example is Bevirimat (B1684568) (PA-457) , a 3-O-(3',3'-dimethylsuccinyl) derivative of betulinic acid.[15][16] Bevirimat represents a first-in-class HIV maturation inhibitor.[4][11] Its unique mechanism of action involves the inhibition of the final step in the processing of the viral Gag polyprotein, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1), which is crucial for the formation of mature, infectious viral particles.[3][4][17] This results in the production of immature, non-infectious virions.[4]
Further structure-activity relationship (SAR) studies have led to the synthesis of bifunctional derivatives that can inhibit both HIV-1 entry and maturation, offering the potential for more robust antiviral therapies.[14]
Data Presentation: Biological Activity of Betulin Derivatives
The following tables summarize the quantitative biological data for key betulin derivatives, providing a comparative overview of their anticancer and anti-HIV activities.
Table 1: Anticancer Activity of Betulin Derivatives (IC50 Values in µM)
| Compound/Derivative | Leukemia (MV4-11) | Lung Cancer (A549) | Breast Cancer (MCF-7) | Prostate Cancer (PC-3) | Melanoma (Hs294T) | Colon Cancer (HCT116) | Reference |
| Betulin | >100 | >100 | >100 | >100 | >100 | >100 | [18] |
| Betulinic Acid | - | 18.7 | 17.11 | - | - | - | [18] |
| 3-carboxyacyl-28-alkynyloyl betulin derivative (4a) | 0.82 | 26.8 | 29.5 | 1.84 | 1.06 | 32.1 | [18] |
| 28-indole-betulin derivative (EB355A) | - | >20 | 8.5 | - | - | >20 | [19] |
| Betulin-1,2,4-triazole derivative (Bet-TZ1) | - | - | 35.83 | - | 22.41 | 46.92 | [20] |
| NVX-207 | - | - | Mean IC50 = 3.5 µM across various cell lines | - | - | - | [9] |
| 30-diethylphosphate betulin derivative (7b) | - | - | - | - | 0.76 (C-32) | - | [21] |
Table 2: Anti-HIV Activity of Betulin Derivatives (EC50 and IC50 Values in µM)
| Compound/Derivative | Anti-HIV-1 Activity (EC50) | Cytotoxicity (IC50) | Cell Line | Reference |
| Betulin | 23 | 45 | H9 lymphocytes | [1] |
| Betulinic Acid | 1.4 | >20 | H9 lymphocytes | [22] |
| Bevirimat (PA-457) | <0.001 | >20 | MT-4 | [16] |
| 3′S-MSB (4) | 0.0087 | >55 | H9 lymphocytes | [16] |
| Bi-functional BA derivative | 0.0026 | >25 | MT-2 | [14] |
| Fluorinated bevirimat derivative (18) | 0.003 | >6 | MT4 | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of betulin derivatives.
Synthesis of Betulinic Acid from Betulin
Procedure: A common method involves a two-step oxidation process.[13][24][25][26][27]
-
Oxidation of Betulin to Betulonic Acid: Betulin is first oxidized to betulonic acid. This can be achieved using various oxidizing agents, such as chromium(VI) oxide in pyridine (B92270) or potassium dichromate with sulfuric acid on an alumina (B75360) support.[13][24] A more selective method employs TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst in an electrochemical oxidation.[25][26]
-
Reduction of Betulonic Acid to Betulinic Acid: The resulting betulonic acid is then reduced to betulinic acid. This is typically accomplished using a reducing agent like sodium borohydride (B1222165) (NaBH4) in a suitable solvent such as methanol (B129727) or isopropanol.[13][24] This reduction often yields a mixture of 3α- and 3β-hydroxy epimers, with the desired 3β-epimer (betulinic acid) being the major product.[13] Purification is then carried out, often by recrystallization.[24]
Synthesis of a 28-Indole-Betulin Derivative (e.g., EB355A)
Procedure: The synthesis is typically carried out using the Steglich esterification method.[19]
-
A solution of betulin (or a 3-O-protected betulin derivative) in an anhydrous solvent like dichloromethane (B109758) is prepared.
-
To this solution, indole-3-acetic acid, N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with appropriate aqueous solutions and dried over an anhydrous salt like sodium sulfate.
-
The final product is purified by column chromatography on silica (B1680970) gel.
In Vitro Anticancer Activity Assay (MTT Assay)
Procedure: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[18]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the betulin derivative for a specified incubation period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated for a few hours.
-
During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[12]
Anti-HIV Activity Assay (Single-Cycle Infectivity Assay)
Procedure: This assay measures the ability of a compound to inhibit a single round of HIV-1 infection.[28]
-
TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are used.
-
A known amount of HIV-1 virus stock is pre-incubated with various concentrations of the betulin derivative.
-
The virus-compound mixture is then added to the TZM-bl cells.
-
After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The EC50 value, the concentration of the compound that inhibits viral infection by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of betulin derivatives are underpinned by their interaction with specific cellular and viral pathways.
Anticancer Mechanism: Induction of Apoptosis
Betulinic acid and its derivatives primarily exert their anticancer effects by inducing apoptosis in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. Anti-AIDS agents. 32. Synthesis and anti-HIV activity of betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of NVX-207, a novel betulinic acid-derived anti-cancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NVX-207 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 11. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
- 12. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Synthesis of betulinic acid from betulin and study of its solubilization usingliposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-HIV activity of bi-functional betulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scholars@Duke publication: Anti-AIDS agents. 34. Synthesis and structure-activity relationships of betulin derivatives as anti-HIV agents. [scholars.duke.edu]
- 16. Anti-AIDS Agents 73: Structure-Activity Relationship Study and Asymmetric Synthesis of 3-O-Monomethylsuccinyl Betulinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Structure, In Vitro Anticancer Study and Molecular Docking of New Phosphate Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fluorinated betulinic acid derivatives and evaluation of their anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Uses of 28-O-acetylbetulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has emerged as a promising candidate for therapeutic development. Exhibiting a range of biological activities, this compound has demonstrated significant potential in the fields of oncology, immunology, and virology. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its anticancer, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the implicated signaling pathways are presented to facilitate further investigation and drug development efforts.
Introduction
Betulin and its derivatives have long been recognized for their diverse pharmacological effects.[1] The acetylation of betulin at the C-28 position to yield this compound has been shown to modulate its biological activity, often enhancing its therapeutic potential. This guide synthesizes the available scientific literature on this compound, offering a detailed resource for researchers.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a variety of cancer cell lines.[2] The primary mechanism of its anticancer action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8505C | Anaplastic Thyroid | 10.71 - 15.84 | [2] |
| SW1736 | Anaplastic Thyroid | 10.71 - 15.84 | [2] |
| A2780 | Ovarian | 10.71 - 15.84 | [2] |
| SW480 | Colon | 10.71 - 15.84 | [2] |
| HCT-8 | Colon | 10.71 - 15.84 | [2] |
| HCT-116 | Colon | 10.71 - 15.84 | [2] |
| DLD-1 | Colon | 10.71 - 15.84 | [2] |
| HT-29 | Colon | 10.71 - 15.84 | [2] |
| A549 | Lung | 10.71 - 15.84 | [2] |
| 518A2 | Melanoma | 10.71 - 15.84 | [2] |
| A253 | Head and Neck | 10.71 - 15.84 | [2] |
| FaDu | Head and Neck | 10.71 - 15.84 | [2] |
| A431 | Cervical | 10.71 - 15.84 | [2] |
| MCF-7 | Breast | 10.71 - 15.84 | [2] |
| Liposarcoma | Liposarcoma | 10.71 - 15.84 | [2] |
| P388 | Murine Leukemia | ~35.51 (for a derivative) | [3] |
| T47D | Breast Cancer | Not specified | [3] |
| CCRF/CEM | Leukemia | Not specified | [1][3] |
| SW707 | Colorectal Adenocarcinoma | Not specified | [1][3] |
Signaling Pathway of Apoptosis Induction
While direct studies on this compound are ongoing, research on closely related betulin derivatives suggests the induction of apoptosis via the mitochondrial pathway. This involves the activation of caspase-9 and caspase-3, key executioners of apoptosis.[4][5] Furthermore, the NF-κB signaling pathway has been implicated in the apoptotic process induced by betulin derivatives.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Anti-inflammatory Activity
This compound and its parent compound, betulin, have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.
Quantitative Data: In Vitro Anti-inflammatory Effects
While specific IC50 values for this compound's anti-inflammatory activity are not widely reported, studies on betulin show a significant reduction in inflammatory markers. For instance, betulin inhibits the production of pro-inflammatory cytokines like IL-6 and TNF-α.[6]
Signaling Pathway of Inflammation Inhibition
The anti-inflammatory effects of betulin-related compounds are primarily attributed to the inhibition of the NF-κB signaling pathway.[7] This pathway is a central regulator of the inflammatory response. Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory enzymes like COX-2 and iNOS, which are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a known inhibitor (e.g., L-NMMA).
-
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
Antiviral Activity
This compound has shown promising activity against certain enveloped viruses, particularly the Semliki Forest Virus (SFV).
Quantitative Data: In Vitro Antiviral Efficacy
The antiviral activity of this compound against Semliki Forest Virus has been quantified as follows:
| Virus | IC50 (µM) | Reference |
| Semliki Forest Virus (SFV) | 12.1 | [2] |
For comparison, the IC50 of the commonly used antiviral drug ribavirin (B1680618) against SFV is 95.1 µM, highlighting the potent activity of this compound.[2]
Mechanism of Antiviral Action
The precise mechanism of antiviral action is still under investigation, but it is believed that this compound and related compounds inhibit a stage in the virus replication cycle.[8][9]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound.
-
Cell Seeding:
-
Seed susceptible host cells (e.g., BHK-21 cells for SFV) in 6-well plates to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units) with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture and incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose (B213101) and the corresponding concentration of the compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% formaldehyde (B43269) and stain with a 0.1% crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the IC50 value.
-
Conclusion and Future Directions
This compound is a promising therapeutic agent with multifaceted biological activities. Its potent anticancer, anti-inflammatory, and antiviral properties warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its various effects. In vivo studies are also crucial to evaluate its efficacy, pharmacokinetics, and safety profile in preclinical models. The development of optimized formulations to enhance its bioavailability will be a key step towards its potential clinical application. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound as a novel therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Acetylenic derivative of betulin induces apoptosis in endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. cris.vtt.fi [cris.vtt.fi]
- 9. Betulin-derived compounds as inhibitors of alphavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-Inflammatory Properties of 28-O-acetylbetulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, there is a persistent need for the development of new and effective anti-inflammatory therapies.
Betulin, a lupane-type triterpene abundant in the bark of birch trees, and its derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects.[1] this compound is a semi-synthetic derivative of betulin, formed by the selective acetylation of the primary hydroxyl group at the C-28 position.[2] This modification has been explored to potentially enhance the pharmacological profile of the parent compound. This guide focuses specifically on the documented anti-inflammatory properties of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective acetylation of betulin. Several protocols have been described in the literature.
Synthesis Protocol 1
A common method involves the treatment of betulin with acetic anhydride (B1165640) in the presence of a base.
-
Reactants: Betulin, acetic anhydride (Ac₂O), imidazole, dry chloroform (B151607) (CHCl₃).
-
Procedure: Betulin is dissolved in dry chloroform, followed by the addition of acetic anhydride and imidazole. The reaction mixture is then stirred, and the progress of the reaction is monitored. Upon completion, the this compound is isolated and purified.[2]
Synthesis Protocol 2
An alternative method utilizes pyridine (B92270) as the base and catalyst.
-
Reactants: Betulin, acetic anhydride, pyridine, 4-dimethylaminopyridine (B28879) (DMAP), dry dichloromethane.
-
Procedure: Betulin is dissolved in dry dichloromethane, and pyridine and a catalytic amount of DMAP are added. Acetic anhydride is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The product is then worked up and purified.[3]
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in vitro, primarily focusing on its ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2)
A key study demonstrated that this compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-activated RAW 264.7 cells.[4]
Table 1: Inhibitory Activity of this compound on NO and PGE2 Production
| Mediator | Cell Line | Stimulus | % Inhibition | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 55.9% | 4.7 | [4] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 69.5% | 1.7 | [4] |
Experimental Protocols
-
Cell Line: Murine macrophage-like cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere of 5% CO₂ at 37°C.[5]
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated incubation period (e.g., 24 hours).[4][6]
-
Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[7]
-
Procedure:
-
After cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.[7]
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.
-
The absorbance is measured at a specific wavelength (typically 540 nm) using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[7]
-
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Culture supernatants are collected after cell treatment.
-
The concentration of PGE2 in the supernatants is determined using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[1][6] This typically involves the addition of the supernatant to a microplate pre-coated with a PGE2 capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
The absorbance is measured at the appropriate wavelength, and the PGE2 concentration is calculated from a standard curve.
-
Molecular Mechanisms of Action (Hypothesized)
While direct evidence for the molecular mechanisms of this compound is still emerging, the anti-inflammatory activities of its parent compound, betulin, and the related betulinic acid are well-documented and likely provide insights into the potential pathways modulated by this compound. These pathways primarily involve the inhibition of pro-inflammatory transcription factors and signaling cascades.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[8] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also key players in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors such as AP-1, leading to the expression of pro-inflammatory genes.[9] Betulin and some of its derivatives have been shown to inhibit the phosphorylation of MAPKs.[1] It is plausible that this compound shares this mechanism.
Western Blotting Protocols for Pathway Analysis
To investigate the effects of this compound on these signaling pathways, Western blotting can be employed to detect the total and phosphorylated forms of key proteins.
-
Protein Extraction: After cell treatment, total protein is extracted using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is then determined using a suitable method (e.g., BCA assay).[10]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][12]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities can be quantified to determine the effect of this compound on protein phosphorylation.[11]
References
- 1. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Antiviral Potential of 28-O-Acetylbetulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has emerged as a compound of interest in the field of antiviral research. While the broader class of betulin derivatives has been investigated for a range of biological activities, including anticancer and anti-inflammatory properties, this technical guide focuses specifically on the documented antiviral activity of this compound against specific viral and bacterial pathogens. This document provides a consolidated overview of the available quantitative data, detailed experimental protocols for antiviral assessment, and visual representations of key experimental workflows to support further research and development in this area.
Quantitative Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantitatively assessed against Semliki Forest Virus (SFV) and Chlamydia pneumoniae. The available data is summarized in the table below, providing a clear comparison of its activity.
| Compound | Virus/Bacterium | Assay | Endpoint | Result | Reference |
| This compound | Semliki Forest Virus (SFV) | Not Specified | IC50 | 12.1 µM | [1] |
| This compound | Chlamydia pneumoniae | Acute infection model in vitro | % Inhibition | 22% at 1 µM | [1] |
| 3,28-di-O-acetylbetulin | Semliki Forest Virus (SFV) | Not Specified | IC50 | 9.1 µM | [2] |
Table 1: Summary of Quantitative Antiviral Data for this compound and a Related Compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are detailed protocols relevant to the assessment of the antiviral activity of this compound.
Protocol 1: Plaque Reduction Assay for Antiviral Activity against Semliki Forest Virus (SFV)
This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Semliki Forest Virus (SFV) stock of known titer
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose (for solid overlay) or Methylcellulose (B11928114) (for semi-solid overlay)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in DMEM to achieve the desired final concentrations for the assay.
-
Virus Dilution: Prepare a dilution of the SFV stock in DMEM to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. Infect the cells with the diluted virus for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.
-
Compound Treatment: After the 1-hour incubation, remove the virus inoculum. Add the different dilutions of this compound in DMEM containing a low concentration of FBS (e.g., 2%). Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After a further 1-2 hour incubation with the compound, remove the medium and add an overlay medium.
-
For solid overlay: Mix equal volumes of 2x DMEM and melted 1.6% agarose. Once the mixture has cooled to ~45°C, add it to the wells.
-
For semi-solid overlay: Mix DMEM with methylcellulose to a final concentration of 1.2%.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining and Plaque Counting:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.
Protocol 2: In Vitro Susceptibility Testing of Chlamydia pneumoniae
This protocol describes a method to assess the inhibitory effect of a compound on the intracellular growth of Chlamydia pneumoniae.
Materials:
-
HeLa or HEp-2 cells
-
Chlamydia pneumoniae elementary bodies (EBs)
-
This compound
-
Eagle's Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Gentamicin
-
Chlamydia-specific fluorescent antibody
-
96-well microtiter plates
-
Methanol
Procedure:
-
Cell Seeding: Seed HeLa or HEp-2 cells into 96-well microtiter plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in MEM.
-
Infection: Aspirate the growth medium from the confluent cell monolayers. Inoculate the cells with a suspension of C. pneumoniae EBs. Centrifuge the plates at a low speed to facilitate infection.
-
Compound Addition: After a short incubation period, remove the inoculum and add the prepared dilutions of this compound in MEM containing cycloheximide and gentamicin. Include an infection control (no compound) and a negative control (no infection, no compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Fixation and Staining:
-
Aspirate the medium and fix the cells with methanol.
-
Stain the cells with a Chlamydia-specific fluorescently labeled antibody.
-
-
Inclusion Counting: Examine the plates under a fluorescence microscope and count the number of chlamydial inclusions in each well.
-
Data Analysis: The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant reduction in the number of inclusions compared to the infection control. The percentage of inhibition can be calculated for each concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
References
Anticancer Mechanisms of 28-O-Acetylbetulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has emerged as a promising candidate in anticancer research. This technical guide delineates the core mechanisms of action through which this compound exerts its antiproliferative and cytotoxic effects on cancer cells. Drawing upon in-vitro studies of this compound and its closely related analogues, this document details its role in inducing apoptosis, mediating cell cycle arrest, and modulating key oncogenic signaling pathways. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and comprehensive understanding of its anticancer properties.
Introduction
Betulin and its derivatives have garnered significant attention for their therapeutic potential, particularly in oncology. The modification of the C-28 hydroxyl group of betulin to an acetyl ester, yielding this compound, has been shown to enhance its cytotoxic profile against various cancer cell lines. This guide consolidates the current understanding of the molecular mechanisms underpinning the anticancer activity of this compound, providing a foundational resource for further research and development.
Cytotoxicity and Antiproliferative Activity
This compound exhibits significant antiproliferative activity against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines, demonstrating its efficacy in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| 8505C | Anaplastic Thyroid Cancer | 14.74 | [1] |
| SW1736 | Anaplastic Thyroid Cancer | 10.71 - 15.84 | [1] |
| A2780 | Ovarian Cancer | 10.71 - 15.84 | [1] |
| SW480 | Colon Cancer | 10.71 - 15.84 | [1] |
| HCT-8 | Colon Cancer | 10.71 - 15.84 | [1] |
| HCT-116 | Colon Cancer | 10.71 - 15.84 | [1] |
| DLD-1 | Colon Cancer | 10.71 - 15.84 | [1] |
| HT-29 | Colon Cancer | 10.71 - 15.84 | [1] |
| A549 | Lung Cancer | 10.71 - 15.84 | [1] |
| 518A2 | Melanoma | 15.84 | [1] |
| A253 | Head and Neck Cancer | 10.71 - 15.84 | [1] |
| FaDu | Head and Neck Cancer | 10.71 - 15.84 | [1] |
| A431 | Cervical Cancer | 10.71 - 15.84 | [1] |
| MCF-7 | Breast Cancer | 10.71 - 15.84 | [1] |
| P388 | Murine Leukemia | >29.7 | [2] |
| T47D | Breast Cancer | >100 | [2] |
| CCRF/CEM | Leukemia | >100 | [2] |
| SW707 | Colorectal Adenocarcinoma | >100 | [2] |
| BALB/3T3 | Normal Fibroblast | 29.7 | [2] |
Core Anticancer Mechanisms
The anticancer activity of this compound and its closely related derivatives is primarily attributed to the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. Evidence also points towards the modulation of critical cell survival signaling pathways.
Induction of Apoptosis
Studies on betulin derivatives, such as 28-O-propynoylbetulin, strongly suggest that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.[3] This process is characterized by a cascade of molecular events, including the activation of initiator and effector caspases.
Key Events in Apoptosis Induction:
-
Mitochondrial Membrane Potential (ΔΨm) Loss: Disruption of the mitochondrial membrane integrity.
-
Caspase Activation: Sequential activation of caspase-9 (initiator) and caspase-3 (effector).[3]
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspase-3, a hallmark of apoptosis.
Cell Cycle Arrest
Derivatives of betulin have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[4][5] This is often accompanied by the modulation of key cell cycle regulatory proteins.
Key Regulators of G2/M Arrest:
-
Cyclin B1: Levels are often decreased.
-
CDK1 (Cdc2): Activity is typically inhibited.
-
p21 (WAF1/CIP1): Expression may be upregulated, leading to cell cycle inhibition.
Inhibition of Pro-Survival Signaling Pathways
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Studies on acetylenic derivatives of betulin have demonstrated an inhibitory effect on this pathway.[6] It is plausible that this compound shares this mechanism.
Key Components of PI3K/Akt Pathway Inhibition:
-
Akt Phosphorylation: Reduced phosphorylation of Akt at Ser473 and Thr308, leading to its inactivation.
-
Downstream Effectors: Consequent deregulation of downstream targets of Akt that promote cell survival.
References
- 1. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Acetylenic derivative of betulin induces apoptosis in endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 6. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
28-O-Acetylbetulin: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin (B1666924), a naturally abundant pentacyclic triterpene, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, particularly their anticancer properties. Among its various semi-synthetic analogs, 28-O-acetylbetulin stands out as a key intermediate, offering a strategic starting point for the synthesis of novel compounds with enhanced therapeutic potential. The selective acetylation of the primary hydroxyl group at the C-28 position of betulin not only modulates its bioactivity but also facilitates further chemical modifications at the less reactive C-3 secondary hydroxyl group. This guide provides a comprehensive overview of the synthesis of this compound and its role as a precursor for a diverse range of novel derivatives. It details experimental protocols, presents quantitative data on their biological activities, and elucidates the underlying signaling pathways through which these compounds exert their effects.
Introduction
The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a continuous endeavor in drug discovery. Natural products have historically served as a rich source of inspiration and starting materials for the development of new drugs. Betulin, readily available from the bark of birch trees, is a prime example of a promising natural scaffold.[1] Its inherent biological properties, coupled with the presence of two modifiable hydroxyl groups, make it an attractive target for chemical synthesis.[2]
The strategic modification of the betulin backbone has led to the discovery of derivatives with significantly enhanced cytotoxic activity against various cancer cell lines.[3] A crucial step in many of these synthetic routes is the preparation of this compound. This mono-acetylated derivative serves as a versatile precursor, enabling the introduction of diverse functionalities at the C-3 position, leading to compounds with a wide array of pharmacological profiles.[4][5] This whitepaper will delve into the synthesis of these novel compounds, their biological evaluation, and the molecular mechanisms that underpin their therapeutic potential.
Synthesis of this compound: A Key Intermediate
The selective acetylation of the primary hydroxyl group at the C-28 position of betulin is a critical first step in the synthesis of many novel derivatives. This selectivity is achieved due to the higher reactivity of the primary hydroxyl group compared to the secondary hydroxyl group at the C-3 position.
Experimental Protocol: Selective Acetylation of Betulin
A common and effective method for the synthesis of this compound involves the use of acetic anhydride (B1165640) in the presence of a catalyst.
Materials:
-
Betulin
-
Acetic anhydride (Ac₂O)
-
Pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve betulin in a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Add a molar equivalent of acetic anhydride to the solution.
-
Introduce a catalytic amount of pyridine or DMAP to the reaction mixture.
-
Stir the reaction at room temperature for a specified period, typically 24 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and by-products.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to yield pure this compound.[5]
This compound as a Precursor for Novel Compounds
The free secondary hydroxyl group at the C-3 position of this compound provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These modifications are aimed at enhancing the parent compound's biological activity and improving its pharmacokinetic properties.
Synthesis of Acetylenic Derivatives
The introduction of an acetylenic moiety into the betulin scaffold has been shown to significantly enhance cytotoxic activity.
This protocol describes the esterification of this compound with phenylpropynoic acid using the Steglich esterification method.[6]
Materials:
-
This compound
-
Phenylpropynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound and phenylpropynoic acid in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC and a catalytic amount of DMAP in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.[6]
Synthesis of Alkenyl Derivatives
The incorporation of an alkenyl group at the C-3 position represents another strategy to generate novel bioactive compounds.[4]
This procedure details the reaction of this compound with acrylic acid.[4]
Materials:
-
This compound
-
Acrylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound and acrylic acid in anhydrous dichloromethane.
-
Cool the mixture to 0 °C.
-
Add a solution of DCC and DMAP in dichloromethane dropwise.
-
Stir the reaction at 0 °C for 5 hours and then at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.[4]
Synthesis of Carboxyacyl Derivatives
Introducing a carboxyacyl group at the C-3 position can improve the water solubility and bioavailability of the resulting derivatives.[5]
This protocol describes the esterification of this compound with dicarboxylic acid anhydrides.[5]
Materials:
-
This compound
-
Dicarboxylic acid anhydride (e.g., succinic anhydride, 3,3-dimethylglutaric anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
Solvent (e.g., pyridine)
Procedure:
-
Dissolve this compound and the dicarboxylic acid anhydride in a suitable solvent.
-
Add a catalytic amount of DMAP.
-
The reaction can be carried out under conventional heating or using microwave-assisted organic synthesis to increase the yield and shorten the reaction time.
-
After completion, perform an appropriate work-up and purify the product by column chromatography.[5]
Biological Activity of Novel this compound Derivatives
The synthesized derivatives of this compound have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The results demonstrate that these modifications often lead to a significant increase in anticancer potency compared to the parent compound, betulin.
Quantitative Data on Cytotoxicity
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of selected novel derivatives.
Table 1: Cytotoxicity of Acetylenic Derivatives of Betulin
| Compound | SW707 (colorectal) IC₅₀ (μg/mL) | CCRF/CEM (leukemia) IC₅₀ (μg/mL) | T47D (breast) IC₅₀ (μg/mL) | P388 (murine leukemia) IC₅₀ (μg/mL) |
| Betulin | 10.10 | 4.50 | 5.30 | 3.80 |
| This compound | 8.20 | 3.60 | 4.10 | 2.90 |
| 28-O-Propynoylbetulin | 0.80 | 0.02 | 0.50 | 0.30 |
| Cisplatin (Reference) | 1.50 | 2.10 | 3.40 | 0.40 |
Table 2: Cytotoxicity of a Phenylpropynoyl Derivative of this compound [6]
| Compound | T47D (breast) IC₅₀ (µM) | CCRF/CEM (leukemia) IC₅₀ (µM) | SW707 (colorectal) IC₅₀ (µM) | P388 (murine leukemia) IC₅₀ (µM) |
| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | >100 | >100 | >100 | 35.51 |
Table 3: Cytotoxicity of 28-Acyl Substituted Betulin Derivatives [4]
| Compound | 8505C (anaplastic thyroid) IC₅₀ (µM) | A2780 (ovarian) IC₅₀ (µM) | SW480 (colon) IC₅₀ (µM) | A549 (lung) IC₅₀ (µM) | MCF-7 (breast) IC₅₀ (µM) |
| This compound | 10.71 - 15.84 | 10.71 - 15.84 | 10.71 - 15.84 | 10.71 - 15.84 | 10.71 - 15.84 |
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[7][8] The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.
Intrinsic Apoptotic Pathway
Many derivatives of betulin, including those derived from this compound, trigger apoptosis through the mitochondrial pathway.[8][9] This process involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.
Caption: Intrinsic apoptotic pathway induced by this compound derivatives.
The process is initiated by the activation of pro-apoptotic proteins like Bax and Bak, which leads to the release of cytochrome c from the mitochondria.[8] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates like PARP.[9]
Modulation of PI3K/Akt Signaling Pathway
Some betulin derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation.[10]
Caption: Inhibition of the PI3K/Akt signaling pathway by betulin derivatives.
By inhibiting this pathway, these compounds can decrease cell survival and promote apoptosis.
Experimental Workflow for Synthesis and Evaluation
The overall process of developing and evaluating novel compounds from this compound follows a structured workflow.
Caption: General experimental workflow for novel compound development.
Conclusion
This compound has proven to be an invaluable and versatile precursor in the synthesis of novel, biologically active compounds. The strategic modification of its C-3 hydroxyl group has yielded a plethora of derivatives with enhanced cytotoxic properties against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway, often coupled with the modulation of key cell survival signaling pathways. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of natural product derivatives. Future research should continue to focus on optimizing the structure-activity relationships of these compounds to develop potent and selective anticancer agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers [mdpi.com]
- 3. Acetylenic derivative of betulin induces apoptosis in endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]
- 6. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]
- 7. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 28-O-Acetylbetulin
Introduction
28-O-Acetylbetulin is a key semisynthetic derivative of betulin (B1666924), a naturally abundant pentacyclic triterpene found in the bark of birch trees. The selective acetylation of the primary hydroxyl group at the C-28 position of betulin yields this compound, a versatile intermediate for the synthesis of various biologically active compounds.[1][2] This modification allows for further functionalization at the less reactive secondary hydroxyl group at the C-3 position, enabling the creation of diverse molecular libraries for drug discovery.[2][3] Derivatives of this compound have demonstrated a range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] This document provides a detailed protocol for the synthesis and purification of this compound.
Reaction Principle
The synthesis involves the selective esterification of the primary hydroxyl group at the C-28 position of betulin with acetic anhydride (B1165640). The higher reactivity of the primary hydroxyl group compared to the secondary hydroxyl group at C-3 allows for this selective acetylation under controlled conditions.[2][3] The reaction is typically catalyzed by a base such as imidazole (B134444) or 4-dimethylaminopyridine (B28879) (DMAP) in the presence of pyridine (B92270), which also acts as a solvent and acid scavenger.
Experimental Protocol
Materials and Reagents
-
Betulin
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Ethanol
-
Magnesium Sulfate (anhydrous)
-
Silica (B1680970) Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure
1. Reaction Setup:
-
To a solution of betulin (1.0 g, 2.26 mmol) in dry dichloromethane (9 mL), add pyridine (1.5 mL) and a catalytic amount of DMAP (0.01 g, 0.07 mmol).[4]
-
Cool the mixture to 0 °C in an ice bath.
2. Acetylation:
-
Slowly add acetic anhydride (0.24 g, 2.26 mmol, 1 equivalent) dropwise to the cooled reaction mixture.[4]
-
Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.[3][4]
3. Work-up:
-
After the reaction is complete (monitored by TLC), wash the mixture with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[4]
4. Purification:
-
Purify the crude product by column chromatography on silica gel.[3][4]
-
Elute the column with a solvent mixture of chloroform/ethanol (40:1, v/v) to separate this compound from any unreacted betulin and the diacetylated byproduct (3,28-O,O'-diacetylbetulin).[4]
5. Characterization:
-
The structure of the purified this compound can be confirmed by spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.
Data Summary
The following table summarizes the reported yields for the synthesis of this compound under various conditions.
| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |
| Betulin | Acetic Anhydride | Pyridine, DMAP | Dichloromethane | Not specified, but used as intermediate | [4] |
| Betulin | Acetic Anhydride | Pyridine | Dichloromethane | 77% | [3] |
| Betulin | Acetic Anhydride | Imidazole | Chloroform | Not specified, but used as intermediate | [1][5] |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Components
The diagram below shows the relationship between the reactants, catalysts, and products in the synthesis.
Caption: Relationship of components in the synthesis.
References
Application Note and Protocol: Synthesis of 28-O-Acetylbetulin as a Precursor for Novel Betulin Derivatives via Steglich Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulin (B1666924), a naturally abundant lupane-type pentacyclic triterpene, serves as a valuable starting material for the synthesis of derivatives with significant therapeutic potential. Its structural modification, particularly at the C-3 and C-28 hydroxyl groups, has been a key strategy in developing new pharmacological agents. This document provides a detailed protocol for the selective acetylation of betulin at the C-28 position to yield 28-O-acetylbetulin. This intermediate is a crucial precursor for further derivatization, such as the Steglich esterification at the C-3 position, enabling the creation of a diverse library of novel compounds for drug discovery. The protocols provided herein are based on established literature procedures and are intended to guide researchers in the efficient synthesis and subsequent modification of betulin.
Introduction
Betulin (lup-20(29)-ene-3β,28-diol) is a phytochemical readily available from the bark of birch trees.[1][2] Its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, have spurred considerable interest in its chemical modification to enhance its therapeutic profile.[3][4] The betulin structure features two hydroxyl groups: a secondary hydroxyl group at the C-3 position and a more reactive primary hydroxyl group at the C-28 position.[5][6] This difference in reactivity allows for selective chemical modifications.
The synthesis of this compound is a fundamental step in the development of many betulin-based derivatives.[1][2][6][7] By protecting the more reactive C-28 hydroxyl group with an acetyl moiety, subsequent reactions can be directed to the C-3 position. One of the most versatile methods for esterification at the C-3 position is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[1][2][8][9][10] This method is highly efficient for the formation of esters from carboxylic acids and alcohols under mild conditions.
This application note details the experimental procedure for the selective synthesis of this compound and a subsequent general protocol for the Steglich esterification of the C-3 hydroxyl group.
Experimental Protocols
This protocol describes the selective acetylation of the primary hydroxyl group at the C-28 position of betulin using acetic anhydride (B1165640).
Materials:
-
Betulin
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Silica (B1680970) Gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve betulin in a mixture of anhydrous dichloromethane and pyridine.
-
Add a molar equivalent of acetic anhydride to the solution.[5]
-
Stir the reaction mixture at room temperature for 24 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate this compound from any 3,28-O,O-diacetylbetulin byproduct and unreacted betulin.[5]
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Starting Material | Betulin | [5][6] |
| Reagent | Acetic Anhydride | [5][6] |
| Catalyst/Base | Pyridine/DMAP | [5][6] |
| Solvent | Dichloromethane or Pyridine | [5][6] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 24 hours | [6] |
| Typical Yield | 77% | [6] |
This protocol outlines the esterification of the C-3 hydroxyl group of this compound with a generic carboxylic acid using DCC and DMAP.
Materials:
-
This compound
-
Carboxylic Acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous dichloromethane.[1][2]
-
Cool the mixture to 0 °C in an ice bath and stir for 30 minutes.[1][2]
-
In a separate flask, dissolve DCC (1.5 equivalents) and DMAP (0.24 equivalents) in a small amount of anhydrous dichloromethane.[1][2]
-
Add the DCC/DMAP solution dropwise to the reaction mixture at 0 °C.[1]
-
Continue stirring at 0 °C for 5 hours, then remove the ice bath and allow the reaction to proceed at room temperature for 24 hours.[1]
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU precipitate and wash it with dichloromethane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Quantitative Data for a Representative Steglich Esterification:
| Parameter | Molar Ratio (to 28-acetylbetulin) | Reference |
| This compound | 1.0 | [1][2] |
| Carboxylic Acid | 1.2 | [1][2] |
| DCC | 1.46 | [1][2] |
| DMAP | 0.24 | [1][2] |
Characterization
The synthesized this compound and its C-3 ester derivatives should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of acetylation and esterification.[1][2]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[1][2]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as ester carbonyls.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound and its subsequent derivatization via Steglich esterification.
Caption: Reaction scheme for the two-step synthesis of 3-O-acyl-28-O-acetylbetulin derivatives from betulin.
Conclusion
The selective synthesis of this compound provides a versatile platform for the development of novel betulin derivatives. The subsequent Steglich esterification at the C-3 position allows for the introduction of a wide range of functionalities, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. The protocols detailed in this application note offer a reliable and efficient methodology for researchers in the field of medicinal chemistry and drug development to access these promising compounds.
References
- 1. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxic activity of new betulin and betulinic acid esters with conjugated linoleic acid (CLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 28-O-acetylbetulin by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-O-acetylbetulin is a semi-synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpene found in the bark of birch trees. Betulin and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The selective acetylation of the primary hydroxyl group at the C-28 position of betulin yields this compound, a key intermediate for the synthesis of various biologically active compounds.
Following the synthesis of this compound, its purification from the crude reaction mixture is a critical step to ensure the removal of unreacted starting materials, by-products such as 3,28-diacetylbetulin, and other impurities. Column chromatography is a widely employed and effective method for the purification of this compound, yielding a product of high purity suitable for further chemical modifications and biological assays. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Chemical Structures:
-
Betulin: A triterpenoid (B12794562) with a pentacyclic lupane (B1675458) structure, featuring hydroxyl groups at positions C-3 and C-28.[1][2] Its chemical formula is C₃₀H₅₀O₂.[1][3]
-
This compound: The mono-acetylated derivative of betulin at the C-28 position.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. The separation of this compound from betulin and 3,28-diacetylbetulin is based on differences in their polarity. The hydroxyl group at the C-3 position in this compound makes it more polar than the fully acetylated 3,28-diacetylbetulin but less polar than the di-hydroxylated betulin. Consequently, when a relatively non-polar mobile phase is used, the least polar compound (3,28-diacetylbetulin) will elute first, followed by this compound, and finally the most polar compound (betulin).
Data Presentation
The following tables summarize the typical quantitative data associated with the purification of this compound and its derivatives by silica gel column chromatography.
Table 1: Column Chromatography Parameters
| Parameter | Typical Value/Range | Reference(s) |
| Stationary Phase | Silica gel 60 (0.063–0.200 mm or <63 µm) | [4][5] |
| Mobile Phase | Dichloromethane (B109758):Ethanol (B145695) (60:1, v/v) or Chloroform:Ethanol (40:1 or 60:1, v/v) | [4][5][6] |
| Silica Gel to Crude Sample Ratio (w/w) | 30:1 to 100:1 | |
| Typical Yield of Purified Product | 68% - 86% (for derivatives of this compound) | [4] |
| Achievable Purity | >95% - 98% | [7] |
Table 2: Thin Layer Chromatography (TLC) Parameters for Monitoring Purification
| Parameter | Description | Reference(s) |
| Stationary Phase | Silica gel 60 F254 plates | [4][5] |
| Mobile Phase | Same as column chromatography mobile phase (e.g., Dichloromethane:Ethanol, 60:1) | [4][6] |
| Visualization | Spraying with an ethanolic solution of sulfuric acid followed by heating | [4][5] |
| Expected Rf Value | Approximately 0.71 for a derivative in Dichloromethane:Ethanol (60:1) | [6] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the purification of this compound from a crude reaction mixture.
Materials and Reagents
-
Crude this compound
-
Silica gel 60 (0.063–0.200 mm) for column chromatography
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Ethanol (EtOH), analytical grade
-
Sand, acid-washed
-
Cotton wool or glass wool
-
TLC plates (Silica gel 60 F254)
-
Sulfuric acid (H₂SO₄)
-
Glass column with stopcock
-
Beakers, Erlenmeyer flasks, and fraction collection tubes
-
Rotary evaporator
Protocol for Column Chromatography
Step 1: Preparation of the Mobile Phase Prepare the mobile phase by mixing dichloromethane and ethanol in a 60:1 volume-to-volume ratio. For example, to prepare 610 mL of mobile phase, mix 600 mL of dichloromethane with 10 mL of ethanol.
Step 2: Packing the Column (Wet Slurry Method)
-
Ensure the glass column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a thin layer (approximately 1 cm) of sand on top of the plug.
-
In a separate beaker, weigh the required amount of silica gel 60 (e.g., 50 g for 1 g of crude sample).
-
Create a slurry by adding the silica gel to a sufficient amount of the mobile phase. Stir gently to remove any air bubbles.
-
With the stopcock open, carefully pour the silica gel slurry into the column. Use a funnel to aid the process.
-
Continuously tap the side of the column gently to ensure even packing and to dislodge any trapped air bubbles.
-
Allow the silica gel to settle, and let the excess solvent drain until the solvent level is just above the top of the silica gel bed. Do not let the column run dry.
-
Add a thin layer (approximately 1 cm) of sand on top of the silica gel bed to protect the surface from disturbance during sample loading and solvent addition.
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound sample in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the dissolved sample.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the powdered sample-silica mixture to the top of the prepared column.
-
Gently tap the column to settle the sample layer.
-
Add a small layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock to begin the elution process. Maintain a constant flow rate.
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL per fraction) in test tubes or flasks.
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
Step 5: Monitoring the Purification by TLC
-
Using a capillary tube, spot a small amount of each collected fraction onto a TLC plate. It is advisable to spot multiple fractions on a single plate.
-
Also, spot the crude starting material and, if available, a pure standard of this compound for comparison.
-
Develop the TLC plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.
-
Visualize the spots by spraying the plate with an ethanolic solution of sulfuric acid and then heating it gently with a heat gun or on a hot plate.
-
Identify the fractions containing the pure this compound by comparing the Rf values of the spots with the standard. The desired compound should appear as a single spot in the pure fractions.
Step 6: Isolation of Pure this compound
-
Combine the fractions that contain the pure this compound based on the TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or melting point determination.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical relationship of compound elution based on polarity.
References
- 1. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Note: A Streamlined Protocol for the Selective Synthesis of 28-O-acetylbetulin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betulin (B1666924), a naturally abundant pentacyclic triterpene from birch bark, and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The selective modification of betulin's structure is crucial for enhancing its therapeutic potential. The primary hydroxyl group at the C-28 position is significantly more reactive than the secondary hydroxyl group at the C-3 position, allowing for selective acetylation.[3][4] This application note provides a detailed, optimized protocol for the synthesis of 28-O-acetylbetulin, a key intermediate for the generation of novel bioactive compounds.[5][6]
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound, compiled from various reported methodologies.
| Parameter | Value | Source |
| Reactants | ||
| Betulin | 1 equivalent | [7] |
| Acetic Anhydride (B1165640) | 1 equivalent | [3][7] |
| Catalyst | ||
| 4-Dimethylaminopyridine (B28879) (DMAP) | 0.03 equivalents | [7] |
| Pyridine (B92270) | 1.5 mL per 2.26 mmol Betulin | [7] |
| Imidazole | In presence of | [5][8] |
| Solvent | ||
| Dichloromethane (B109758) (CH₂Cl₂) | 9 mL per 2.26 mmol Betulin | [7] |
| Chloroform (CHCl₃) | Dry | [5][8] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4][7] |
| Reaction Time | 18 - 24 hours | [4][7] |
| Purification | ||
| Column Chromatography | Silica (B1680970) Gel | [3][4][7] |
| Mobile Phase | Chloroform/Ethanol (40:1, v/v) | [7] |
| Yield | ||
| This compound | 77% | [4] |
Experimental Protocols
Materials:
-
Betulin
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine
-
Dichloromethane (CH₂Cl₂), dry
-
Chloroform (CHCl₃), dry
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Solvents for column chromatography (e.g., Chloroform, Ethanol)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates
Procedure for the Synthesis of this compound:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve betulin (1.0 g, 2.26 mmol) in dry dichloromethane (9 mL).[7]
-
Addition of Reagents: To the solution, add pyridine (1.5 mL) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.01 g, 0.07 mmol).[7]
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (0.24 g, 2.26 mmol) dropwise to the stirred solution.[7]
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.[4][7]
-
Work-up: Upon completion, wash the reaction mixture with 1N sulfuric acid and then with water. Separate the organic layer.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude product by column chromatography on silica gel using a chloroform/ethanol (40:1, v/v) solvent system to yield pure this compound.[7] A small amount of 3,28-O,O'-diacetylbetulin may also be isolated.[3][7]
Characterization:
The structure of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the presence of the acetyl group and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups.
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Signaling Pathway Involvement
While the synthesis itself is a chemical process, the resulting compound, this compound, has been shown to possess anti-inflammatory and anticancer activities.[2] For instance, it can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), which are key mediators in inflammatory pathways.[2] The diagram below provides a simplified representation of a potential pathway through which this compound might exert its anti-inflammatory effects.
Caption: A simplified diagram of the LPS-induced inflammatory pathway potentially inhibited by this compound.
References
- 1. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 28-O-Acetyl-3-O’-(Phenylpropynoyl)Betulin [mdpi.com]
Application Notes and Protocols for 28-O-Acetylbetulin In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of 28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). The protocols outlined below are based on established colorimetric assays, namely the MTT and SRB assays, which are widely used to assess cell viability and proliferation.
Introduction
This compound has demonstrated cytotoxic activity against various cancer cell lines. This document offers detailed methodologies for conducting cytotoxicity assays to evaluate the efficacy of this compound. Additionally, it summarizes reported cytotoxic activities and discusses a plausible mechanism of action involving the induction of apoptosis.
Data Presentation: Cytotoxicity of Betulin Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for this compound and related betulin derivatives against a panel of human cancer cell lines. These values have been compiled from various studies and are presented for comparative purposes.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | A549 | Lung Carcinoma | 10.71 - 15.84 | [1] |
| A2780 | Ovarian Cancer | 10.71 - 15.84 | [1] | |
| MCF-7 | Breast Cancer | 10.71 - 15.84 | [1] | |
| HCT-116 | Colon Cancer | 10.71 - 15.84 | [1] | |
| SW480 | Colon Cancer | 10.71 - 15.84 | [1] | |
| DLD-1 | Colon Cancer | 10.71 - 15.84 | [1] | |
| HT-29 | Colon Cancer | 10.71 - 15.84 | [1] | |
| 518A2 | Melanoma | 10.71 - 15.84 | [1] | |
| A253 | Head and Neck Cancer | 10.71 - 15.84 | [1] | |
| FaDu | Head and Neck Cancer | 10.71 - 15.84 | [1] | |
| A431 | Cervical Cancer | 10.71 - 15.84 | [1] | |
| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | P388 | Murine Leukemia | 35.51 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for accurate and reproducible results. Due to the hydrophobic nature of betulin derivatives, a suitable organic solvent is required for initial dissolution.
-
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). A novel betulinic acid analog, 28-O-succinyl betulin (SBE), was synthesized to enhance solubility.[3]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the stock solution with a complete cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
-
In Vitro Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5]
-
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol for Adherent Cells:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
After 24 hours, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
In Vitro Cytotoxicity Assay using SRB
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[7]
-
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution (1% acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
Microplate reader
-
-
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-5).
-
After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for at least 1 hour.
-
Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[8]
-
Allow the plates to air-dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.
-
Air-dry the plates again.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Measure the optical density (OD) at 510 nm using a microplate reader.[7]
-
Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assay.
Plausible Signaling Pathway for Betulin Derivative-Induced Apoptosis
While the precise signaling pathway for this compound is still under investigation, studies on the closely related betulinic acid suggest the involvement of the PI3K/AKT/mTOR pathway in inducing apoptosis.[9][10] Betulin has also been shown to ameliorate neuronal apoptosis via the DJ-1/Akt/Nrf2 signaling pathway.[11] Additionally, betulinic acid can induce programmed cell death through the activation of MAPKs.[12] The following diagram illustrates a plausible signaling pathway.
Caption: Plausible PI3K/AKT/mTOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Betulin ameliorates neuronal apoptosis and oxidative injury via DJ-1/Akt/Nrf2 signaling pathway after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betulinic acid-induced programmed cell death in human melanoma cells involves mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 28-O-acetylbetulin for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: 28-O-acetylbetulin is a semi-synthetic lupane (B1675458) triterpenoid (B12794562) derived from betulin (B1666924), a compound abundant in the bark of birch trees[1][2]. It has garnered significant interest in drug development due to its potent anti-inflammatory and anticancer properties[3][4]. Studies have shown its ability to induce cytotoxicity in various cancer cell lines and inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[3]. A primary challenge in utilizing this compound for in vitro studies is its hydrophobic nature, leading to poor solubility in aqueous cell culture media[5]. This document provides a detailed, step-by-step protocol for the effective preparation of this compound solutions for consistent and reproducible results in cell culture experiments.
Physicochemical and Biological Data
Proper preparation begins with understanding the compound's properties. This compound is a crystalline solid with low solubility in aqueous solutions but is soluble in organic solvents like Dimethylformamide (DMF) and slightly soluble in Dimethyl Sulfoxide (DMSO)[3]. Its biological activity, particularly its cytotoxic effects, has been observed in the micromolar range[1][3].
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₂O₃ | [3] |
| Molecular Weight | 484.8 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 1 mg/mL; DMSO: Slightly soluble | [3] |
| Storage | -20°C, ≥ 4 years stability | [3] |
| Reported IC₅₀ (A549) | 14.37 µM | [3] |
| Reported IC₅₀ (HT-29) | 10.96 µM | [3] |
| Reported IC₅₀ (MCF-7) | 11.38 µM | [3] |
Experimental Protocols
Due to its hydrophobicity, a common and effective method for preparing this compound for cell culture is to first create a concentrated stock solution in a suitable organic solvent, followed by dilution to the final working concentration in the culture medium. DMSO is the most commonly used solvent for this purpose[6][7].
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL) or glass vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Complete cell culture medium, pre-warmed to 37°C
This protocol outlines the preparation of a high-concentration stock solution, which can be stored for long periods and used for subsequent dilutions.
-
Calculation: Determine the mass of this compound needed.
-
Molecular Weight (MW) = 484.8 g/mol
-
To make 1 mL of a 10 mM (0.01 M) solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.01 mol/L x 0.001 L x 484.8 g/mol x 1000 mg/g = 4.85 mg
-
-
Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh 4.85 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube or amber glass vial[7].
-
Solubilization: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the powder[8].
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, gentle warming may be applied[7].
-
Optional: Place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently, until the solution is clear[7]. Ensure no visible particulates remain.
-
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
This protocol describes the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with <0.1% being ideal[6][7].
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Calculation: Determine the volume of stock solution needed. For a 1:1000 dilution to achieve a 10 µM working solution from a 10 mM stock:
-
C₁V₁ = C₂V₂
-
(10,000 µM) x V₁ = (10 µM) x (Final Volume)
-
V₁ = (10 / 10,000) x Final Volume = 0.001 x Final Volume
-
For a final volume of 10 mL, you need 10 µL of the 10 mM stock solution.
-
The final DMSO concentration will be 0.1% (10 µL in 10 mL).
-
-
Dilution:
-
Pipette the required volume of pre-warmed complete cell culture medium into a sterile conical tube (e.g., 9.99 mL).
-
While gently swirling or vortexing the tube of medium, add the calculated volume of the 10 mM stock solution (e.g., 10 µL) dropwise[7]. This rapid mixing helps prevent the hydrophobic compound from precipitating out of the solution.
-
-
Vehicle Control: Always prepare a vehicle control solution containing the same final concentration of DMSO in the medium (e.g., 10 µL of DMSO in 10 mL of medium for a 0.1% DMSO control) to be run in parallel with your experimental treatments.
-
Application: Immediately apply the freshly prepared working solution to your cell cultures. Do not store the diluted working solution for extended periods, as the compound may precipitate over time.
Experimental Workflow and Data Summary
Visualizing the workflow can ensure procedural consistency. The following diagram illustrates the key steps from stock preparation to cell treatment.
Caption: Experimental workflow for preparing this compound.
This table provides quick-reference volumes for preparing various working concentrations from a 10 mM stock solution in a final volume of 10 mL of medium.
| Desired Final Concentration (µM) | Volume of 10 mM Stock to Add (µL) | Final DMSO Concentration (%) |
| 1 | 1 | 0.01% |
| 5 | 5 | 0.05% |
| 10 | 10 | 0.1% |
| 15 | 15 | 0.15% |
| 20 | 20 | 0.2% |
Application Example: Inhibition of Inflammatory Signaling
This compound is known to inhibit the lipopolysaccharide (LPS)-induced production of NO and PGE2 in RAW 264.7 macrophage cells[3]. This effect is largely mediated by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes regulated by the NF-κB signaling pathway.
Caption: LPS-induced NF-κB pathway and inhibition by this compound.
References
- 1. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin [mdpi.com]
- 2. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strategies for production of hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. emulatebio.com [emulatebio.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 28-O-acetylbetulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-O-acetylbetulin is a semi-synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpene found predominantly in the bark of birch trees.[1][2] This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and antiviral activities.[2] Accurate and robust analytical methods are crucial for the structural elucidation, quantification, and quality control of this compound in research and drug development settings.
These application notes provide a detailed overview of the key analytical techniques for the characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and quantitative data are presented to facilitate the implementation of these methods in the laboratory.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. While a specific, validated method for this compound is not extensively reported, methods for the analysis of betulin and its derivatives can be readily adapted. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetic acid or formic acid (for mobile phase modification)
-
This compound standard (for identification and quantification)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A starting point could be an isocratic mobile phase of acetonitrile/water (85:15, v/v).[3][4] The mobile phase can be acidified with 0.1% acetic acid or formic acid to improve peak shape.[5]
-
Detection Wavelength: Approximately 210 nm, as triterpenes like betulin and its derivatives show UV absorption in this region.[3]
-
Injection Volume: 10-20 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent such as methanol or a mixture of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
The retention time of the peak corresponding to this compound can be determined by injecting a standard solution.
-
For quantitative analysis, a calibration curve should be constructed by injecting a series of standard solutions of known concentrations.
Workflow for HPLC Analysis of this compound
Caption: A generalized workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.
Experimental Protocol:
1. Instrumentation:
-
NMR Spectrometer (e.g., 300, 400, 500, or 600 MHz)
2. Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) is a common solvent for dissolving this compound.
-
Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
3. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in about 0.5-0.7 mL of CDCl₃ in an NMR tube.
4. Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Quantitative NMR Data for this compound Derivatives
The following table summarizes characteristic ¹H and ¹³C NMR chemical shifts for derivatives of this compound, which share the core acetylated betulin structure. The data is compiled from various literature sources.[1][2][6]
| Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| H-3 | ~4.47-4.57 (m) | ~82.8 | [2][6] |
| H-19 | ~2.45 (m) | ~47.7 | [6] |
| H-28 | ~3.85 (d), ~4.18 (d) | ~62.8 | [6] |
| H-29 | ~4.59 (s), ~4.69 (s) | ~109.9 | [6] |
| C-20 | - | ~150.1 | [6] |
| C-30 (CH₃) | ~1.69-1.71 (s) | ~19.1 | [1][6] |
| Methyl Groups (C23-C27) | ~0.85-1.06 (s) | - | [1][6] |
| Acetyl (CH₃) | ~2.01-2.09 (s) | ~21.0 | [1][6] |
| Acetyl (C=O) | - | ~170.6 | [2][6] |
Note: Chemical shifts can vary slightly depending on the solvent and the specific derivative.
Workflow for NMR Analysis of this compound
Caption: A workflow for the structural elucidation of this compound using NMR.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.
Experimental Protocol:
1. Instrumentation:
-
Mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.
2. Sample Preparation:
-
For ESI-MS, dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer or inject it via an HPLC system.
-
For EI-MS, the sample is typically introduced directly into the ion source.
3. Data Acquisition:
-
Acquire the full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.
Quantitative MS Data for this compound Derivatives
The molecular weight of this compound (C₃₂H₅₂O₃) is 484.76 g/mol . The observed molecular ion and major fragments can vary depending on the ionization technique and the specific derivative being analyzed.
| Ionization | m/z | Interpretation | Reference |
| EI-MS | 612 | [M]⁺ of a derivative | [1] |
| EI-MS | 466 | Fragment ion | [1] |
| EI-MS | 203 | Fragment ion | [1] |
| EI-MS | 189 | Fragment ion (base peak) | [1] |
| HRMS-APCI | 336.3251 | Major fragment ion | [2] |
Note: The fragmentation of triterpenoids can be complex. The base peak at m/z 189 is characteristic of the lupane (B1675458) skeleton.
Logical Flow of Mass Spectrometry Analysis
Caption: Logical flow diagram for the mass spectrometric analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol:
1. Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer.
2. Sample Preparation:
-
The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is also a common and convenient sampling method.
3. Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Characteristic IR Absorption Bands
The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to its functional groups.[1]
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Reference |
| ~3400-3500 | O-H | Stretching (of the C3-OH group) | [1] |
| ~2940, ~2870 | C-H | Stretching (alkane) | [1] |
| ~1705-1740 | C=O | Stretching (ester carbonyl) | [1] |
| ~1640 | C=C | Stretching (isopropenyl group) | [1] |
| ~1375 | C-H | Bending (methyl) | [1] |
| ~1240 | C-O | Stretching (ester) | [1] |
| ~883 | =C-H | Bending (out-of-plane) | [1] |
Experimental Workflow for FTIR Analysis
Caption: A simple workflow for the FTIR analysis of this compound.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for unambiguous structural confirmation and accurate quantification. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the study and development of this promising therapeutic agent. It is recommended to perform method validation according to the relevant guidelines (e.g., ICH) when these methods are intended for quality control or regulatory purposes.
References
Application Notes and Protocols for 28-O-Acetylbetulin Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a naturally occurring pentacyclic triterpene, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] However, the therapeutic potential of betulin is often limited by its poor solubility and bioavailability.[3] Chemical modification, particularly at the C-3 and C-28 positions, is a key strategy to overcome these limitations and enhance biological activity.[3][4] 28-O-acetylbetulin, an intermediate in the synthesis of various betulin derivatives, serves as a crucial starting material for creating novel compounds with improved pharmacological profiles.[5][6]
This document provides detailed application notes and protocols for the derivatization of this compound to generate compounds with enhanced biological activity. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Data Presentation: Enhanced Biological Activity of this compound Derivatives
The derivatization of this compound has led to the development of compounds with significantly enhanced cytotoxic, antiviral, and anti-inflammatory activities. The following tables summarize the in vitro activity of selected derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 28-O-acetyl-3-O-(3',3'-dimethylglutaric)betulin | MV4-11 (Leukemia) | 3.76 | [7] |
| A549 (Lung) | 15.21 | [7] | ||
| MCF-7 (Breast) | 10.89 | [7] | ||
| PC-3 (Prostate) | 13.45 | [7] | ||
| MiaPaca-2 (Pancreatic) | 24.45 | [7] | ||
| HCT116 (Colon) | 18.77 | [7] | ||
| Hs249T (Melanoma) | 16.32 | [7] | ||
| 2 | 28-O-propynoylbetulin | CCRF/CEM (Leukemia) | 0.04 (0.02 µg/mL) | [1] |
| 3 | 3,28-di-O-acetylbetulin | Not Specified | 9.1 | [3] |
| 4 | 28-O-acetyl-3-O'-(prop-2-enoyl)betulin | Various | 10.71–15.84 | [6] |
Table 2: Antiviral Activity of this compound and its Derivatives
| Compound | Virus | IC₅₀ (µM) | Reference |
| This compound | Semliki Forest Virus (SFV) | 12.1 | [6] |
| 3,28-di-O-acetylbetulin | Semliki Forest Virus (SFV) | 9.1 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted-28-O-acetylbetulin Derivatives (Steglich Esterification)
This protocol describes a general method for the synthesis of 3-O-acyl derivatives of this compound using Steglich esterification.[5][6]
Materials:
-
This compound
-
Carboxylic acid (e.g., acrylic acid, but-2-ynoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add the desired carboxylic acid (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath and stir for 30 minutes.
-
In a separate flask, dissolve DCC (1.5 equivalents) and DMAP (0.25 equivalents) in anhydrous DCM.
-
Add the DCC/DMAP solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 5 hours, then remove the ice bath and continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol describes the measurement of caspase-3 and -7 activation, key markers of apoptosis, using a commercially available luminescent assay kit.[11][12][13]
Materials:
-
Cells treated with this compound derivatives
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega or similar)
-
Luminometer
Procedure:
-
Seed cells and treat with the test compounds as described in the MTT assay protocol.
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell culture plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Experimental Workflow
Caption: Synthesis and evaluation workflow.
Mechanism of Action: Induction of Apoptosis
Several potent derivatives of betulin, including those derived from this compound, exert their anticancer effects by inducing apoptosis.[11][14] This programmed cell death is often mediated through the activation of the caspase cascade. Specifically, active derivatives have been shown to induce the activity of caspase-3 and -7, which are key executioner caspases.[11][14] The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Evidence suggests that some betulin derivatives can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation.[1]
Furthermore, the pro-apoptotic activity of these compounds is linked to their ability to modulate key signaling pathways that regulate cell survival and proliferation. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, and its inhibition can lead to apoptosis.[15] Studies have shown that betulinic acid, a close analog, can suppress the phosphorylation of key proteins in this pathway, such as PI3K, AKT, and mTOR.[15] It is plausible that potent this compound derivatives share a similar mechanism of action, making the PI3K/AKT/mTOR pathway a key target for their anticancer effects.
References
- 1. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Betulin-derived compounds as inhibitors of alphavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylenic derivative of betulin induces apoptosis in endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. assaygenie.com [assaygenie.com]
- 13. promega.com [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 28-O-acetylbetulin in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, has demonstrated notable antiviral properties. This document provides detailed application notes and experimental protocols for assessing the antiviral activity of this compound. The protocols outlined below cover the evaluation of its efficacy against relevant viruses, determination of its cytotoxic profile, and elucidation of its potential mechanism of action.
Antiviral Activity of this compound
This compound has shown inhibitory effects against a range of viruses, with particularly strong activity reported against alphaviruses like Semliki Forest Virus (SFV). The antiviral activity is typically quantified by determining the concentration of the compound that inhibits viral replication by 50% (IC50).
Quantitative Data Summary
The following table summarizes the reported antiviral activity and cytotoxicity of this compound and its parent compound, betulin, against various viruses.
| Compound | Virus | Assay | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 / IC50) (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Semliki Forest Virus (SFV) | Plaque Reduction Assay | Not Specified | 12.1 | Not Specified | Not Specified | [1][2] |
| 3,28-di-O-acetylbetulin | Semliki Forest Virus (SFV) | Plaque Reduction Assay | Not Specified | 9.1 | >100 | >10.9 | [3] |
| Betulin | Human Immunodeficiency Virus 1 (HIV-1) | Not Specified | H9 lymphocytes | 23 | 45 | ~2 | [4] |
| Betulinic Acid | Sindbis Virus | Not Specified | Not Specified | 0.5 | Not Specified | Not Specified | [3] |
| Betulinic Acid | ECHO 6 Virus | Not Specified | Not Specified | 0.9 | Not Specified | Not Specified | [5] |
| Betulinic Acid | Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | Not Specified | 5.1 | Not Specified | Not Specified | [5] |
Experimental Protocols
Cytotoxicity Assays
Prior to evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line to ensure that any observed antiviral effect is not due to cell death. Two common methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
1.1. MTT Assay Protocol
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[6]
Materials:
-
This compound stock solution (in DMSO)
-
Host cells (e.g., BHK-21 for SFV)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-free control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
1.2. Sulforhodamine B (SRB) Assay Protocol
This assay determines cell density based on the measurement of cellular protein content.[4][8][9]
Materials:
-
This compound stock solution (in DMSO)
-
Host cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Cold 10% (w/v) trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[8]
-
Wash the plates four times with 1% acetic acid and allow them to air dry.[8]
-
Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[8]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[8]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[8]
-
Measure the absorbance at 510 nm using a microplate reader.[8]
-
Calculate the CC50 value as described for the MTT assay.
Antiviral Assays
2.1. Plaque Reduction Assay for Semliki Forest Virus (SFV)
This assay is a standard method to determine the titer of a virus and to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
This compound
-
Semliki Forest Virus (SFV)
-
BHK-21 cells
-
6-well or 12-well cell culture plates
-
Infection medium (e.g., MEM with 2% FBS)
-
Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium)
-
Crystal violet solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed BHK-21 cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium. The concentrations should be below the determined CC50 value.
-
Prepare a virus dilution that will produce 50-100 plaques per well.
-
In separate tubes, mix the virus dilution with each compound dilution (and a no-compound control) and incubate for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixtures and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.
-
Remove the inoculum and add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formaldehyde (B43269) for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
Mechanism of Action: Potential Signaling Pathways
Betulinic acid, a closely related derivative, has been shown to inhibit Hepatitis C Virus (HCV) replication by suppressing the NF-κB and MAPK/ERK1/2 signaling pathways.[8] It is plausible that this compound may exert its antiviral effects through similar mechanisms. Further investigation into these pathways is warranted.
Visualizations
Experimental Workflow
Caption: General workflow for antiviral screening of this compound.
Potential Signaling Pathways Involved in Antiviral Action
Caption: Putative mechanism of action via inhibition of MAPK/ERK and NF-κB pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. texaschildrens.org [texaschildrens.org]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 28-O-acetylbetulin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has garnered significant interest for its potential therapeutic applications. Betulin and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This document provides detailed protocols for the preclinical evaluation of this compound in animal models, focusing on its anti-inflammatory and anti-cancer activities, as well as initial toxicity and pharmacokinetic profiling. The methodologies described are based on established protocols for similar triterpenoid (B12794562) compounds and aim to guide researchers in the systematic evaluation of this promising agent.
Data Presentation: In Vitro and In Silico Data Summary
Prior to in vivo testing, a summary of available in vitro cytotoxicity data and in silico pharmacokinetic predictions for this compound and its derivatives provides a rationale for animal model selection and dose-range finding.
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | P388 | Murine Leukemia | 35.51 | [1][2] |
| This compound | 8505C, SW1736 | Anaplastic Thyroid | 10.71–15.84 | [3] |
| This compound | A2780 | Ovarian | 10.71–15.84 | [3] |
| This compound | SW480, HCT-8, HCT-116, DLD-1, HT-29 | Colon | 10.71–15.84 | [3] |
| This compound | A549 | Lung | 10.71–15.84 | [3] |
| This compound | 518A2 | Melanoma | 10.71–15.84 | [3] |
| This compound | A253, FaDu | Head and Neck | 10.71–15.84 | [3] |
| This compound | A431 | Cervical | 10.71–15.84 | [3] |
| This compound | MCF-7 | Breast | 10.71–15.84 | [3] |
Table 2: In Silico ADME Predictions for a this compound Derivative
| Parameter | Predicted Value | Indication | Source |
| Caco-2 Permeability (logPapp) | Low | Poor intestinal absorption | [3] |
| Human Intestinal Absorption (HIA) | --- | --- | [3] |
| Skin Permeability (logKp) | --- | --- | [3] |
| CNS Permeability (logPS) | -1.09 | Good CNS penetration | [4] |
| Blood-Brain Barrier (LogBB) | -0.64 | Poorly absorbed and distributed in brain cells | [4] |
Note: In silico data is for 28-O-acetyl-3-O′-(prop-2-enoyl)betulin, a derivative of this compound.
Experimental Protocols
Formulation and Administration of this compound
Due to the poor water solubility of betulin derivatives, a suitable vehicle is required for in vivo administration.
Protocol 1.1: Preparation of this compound Formulation for Oral Administration
-
Dissolve this compound in ethanol (B145695) to create a stock solution.
-
Mix the ethanolic solution with a suitable acylglycerol carrier, such as olive oil or food-grade lard.
-
Evaporate the ethanol from the mixture under gentle heating and stirring.
-
The final concentration should be determined based on the desired dosage and the maximum solubility in the chosen vehicle (e.g., up to 10 mg/mL in olive oil for betulin).
-
Administer the formulation to animals via oral gavage.
Protocol 1.2: Preparation of this compound for Intraperitoneal Injection
-
Prepare a formulation of this compound by mixing it with a solution of ethanol, Tween 80, and normal saline (e.g., in a ratio of 1:1:18, v/v/v).
-
Ensure the compound is fully dissolved or forms a stable suspension before injection.
-
Administer the formulation via intraperitoneal (i.p.) injection.
Acute Oral Toxicity Study
An acute toxicity study is essential to determine the safety profile of this compound. The following protocol is based on OECD Guideline 423 (Acute Toxic Class Method).
Protocol 2.1: Acute Oral Toxicity Assessment in Rats
-
Animals: Use healthy, young adult nulliparous and non-pregnant female rats.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast the animals overnight before dosing.
-
Dosing:
-
Select a starting dose from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight. A starting dose of 2000 mg/kg can be used if low toxicity is expected.
-
Administer a single dose of the this compound formulation (prepared as in Protocol 1.1) by oral gavage.
-
Use a group of three female rats for the initial dose.
-
-
Observation:
-
Observe animals closely for the first 4 hours post-dosing and then daily for a total of 14 days.
-
Record any clinical signs of toxicity, morbidity, and mortality.
-
Measure body weight just before dosing and at least weekly thereafter.
-
-
Endpoint:
-
If no mortality occurs at 2000 mg/kg in the first group, administer the same dose to another group of three female rats.
-
If no mortality is observed in either group, the LD50 is considered to be greater than 2000 mg/kg.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
In Vivo Anti-Inflammatory Activity
Protocol 3.1: Carrageenan-Induced Paw Edema in Mice or Rats
This model is used to assess acute anti-inflammatory activity.
-
Animals: Use male or female mice or rats.
-
Groups:
-
Vehicle control group.
-
Positive control group (e.g., Indomethacin).
-
This compound treatment groups (at least 3 different doses).
-
-
Procedure:
-
Administer this compound (formulated as per Protocol 1.1 or 1.2) orally or intraperitoneally one hour before carrageenan injection.
-
Inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group. A pyrazole-fused betulin derivative (compound 9) showed significant suppression of paw inflammation in this model.
In Vivo Anti-Cancer Activity
Protocol 4.1: Xenograft Tumor Model in Nude Mice
This model is used to evaluate the anti-tumor efficacy of this compound.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a line against which this compound showed in vitro activity) under standard conditions.
-
Animals: Use immunodeficient nude mice (e.g., BALB/c nude).
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control group.
-
Positive control group (a standard chemotherapeutic agent).
-
This compound treatment groups (different doses).
-
-
Administer the treatments (e.g., daily or every other day) via the desired route (oral or i.p.). For a related compound, 28-O-succinyl betulin, a dose of 0.4 mmol/kg was used via intraperitoneal injection every other day in a Lewis lung carcinoma xenograft model.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study.
-
-
Endpoint:
-
Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration of treatment.
-
Excise the tumors and weigh them.
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Preliminary Pharmacokinetic Study
Protocol 5.1: Pharmacokinetic Profiling in Rats
-
Animals: Use male or female rats.
-
Administration:
-
For intravenous (i.v.) administration, administer a single bolus dose of this compound (dissolved in a suitable solvent) into the tail vein. A dose of 5 mg/kg was used for 28-O-succinyl betulin.
-
For oral administration, administer a single dose via gavage. A dose of 200 mg/kg was used for 28-O-succinyl betulin.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), T1/2 (half-life), and AUC (area under the curve).
-
Table 3: Pharmacokinetic Parameters of a Betulin Derivative (28-O-succinyl betulin) in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (200 mg/kg) | Source |
| Cmax (ng/mL) | --- | 1042.76 ± 259.11 | [5] |
| Tmax (h) | --- | ~4 | [5] |
| T1/2 (h) | --- | 11.13 ± 2.03 | [5] |
| MRT (h) | --- | 6.43 ± 1.64 | [5] |
Note: This data is for 28-O-succinyl betulin and serves as a reference for what to expect for this compound.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Betulin derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.
Caption: Putative anti-inflammatory mechanism of betulin derivatives.
Caption: Potential anti-cancer signaling pathways targeted by betulin derivatives.
Experimental Workflows
Caption: Workflow for the in vivo anti-cancer xenograft model.
References
- 1. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 28-O-acetylbetulin for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has demonstrated promising anti-inflammatory and anticancer activities in preclinical research. However, its progression into in vivo studies is significantly hampered by its low aqueous solubility. This document provides detailed application notes and experimental protocols for the formulation of this compound for oral and intravenous administration in animal models. The protocols are designed to enhance the bioavailability of this lipophilic compound, enabling reliable and reproducible in vivo investigations.
Introduction
This compound is a crystalline solid characterized by poor water solubility, being only slightly soluble in DMSO and having a reported solubility of 1 mg/mL in DMF.[1] This low solubility presents a significant challenge for achieving adequate systemic exposure in animal models following in vivo administration. To overcome this limitation, various formulation strategies can be employed to improve the dissolution and absorption of this compound. These strategies primarily focus on lipid-based and co-solvent systems. This document outlines protocols for preparing a simple oral suspension, a lipid-based oral formulation, and a co-solvent-based intravenous formulation.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₂O₃ | [1] |
| Molecular Weight | 484.8 g/mol | [1] |
| Physical State | Crystalline solid | [1] |
| Solubility | DMF: 1 mg/mL; DMSO: slightly soluble | [1] |
The limited solubility data necessitates a screening of various pharmaceutically acceptable excipients to identify suitable vehicles for in vivo studies. General solubility enhancement strategies for poorly soluble drugs include the use of co-solvents, surfactants, lipids, and cyclodextrins.
Formulation Strategies and Protocols
The selection of a formulation strategy depends on the intended route of administration, the required dose, and the specific animal model. Below are detailed protocols for three common formulation approaches for in vivo studies.
Oral Administration: Simple Suspension
For initial in vivo screening, a simple oral suspension is often the most straightforward approach. The key is to ensure a uniform and stable suspension to allow for accurate dosing.
Table 2: Components for a Simple Oral Suspension of this compound
| Component | Function | Recommended Concentration |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/mL (or as required) |
| 0.5% (w/v) Carboxymethylcellulose (CMC) Sodium in Water | Suspending Agent | q.s. to final volume |
| 0.1% (v/v) Tween® 80 | Wetting Agent | 0.1% of final volume |
Experimental Protocol: Preparation of a 10 mg/mL Oral Suspension
-
Preparation of Vehicle:
-
Add 0.5 g of Carboxymethylcellulose (CMC) Sodium to 100 mL of purified water.
-
Stir vigorously using a magnetic stirrer until the CMC is fully dissolved. This may take several hours.
-
Add 100 µL of Tween® 80 to the 0.5% CMC solution and mix thoroughly.
-
-
Preparation of Suspension:
-
Weigh the required amount of this compound (e.g., 100 mg for a 10 mL final volume).
-
In a glass mortar, add a small volume of the vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
Transfer the suspension to a suitable container.
-
Continuously stir the suspension using a magnetic stirrer during dosing to ensure homogeneity.
-
Oral Administration: Lipid-Based Formulation
Lipid-based formulations can significantly enhance the oral bioavailability of lipophilic compounds by improving their solubilization in the gastrointestinal tract.
Table 3: Components for a Lipid-Based Oral Formulation of this compound
| Component | Function | Example Excipients |
| This compound | Active Pharmaceutical Ingredient | - |
| Oil | Lipid Vehicle | Corn oil, Sesame oil, Olive oil |
| Surfactant | Solubilizer / Emulsifier | Cremophor® EL, Tween® 80 |
| Co-solvent (optional) | Solubilizer | Ethanol (B145695), Polyethylene glycol 400 (PEG400) |
Experimental Protocol: Preparation of a Lipid-Based Oral Solution
-
Solubilization of API:
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., ethanol or a mixture of ethanol and a surfactant like Cremophor® EL). Gentle heating and sonication may be applied to facilitate dissolution.
-
-
Preparation of Formulation:
-
In a separate container, prepare the lipid vehicle (e.g., corn oil).
-
While stirring, slowly add the solution of this compound to the lipid vehicle.
-
If a co-solvent is used, it can be pre-mixed with the lipid vehicle or with the API solution.
-
Continue stirring until a clear, homogenous solution is obtained. If the compound precipitates, the formulation may need to be optimized by adjusting the ratios of the components.
-
Intravenous Administration: Co-solvent Formulation
For intravenous administration, the formulation must be a clear, sterile solution to prevent embolism. A co-solvent system is a common approach for solubilizing poorly water-soluble drugs for injection.
Table 4: Components for an Intravenous Co-solvent Formulation of this compound
| Component | Function | Recommended Composition (Example) |
| This compound | Active Pharmaceutical Ingredient | Target concentration (e.g., 1-5 mg/mL) |
| DMSO | Co-solvent | 10% |
| PEG400 | Co-solvent | 40% |
| Saline (0.9% NaCl) | Vehicle | 50% |
Experimental Protocol: Preparation of an Intravenous Solution
-
Solubilization of API:
-
Weigh the required amount of this compound.
-
Dissolve the compound completely in DMSO.
-
Add PEG400 to the DMSO solution and mix thoroughly.
-
-
Preparation of Final Solution:
-
Slowly add the saline solution to the organic phase while vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be perfectly clear.
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.
-
Important Considerations for IV Formulations:
-
The concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
The final formulation should be isotonic and have a physiologically compatible pH.
-
A preliminary tolerability study in a small group of animals is highly recommended.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of appropriate formulations to overcome its poor aqueous solubility. The protocols provided in this document offer practical starting points for researchers to prepare simple oral suspensions, lipid-based oral solutions, and intravenous co-solvent formulations. It is important to note that formulation development is often an iterative process, and the specific compositions may need to be optimized based on the desired dose, animal species, and observed stability and tolerability. Careful characterization of the final formulation is essential to ensure accurate and reproducible results in in vivo studies.
References
Application Notes and Protocols: Synthesis and Bioactivity of 28-O-Acetylbetulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 28-O-acetylbetulin derivatives and an overview of their modified biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the betulin (B1666924) scaffold.
Introduction
Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, serves as a versatile starting material for the synthesis of derivatives with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3] Modifications at the C-3 and C-28 positions of the betulin backbone are key strategies to enhance its pharmacological properties.[3] Specifically, this compound is a valuable intermediate that allows for selective modifications at the C-3 position, leading to the generation of novel compounds with improved bioactivity.[4][5] This document outlines the synthesis of various this compound derivatives and summarizes their biological evaluation.
I. Synthesis of this compound Derivatives
The general strategy for synthesizing this compound derivatives involves the initial selective acetylation of the primary hydroxyl group at the C-28 position of betulin. This is followed by the introduction of various functional groups at the secondary hydroxyl group at the C-3 position. A common and effective method for this second step is the Steglich esterification.[4][5][6]
A. General Synthetic Workflow
The overall synthetic scheme can be visualized as a two-step process starting from betulin. The first step yields the key intermediate, this compound, which is then used to produce a variety of derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
B. Experimental Protocols
1. Synthesis of this compound (Intermediate)
This protocol is adapted from literature procedures for the selective acetylation of betulin at the C-28 position.[4]
-
Materials: Betulin, acetic anhydride (Ac₂O), imidazole (B134444), dry chloroform (B151607) (CHCl₃).
-
Procedure:
-
Dissolve betulin in dry chloroform.
-
Add imidazole to the solution.
-
Add acetic anhydride dropwise while stirring.
-
Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with chloroform.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
2. Synthesis of 3-Substituted this compound Derivatives via Steglich Esterification
This protocol describes a general procedure for the esterification of this compound with various carboxylic acids.[4][6]
-
Materials: this compound, desired carboxylic acid (e.g., acrylic acid, phenylpropynoic acid), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dry dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
Dissolve this compound (0.5 mmol) in 10 mL of dry dichloromethane.
-
Add the corresponding carboxylic acid (0.6 mmol) to the mixture and stir at 0 °C for 30 minutes.[4]
-
Add a solution of DCC (0.73 mmol) and DMAP (0.12 mmol) in dichloromethane dropwise.[4]
-
Stir the reaction mixture at 0 °C for 5 hours, then allow it to warm to room temperature and continue stirring for 24 hours.[4]
-
Filter off the resulting precipitate (dicyclohexylurea).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-substituted this compound derivative.
-
II. Biological Activities of this compound Derivatives
Derivatives of this compound have been reported to exhibit a range of biological activities, with anticancer and antiviral properties being the most prominently studied.
A. Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various human cancer cell lines. The introduction of different moieties at the C-3 position significantly influences their antiproliferative activity.
Table 1: Anticancer Activity of Selected this compound Derivatives (IC₅₀ values in µM)
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Anaplastic Thyroid (8505C, SW1736) | 10.71–15.84 | [4] |
| Ovarian (A2780) | 10.71–15.84 | [4] | |
| Colon (SW480, HCT-8, HCT-116, DLD-1, HT-29) | 10.71–15.84 | [4] | |
| Lung (A549) | 10.71–15.84 | [4] | |
| Melanoma (518A2) | 10.71–15.84 | [4] | |
| Head and Neck (A253, FaDu) | 10.71–15.84 | [4] | |
| Cervical (A431) | 10.71–15.84 | [4] | |
| Breast (MCF-7) | 10.71–15.84 | [4] | |
| 28-O-Acetyl-3-O'-(phenylpropynoyl)betulin | Leukemia (P388) | 35.51 | [6] |
| 28-O-Propynoylbetulin | Leukemia (CCRF/CEM) | 0.02 µg/mL | [7] |
| 3,28-di-O-acetylbetulin | - | - | [8] |
| 30-diethoxyphosphoryl-28-propynoylbetulin | Breast (SK-BR-3, MCF-7) | Potent inhibitor | [2] |
Note: Some studies report IC₅₀ values in µg/mL, which have been noted accordingly.
The mechanism of anticancer action for some derivatives involves the induction of apoptosis.[9] For instance, certain derivatives have been shown to induce necrotic-like regulated cell death in breast cancer cells.[2]
B. Antiviral Activity
This compound and its derivatives have also shown promise as antiviral agents, particularly against alphaviruses like the Semliki Forest Virus (SFV).
Table 2: Antiviral Activity of Selected Betulin Derivatives
| Derivative | Virus | IC₅₀ (µM) | Reference |
| This compound | Semliki Forest Virus (SFV) | 12.1 | [4][10] |
| 3,28-di-O-acetylbetulin | Semliki Forest Virus (SFV) | 9.1 | [8][11] |
| Betulinic Acid | Sindbis Virus | 0.5 | [8][11] |
| 28-O-tetrahydropyranylbetulin | Sindbis Virus | 1.9 | [8][11] |
| Ribavirin (Control) | Semliki Forest Virus (SFV) | 95.1 | [4][10] |
The antiviral activity of these compounds is often attributed to the inhibition of viral replication.[8][11]
C. Anti-inflammatory Activity
While the anti-inflammatory properties of betulin and its derivatives are recognized, specific signaling pathway details for this compound derivatives are less extensively documented in readily available literature. However, the general anti-inflammatory mechanism of betulin-related compounds is thought to involve the inhibition of pro-inflammatory cytokines and enzymes like COX-2.[12]
Caption: Postulated anti-inflammatory mechanism of betulin derivatives.
III. Protocols for Biological Assays
A. In Vitro Anticancer Activity (SRB Assay)
The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.[9]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT-116).
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48-72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
B. Antiviral Replication Assay
This assay is used to determine the inhibitory effect of compounds on viral replication.[8][11]
-
Virus and Host Cells: e.g., Semliki Forest Virus (SFV) and Baby Hamster Kidney (BHK) cells.
-
Procedure:
-
Seed host cells in 96-well plates.
-
Infect the cells with the virus in the presence of varying concentrations of the test compounds.
-
Incubate for a period sufficient for viral replication (e.g., 24 hours).
-
Quantify viral replication, for example, by measuring the cytopathic effect (CPE) or by using a reporter virus (e.g., expressing a fluorescent protein).
-
Determine the IC₅₀ value, the concentration at which viral replication is inhibited by 50%.
-
Conclusion
This compound is a key intermediate for the synthesis of a diverse library of betulin derivatives with potent biological activities. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives and evaluate their therapeutic potential. Further investigations into the specific molecular targets and signaling pathways of these compounds will be crucial for their development as clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.vtt.fi [cris.vtt.fi]
- 9. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Betulin-derived compounds as inhibitors of alphavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application of 28-O-Acetylbetulin in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has emerged as a promising scaffold in medicinal chemistry.[1] Betulin itself, readily available from the bark of birch trees, exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The selective acetylation at the C-28 position yields this compound, a modification that can enhance its biological profile and provides a versatile starting point for the synthesis of novel derivatives with improved potency and pharmacokinetic properties.[1][3] This document provides detailed application notes on the medicinal chemistry uses of this compound and comprehensive protocols for its synthesis and biological evaluation.
Synthesis and Characterization
This compound serves as a key intermediate for the synthesis of a variety of biologically active compounds. The primary hydroxyl group at C-28 of betulin is more reactive than the secondary hydroxyl group at C-3, allowing for selective acetylation.[1]
Experimental Protocol: Synthesis and Purification of this compound
This protocol describes the selective acetylation of betulin at the C-28 position.
Materials:
-
Betulin
-
Acetic anhydride (B1165640) (Ac₂O)[1]
-
Imidazole[1]
-
Dry chloroform (B151607) (CHCl₃)[1]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography[1]
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[1]
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: Dissolve betulin (1 equivalent) in dry chloroform. Add imidazole (B134444) (catalytic amount) to the solution.[1]
-
Acetylation: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:ethanol (e.g., 60:1, v/v). The reaction is typically complete within 24 hours.[1]
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and ethanol as the eluent.[1]
-
Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[1]
Biological Activities and Applications
This compound has demonstrated significant potential in several therapeutic areas, primarily as an anticancer, antiviral, and anti-inflammatory agent.
Anticancer Activity
This compound exhibits cytotoxic effects against a broad range of cancer cell lines.[1] Its mechanism of action often involves the induction of apoptosis through the activation of the caspase cascade.[4][5]
Quantitative Data Summary: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 8505C | Anaplastic Thyroid | 10.71 - 15.84 | [1] |
| SW1736 | Anaplastic Thyroid | 10.71 - 15.84 | [1] |
| A2780 | Ovarian | 10.71 - 15.84 | [1] |
| SW480 | Colon | 10.71 - 15.84 | [1] |
| HCT-8 | Colon | 10.71 - 15.84 | [1] |
| HCT-116 | Colon | 10.71 - 15.84 | [1] |
| DLD-1 | Colon | 10.71 - 15.84 | [1] |
| HT-29 | Colon | 10.71 - 15.84 | [1] |
| A549 | Lung | 10.71 - 15.84 | [1] |
| 518A2 | Melanoma | 10.71 - 15.84 | [1] |
| A253 | Head and Neck | 10.71 - 15.84 | [1] |
| FaDu | Head and Neck | 10.71 - 15.84 | [1] |
| A431 | Cervical | 10.71 - 15.84 | [1] |
| MCF-7 | Breast | 10.71 - 15.84 | [1] |
| P388 (murine) | Leukemia | ~29.7 |
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Betulin derivatives, including this compound, are known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.
Antiviral Activity
This compound has shown inhibitory activity against certain viruses, such as the Semliki Forest Virus (SFV).[1]
Quantitative Data Summary: Antiviral Activity of this compound
| Virus | IC₅₀ (µM) | Reference |
| Semliki Forest Virus (SFV) | 12.1 | [1] |
This protocol describes the evaluation of the antiviral activity of this compound against Semliki Forest Virus using a plaque reduction assay.
Materials:
-
Host cells (e.g., BHK-21 cells)
-
Semliki Forest Virus (SFV) stock
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Agarose or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of SFV (e.g., 100 plaque-forming units/well) for 1-2 hours at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells. Add overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the IC₅₀ value.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data Summary: Anti-inflammatory Activity of this compound
| Cell Line | Mediator | Inhibition (%) at 10 µM | Reference |
| RAW 264.7 | Nitric Oxide (NO) | 55.9 | |
| RAW 264.7 | Prostaglandin E₂ (PGE₂) | 69.5 |
This protocol details the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of NO and PGE₂ production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess reagent for NO determination[6]
-
PGE₂ ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.[7]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
NO Determination: Determine the nitrite (B80452) concentration in the supernatant, as an indicator of NO production, using the Griess reagent. Measure the absorbance at 540 nm.[6]
-
PGE₂ Determination: Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO and PGE₂ production compared to the LPS-stimulated control and determine the IC₅₀ values.
In Vivo Studies
While specific in vivo data for this compound is limited, protocols for its parent compound, betulin, can be adapted. A significant challenge for in vivo studies of betulin and its derivatives is their poor water solubility.[8] Formulations using lipid-based carriers like olive oil can improve oral bioavailability.[8]
General Protocol for In Vivo Anticancer Efficacy Study
This protocol provides a general framework for evaluating the in vivo anticancer activity of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NMRI nude mice)
-
Cancer cell line for xenograft
-
This compound formulation (e.g., dissolved in ethanol and mixed with olive oil)[8]
-
Vehicle control (e.g., olive oil)
-
Positive control drug (e.g., cisplatin)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Animal Grouping: Randomly divide the mice into treatment groups (vehicle control, this compound, positive control).
-
Drug Administration: Administer the this compound formulation and controls to the respective groups (e.g., daily via oral gavage) for a specified period.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor growth and final tumor weight between the treatment and control groups to evaluate the antitumor efficacy.
Conclusion
This compound is a valuable and versatile molecule in medicinal chemistry. Its straightforward synthesis from the abundant natural product betulin, combined with its significant anticancer, antiviral, and anti-inflammatory activities, makes it an attractive starting point for the development of new therapeutic agents. The protocols and data presented here provide a comprehensive resource for researchers interested in exploring the medicinal potential of this compound and its derivatives. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully realize its therapeutic promise.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Scaling Up 28-O-Acetylbetulin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), has garnered significant interest in the scientific community due to its promising pharmacological activities, including anticancer and anti-inflammatory properties. As research progresses from laboratory-scale investigations to preclinical and clinical development, the need for robust and scalable synthesis methods becomes paramount. These application notes provide detailed protocols and critical considerations for the efficient scale-up of this compound synthesis, addressing key challenges in reaction optimization, product purification, and process control.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Methods for this compound
| Method Reference | Starting Material | Reagents | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Scale |
| Method A | Betulin | Acetic anhydride (B1165640) | Imidazole | Chloroform | Not Specified | Not Specified | Not Specified | Lab-scale[1] |
| Method B | Betulin | Acetic anhydride | DMAP, Pyridine (B92270) | Dichloromethane (B109758) | 18 | Room Temp. | 60-72 | 4 g[2] |
| Method C | Betulin | Acetic anhydride | Pyridine | Dichloromethane | 24 | Room Temp. | 77 | Not Specified[3][4] |
Table 2: Key Process Parameters for Scale-Up Consideration
| Parameter | Lab-Scale | Pilot/Industrial Scale Considerations |
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer, impeller design, mixing speed (RPM) |
| Temperature Control | Heating mantle, ice bath | Jacketed reactor with heating/cooling fluid circulation |
| Reagent Addition | Manual addition | Controlled addition via dosing pumps |
| Work-up | Separatory funnel extraction | Liquid-liquid extraction in reactor or dedicated extraction vessel |
| Purification | Flash column chromatography | Preparative HPLC, crystallization, or industrial-scale column chromatography[3][5] |
| Solvent Removal | Rotary evaporator | Industrial-scale evaporators or distillation units |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (Based on Method B)
This protocol is suitable for producing gram quantities of this compound in a standard laboratory setting.
Materials:
-
Betulin (e.g., 4.0 g, 9.04 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (e.g., 0.4 g, 1% w/w)
-
Pyridine (e.g., 6 mL, 74.2 mmol)
-
Acetic anhydride (e.g., 0.90 mL, 9.53 mmol)
-
Dichloromethane (CH₂Cl₂)
-
10% Aqueous HCl
-
Saturated aqueous NaHCO₃ solution
-
Saturated brine
-
Anhydrous Na₂SO₄
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of betulin (4 g, 9.04 mmol) in dichloromethane (36 mL) in a round-bottom flask, add DMAP (0.4 g) and pyridine (6 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add acetic anhydride (0.90 mL, 9.53 mmol) dropwise to the solution.
-
Stir the resulting mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous HCl, water, saturated aqueous NaHCO₃ solution, and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a suitable eluent system (e.g., 85:15 hexanes:EtOAc) to afford this compound as a white solid.[2]
Protocol 2: Considerations for Pilot-Scale Synthesis of this compound
This section outlines key considerations for scaling up the synthesis to a pilot plant or small-scale manufacturing setting (e.g., 100 g to 1 kg scale).
1. Reaction Setup and Control:
-
Reactor: A jacketed glass-lined or stainless steel reactor is recommended to ensure efficient heat transfer and prevent corrosion. The reactor should be equipped with an overhead mechanical stirrer with adjustable speed.
-
Temperature Control: Precise temperature control is crucial for reaction selectivity and to minimize the formation of the 3,28-diacetylated byproduct. A circulating heating/cooling system connected to the reactor jacket should be used.
-
Reagent Addition: For larger scales, the dropwise addition of acetic anhydride should be performed using a calibrated dosing pump to ensure a controlled reaction rate and to manage any exotherms.
2. Reaction Monitoring and Process Analytical Technology (PAT):
-
Implementing Process Analytical Technology (PAT) can provide real-time insights into the reaction progress, leading to improved control and consistency.[6][7][8][9][10]
-
In-situ FTIR or Raman Spectroscopy: These techniques can be used to monitor the disappearance of the betulin starting material and the formation of the this compound product in real-time, allowing for precise determination of the reaction endpoint.[10]
3. Work-up and Isolation:
-
The aqueous washes should be performed directly in the reactor if possible, followed by phase separation.
-
Solvent removal should be carried out using a large-scale rotary evaporator or a dedicated solvent recovery system.
4. Purification at Scale:
-
Crystallization: Developing a robust crystallization protocol is often the most cost-effective and scalable method for purification. This involves screening various solvent systems to find conditions that provide high purity and yield.
-
Industrial-Scale Chromatography: If crystallization is not feasible or does not provide the desired purity, industrial-scale column chromatography using automated systems with larger columns and pumps is an alternative.[3][5] The choice of stationary and mobile phases will need to be optimized for large-scale separation.[5]
Mandatory Visualizations
Caption: Experimental workflow for the lab-scale synthesis of this compound.
Caption: Proposed signaling pathways modulated by this compound.
Conclusion
The successful scale-up of this compound synthesis requires a systematic approach that addresses challenges related to reaction control, purification, and process monitoring. By carefully considering the parameters outlined in these application notes and leveraging modern process analytical technologies, researchers and drug development professionals can establish efficient and scalable manufacturing processes for this promising therapeutic agent. The provided protocols offer a solid foundation for both lab-scale synthesis and pilot-scale production, facilitating the transition from discovery to clinical application. Further optimization of reaction conditions and purification methods at each scale will be critical for achieving cost-effective and sustainable production.
References
- 1. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin [mdpi.com]
- 2. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 4. New acylated triterpenoid saponins from Maesa lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. column-chromatography.com [column-chromatography.com]
- 6. The role of process analytical technology (pat) in green chemistry and green engineering webinar | PDF [slideshare.net]
- 7. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 8. stepscience.com [stepscience.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 28-O-Acetylbetulin Synthesis
Welcome to the technical support center for the synthesis of 28-O-acetylbetulin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main challenge is achieving selective acetylation at the primary hydroxyl group (C-28) without acetylating the secondary hydroxyl group (C-3). The primary hydroxyl group is more reactive, which allows for selective modification, but controlling the reaction conditions is crucial to prevent the formation of the byproduct, 3,28-diacetylbetulin.[1][2]
Q2: How can I monitor the progress of the acetylation reaction?
The reaction progress should be monitored using Thin-Layer Chromatography (TLC). By spotting the starting material (betulin), the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate (e.g., silica (B1680970) gel), you can visualize the consumption of betulin (B1666924) and the formation of new products. The desired this compound will have a different Rf value than both betulin and the 3,28-diacetylbetulin byproduct.
Q3: What are the most common purification methods for this compound?
The most effective and widely reported method for purifying this compound from the reaction mixture is column chromatography or flash chromatography using silica gel.[1][3][4] This technique effectively separates the mono-acetylated product from unreacted betulin and the di-acetylated byproduct.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Table 1: Troubleshooting Common Synthesis Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Formation of 3,28-diacetylbetulin: Using excess acetic anhydride (B1165640) or prolonged reaction times/high temperatures can promote di-acetylation.[4] | Use an equimolar amount or only a slight excess of acetic anhydride relative to betulin.[2][3] Maintain the reaction at room temperature or below (e.g., 0 °C to start).[3] |
| Incomplete Reaction: Insufficient reaction time, low temperature, or degraded reagents. | Ensure reagents, especially acetic anhydride and any dry solvents, are fresh and anhydrous.[3][5] Increase reaction time, monitoring periodically with TLC.[4] A modest increase in temperature (e.g., reflux for a shorter period) can be tested, but be aware of the increased risk of di-acetylation.[4] | |
| Loss during Purification: Suboptimal chromatography conditions. | Optimize the solvent system for flash chromatography to ensure good separation between betulin, the mono-acetate, and the di-acetate. A common system is a hexanes:ethyl acetate (B1210297) mixture.[4] | |
| Significant Amount of Unreacted Betulin | Insufficient Acetylating Agent: The molar ratio of acetic anhydride to betulin was too low. | Use at least a 1:1 molar ratio of acetic anhydride to betulin.[3] |
| Poor Catalyst Activity: The catalyst (e.g., DMAP, pyridine) may be old or used in insufficient quantity. | Use fresh pyridine (B92270) or triethylamine (B128534) as the base/solvent.[3][4] Ensure a catalytic amount of DMAP is added if the protocol requires it.[2][3] | |
| Difficulty in Product Purification | Poor Separation on TLC/Column: Products have very close Rf values in the chosen solvent system. | Methodically test different solvent systems for TLC to find one that provides the best separation. Common systems include chloroform/ethanol and hexanes/ethyl acetate.[3][4] |
| Product Precipitation during Work-up: Changes in solvent polarity causing the product to crash out. | Ensure the organic layer is sufficiently concentrated before loading onto the chromatography column, but not to the point of uncontrolled precipitation. |
Experimental Protocols and Data
Comparative Overview of Synthesis Conditions
The yield of this compound is highly dependent on the reaction conditions. The table below summarizes various reported methods.
Table 2: Comparison of Reaction Conditions for this compound Synthesis
| Reagents & Molar Ratios (Betulin as base) | Catalyst/Base | Solvent | Temperature | Time | Reported Yield (%) | Reference |
| Acetic Anhydride (1.0 eq) | DMAP (cat.), Pyridine | Dichloromethane | 0 °C to RT | 18 h | Not specified, but forms the basis for further synthesis | [3] |
| Acetic Anhydride (~1.05 eq) | DMAP (cat.), Pyridine | Dichloromethane | Room Temp | 18 h | 60 - 72% | [4] |
| Acetic Anhydride (excess) | Pyridine | Dichloromethane | Room Temp | 24 h | 77% | [1] |
| Acetic Anhydride | Imidazole | Chloroform | Not specified | Not specified | Not specified, but cited as a reliable method | [5][6] |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on common and effective methods for selective mono-acetylation of betulin.[3][4]
Materials:
-
Betulin
-
Acetic Anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
10% Aqueous HCl
-
Saturated Aqueous NaHCO₃
-
Saturated Brine (NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve betulin (1.0 eq) and a catalytic amount of DMAP in anhydrous dichloromethane. Add pyridine (as a base and co-solvent).
-
Addition of Acetylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.0 - 1.1 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours, monitoring the reaction's progress with TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous HCl, water, saturated aqueous NaHCO₃, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash chromatography on silica gel using an appropriate eluent system (e.g., an 85:15 hexanes:ethyl acetate gradient) to separate this compound from unreacted betulin and 3,28-diacetylbetulin.[4]
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Visualized Workflows and Logic
Synthesis and Purification Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to diagnosing and resolving the issue of low product yield.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Selective Acetylation of Betulin
Welcome to the technical support center for the selective acetylation of betulin (B1666924). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of betulin derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the selective acetylation of betulin.
Q1: Why is my selective acetylation of betulin resulting in a low yield of the desired 28-O-acetylbetulin?
A1: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. While refluxing can speed up the reaction, it may also lead to the formation of byproducts.[2] Room temperature reactions for a longer duration (e.g., 18 hours) can sometimes offer better selectivity and yield.[2]
-
Reagent Quality: Ensure the quality of your reagents, particularly the acetylating agent (e.g., acetic anhydride) and any catalysts (e.g., DMAP, pyridine), is high and that they have not degraded.
-
Steric Hindrance: The secondary hydroxyl group at the C-3 position is more sterically hindered than the primary hydroxyl group at the C-28 position, which naturally favors the monoacetylation at C-28. However, forcing conditions can overcome this barrier, leading to a mixture of products and reducing the yield of the desired monoacetate.[1]
-
Purification Losses: Significant loss of product can occur during the purification step. Optimize your purification method (e.g., column chromatography) to minimize these losses.[3][4]
Q2: I am observing a significant amount of the 3,28-O,O-diacetylbetulin byproduct. How can I improve the selectivity for mono-acetylation at the C-28 position?
A2: The formation of the diacetylated byproduct is a common challenge due to the presence of two hydroxyl groups. To enhance selectivity for the C-28 position, consider the following:
-
Molar Equivalents of Acetylating Agent: Use a molar equivalent or a slight excess of the acetylating agent (e.g., acetic anhydride) relative to betulin.[4] A large excess will favor di-acetylation.
-
Catalyst Choice and Amount: Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) in a pyridine (B92270) solution are commonly used to achieve selective acetylation of the primary hydroxyl group.[4] Other catalysts like imidazole (B134444) can also be employed.[3]
-
Reaction Temperature and Time: As mentioned, avoid prolonged heating or excessively high temperatures, which can promote the less favorable acetylation at the C-3 position.[2] Monitoring the reaction closely with TLC is crucial to stop the reaction once the desired mono-acetylated product is maximized.[1][2]
-
Alternative Acetylating Agents: While acetic anhydride (B1165640) is common, other acetylating agents might offer different selectivity profiles. However, acetic anhydride in the presence of a suitable base is the most reported method for this selective transformation.[2][3][4]
Q3: What is the best way to separate the desired this compound from unreacted betulin and the 3,28-O,O-diacetylbetulin byproduct?
A3: The most effective method for separating these compounds is column chromatography on silica (B1680970) gel .[3][4] The polarity difference between betulin (most polar), this compound, and 3,28-O,O-diacetylbetulin (least polar) allows for their separation.
-
Solvent System: A gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) is typically used as the eluent. The exact ratio will depend on your specific reaction mixture and should be determined by preliminary TLC analysis.[3][5]
-
TLC Monitoring: Use TLC to identify the fractions containing your desired product.[1][6] Staining with a suitable agent (e.g., anisaldehyde-sulfuric acid) can help visualize the spots if they are not UV-active.[7]
Q4: My reaction seems to be stalled, with a lot of unreacted betulin remaining even after a long reaction time. What could be the issue?
A4: A stalled reaction can be due to:
-
Inactive Catalyst: The catalyst (e.g., DMAP) may be old or deactivated. Use fresh, high-quality catalyst.
-
Insufficient Activation: The reaction may require an acid catalyst to proceed. Some methods report the necessity of an acidic catalyst like para-toluenesulfonic acid (p-TsOH).[1]
-
Poor Solubility: Betulin has low solubility in some organic solvents. Ensure your reaction solvent (e.g., dichloromethane, chloroform) is appropriate and that the betulin is adequately dissolved.[8]
-
Moisture Contamination: The presence of water can hydrolyze the acetic anhydride, rendering it ineffective. Ensure all your glassware is dry and use anhydrous solvents.
Q5: Can I selectively hydrolyze the diacetate to get the monoacetate?
A5: Yes, selective basic hydrolysis of the acetyl protecting group at the C-28 position is a viable strategy. The ester group at the C-28 position is generally more susceptible to hydrolysis than the ester at the C-3 position.[4] This can be achieved by carefully controlling the reaction time in an alkaline medium (e.g., NaOH in a mixture of THF/methanol/water).[4][9]
Data Presentation
The yield of selective acetylation of betulin can vary based on the reaction conditions. The following table summarizes typical yields reported in the literature.
| Product | Reagents | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Acetic Anhydride | DMAP, Pyridine | Dichloromethane | Room Temperature, 18h | 60-72 | [2] |
| This compound | Acetic Anhydride | Imidazole | Chloroform | Not specified | Not specified, used as intermediate | [3] |
| Betulin Diacetate | Acetic Anhydride, Acetic Acid | None | Mixture | 130°C, 48h | High conversion | [10] |
| Betulin Diacetate | Tetraacetylglycoluril | p-TsOH | Dioxane | Room Temperature, 10 min | 83 | [1] |
Experimental Protocols
Protocol 1: Selective Mono-acetylation of Betulin at the C-28 Position
This protocol is adapted from procedures described in the literature for achieving selective acetylation of the primary hydroxyl group of betulin.[2][4]
Materials:
-
Betulin
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine
-
Dichloromethane (anhydrous)
-
10% Aqueous HCl
-
Saturated Aqueous NaHCO₃ solution
-
Saturated Brine (NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve betulin in anhydrous dichloromethane.
-
Addition of Reagents: Add a catalytic amount of DMAP and pyridine to the solution.
-
Acetylation: Add one molar equivalent of acetic anhydride dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours. Monitor the progress of the reaction by TLC. A suitable solvent system for TLC could be a mixture of hexane and ethyl acetate.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), wash the reaction mixture sequentially with 10% aqueous HCl, water, saturated aqueous NaHCO₃ solution, and finally with saturated brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate this compound from unreacted betulin and the diacetylated byproduct.[4]
-
-
Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Mandatory Visualizations
Logical Workflow for Selective Acetylation of Betulin
Caption: A step-by-step workflow for the selective acetylation of betulin.
Diagram of Selectivity Challenge in Betulin Acetylation
Caption: Reactivity differences leading to selective acetylation challenges.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. DSpace [open.bu.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using thin-layer chromatography to investigate the reaction | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. IDENTIFICATION AND ISOLATION OF PHARMACOLOGICALLY ACTIVE TRITERPENES IN BETUALE CORTEX, BETULA PENDULA ROTH., BETULACEAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jacsdirectory.com [jacsdirectory.com]
removing dicyclohexylurea (DCU) from 28-O-acetylbetulin reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 28-O-acetylbetulin, with a specific focus on the removal of the dicyclohexylurea (DCU) byproduct.
Frequently Asked Questions (FAQs)
Q1: What is dicyclohexylurea (DCU) and why is it a persistent impurity in the synthesis of this compound?
A1: Dicyclohexylurea (DCU) is a byproduct formed during the esterification of the C-3 hydroxyl group of this compound, a reaction commonly carried out using the Steglich esterification method.[1][2] This method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. DCC activates the carboxylic acid, allowing it to react with the alcohol. In the process, DCC is converted into the insoluble urea (B33335) derivative, DCU.[2] The primary challenge in this synthesis is the removal of DCU from the final product due to its limited solubility in many common organic solvents.[3][4]
Q2: What are the most effective methods for removing DCU from the this compound reaction mixture?
A2: The most effective methods for DCU removal leverage its poor solubility. These include:
-
Filtration: As DCU is often insoluble in the reaction solvent (e.g., dichloromethane), it precipitates out and can be largely removed by simple filtration.[5]
-
Solvent Precipitation/Trituration: Adding a solvent in which this compound is soluble but DCU is not (an "anti-solvent") can cause the DCU to precipitate, allowing for its removal by filtration.[6][7] Common solvents for this purpose include cold ethyl acetate (B1210297), diethyl ether, or acetonitrile.[4][6][8]
-
Column Chromatography: This is a highly effective method for separating this compound from any remaining DCU and other impurities.[9]
-
Recrystallization: This technique can be used to further purify the this compound product after initial DCU removal. The choice of solvent is critical to ensure the product crystallizes while DCU remains in the mother liquor.[3]
Q3: Are there alternative reagents to DCC that can prevent the formation of insoluble DCU?
A3: Yes, to circumvent the challenges of DCU removal, alternative coupling reagents can be used. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct formed from EDC is water-soluble, which allows for its easy removal through an aqueous workup.[10] Another option is Diisopropylcarbodiimide (DIC), which forms a urea byproduct that is generally more soluble in organic solvents than DCU, potentially simplifying its removal.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| DCU does not precipitate from the reaction mixture. | The reaction solvent is solubilizing the DCU. | Concentrate the reaction mixture and add a suitable anti-solvent like cold hexanes or diethyl ether to induce precipitation.[3] |
| The product co-precipitates with DCU upon cooling. | The product has low solubility in the chosen solvent at low temperatures. | Select a solvent where the product has significantly higher solubility than DCU at room temperature. This allows for filtration of DCU without excessive cooling. |
| Residual DCU remains in the product after filtration and washing. | DCU may be trapped within the product crystals or have slight solubility in the wash solvent. | Perform a recrystallization of the product.[3] Alternatively, dissolving the crude product in a minimal amount of a solvent like dichloromethane (B109758) and re-precipitating the DCU with an anti-solvent can be effective.[3] For very persistent traces, column chromatography is recommended.[9] |
| During column chromatography, DCU co-elutes with the product. | The polarity of the product and DCU are too similar in the chosen eluent system. | Modify the solvent system. In some cases, a less polar solvent can be used to elute the DCU first, followed by a more polar solvent to elute the this compound.[3] Using a different stationary phase, such as Florisil, may also be effective as DCU often elutes quickly and cleanly from it.[8] |
Data Presentation
Table 1: Qualitative Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble (<1%)[11] | DCU is highly hydrophobic. |
| Dichloromethane (DCM) | Sparingly Soluble | Often used as the reaction solvent; DCU precipitates upon standing or cooling. |
| Chloroform | Soluble | |
| Diethyl Ether | Sparingly Soluble | Can be used as an anti-solvent for DCU precipitation.[4] |
| Ethyl Acetate | Sparingly Soluble (especially when cold) | Cold ethyl acetate is frequently used to precipitate DCU.[4][6] |
| Acetone | Soluble[11] | Can be used to dissolve the crude product before precipitating DCU with an anti-solvent. |
| Acetonitrile | Sparingly Soluble[4][6] | An effective solvent for precipitating DCU. |
| Hexanes | Insoluble | A good anti-solvent to precipitate DCU.[6] |
| Ethanol | Soluble (especially when hot)[11][12] | Can be used for recrystallization, though care must be taken as DCU has some solubility. |
| Dimethylformamide (DMF) | Soluble[13] | DCU is soluble in DMF, making precipitation difficult if DMF is used as a solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble[11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 28-O-Acetyl-3-O'-substituted Betulin via Steglich Esterification
This protocol is adapted from procedures for the synthesis of this compound derivatives.[5][9]
-
Dissolution: Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Reagents: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1-0.2 equivalents) in a small amount of anhydrous DCM.
-
Reaction: Add the DCC/DMAP solution dropwise to the cooled reaction mixture.
-
Stirring: Stir the reaction mixture at 0°C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Protocol 2: Workup and Purification for the Removal of DCU
-
Initial Filtration: Upon completion of the reaction, a white precipitate of DCU will have formed. Filter the reaction mixture through a sintered glass funnel to remove the bulk of the DCU. Wash the precipitate with a small amount of cold DCM.[5]
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Solvent Precipitation (Trituration): Dissolve the crude residue in a minimal amount of a solvent in which the product is soluble (e.g., dichloromethane or ethyl acetate). Add a significant volume of a cold anti-solvent in which DCU is insoluble (e.g., hexanes or diethyl ether) to precipitate the remaining DCU.[3][4]
-
Secondary Filtration: Filter the mixture again to remove the precipitated DCU.
-
Aqueous Workup (Optional): If acidic or basic impurities need to be removed, the organic layer can be washed successively with a weak acid (e.g., 0.5 N HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Final Concentration: Concentrate the organic solution under reduced pressure to yield the crude product.
-
Column Chromatography (If Necessary): If the product is not pure after the above steps, purify it by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Visualizations
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 28-O-Acetylbetulin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 28-O-acetylbetulin.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most frequently encountered side product is 3,28-O,O-diacetylbetulin.[1][2][3] This occurs when both the primary hydroxyl group at the C-28 position and the secondary hydroxyl group at the C-3 position of betulin (B1666924) undergo acetylation, instead of the desired selective acetylation at the C-28 position.
Q2: How can I minimize the formation of 3,28-O,O-diacetylbetulin?
A2: To favor the formation of this compound, it is crucial to control the reaction stoichiometry. Using an equimolar amount of acetic anhydride (B1165640) relative to betulin enhances the selective acetylation of the more reactive primary hydroxyl group at the C-28 position.[2]
Q3: What are some potential impurities in the starting material, betulin, that could affect the reaction?
A3: Betulin is typically extracted from birch bark and may contain related triterpenes and other compounds. Common impurities include lupeol, betulinic acid, and oxidized forms of betulin.[4][5][6] The presence of these impurities can lead to a more complex product mixture and complicate purification.
Q4: How can I purify this compound from the reaction mixture?
A4: The most effective and widely used method for purifying this compound and separating it from side products like 3,28-O,O-diacetylbetulin and unreacted betulin is column chromatography on silica (B1680970) gel.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction conditions. - Impure starting material. | - Increase reaction time or temperature. - Ensure anhydrous conditions and use appropriate catalysts (e.g., DMAP, imidazole). - Verify the purity of betulin using techniques like NMR or HPLC. |
| High percentage of 3,28-O,O-diacetylbetulin | - Excess acetic anhydride used. - Prolonged reaction time or high temperature. | - Use a 1:1 molar ratio of betulin to acetic anhydride.[2] - Monitor the reaction progress using TLC to avoid over-reaction. |
| Presence of unreacted betulin | - Insufficient acetylating agent. - Short reaction time. | - Ensure at least one equivalent of acetic anhydride is used. - Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Multiple unexpected spots on TLC | - Impurities in the starting betulin. - Degradation of product or starting material. | - Purify the starting betulin by recrystallization before use. - Analyze the side products by techniques like LC-MS or NMR to identify them and trace their origin. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the selective acetylation of betulin.
Materials:
-
Betulin
-
Acetic anhydride
-
Pyridine (B92270) (or another suitable base like imidazole)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Dichloromethane (B109758) (anhydrous)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/ethanol or hexane/ethyl acetate (B1210297) mixtures)
Procedure:
-
Dissolve betulin in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridine and a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add one molar equivalent of acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system.[2][3]
Process Visualization
The following diagram illustrates the troubleshooting workflow for identifying and mitigating side product formation during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing DCC/DMAP Coupling for 28-O-Acetylbetulin Synthesis
Welcome to the technical support center for the synthesis of 28-O-acetylbetulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the DCC/DMAP coupling reaction for the acetylation of betulin (B1666924) at the C-28 position. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Troubleshooting Guide
This guide provides a summary of common problems, their potential causes, and recommended solutions for the synthesis of this compound using DCC/DMAP coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Considerations |
| Low Yield of this compound | - Incomplete reaction. - Formation of N-acylurea byproduct. - Suboptimal stoichiometry. - Steric hindrance at the C-28 hydroxyl group. - Presence of moisture. | - Increase reaction time and/or temperature. - Ensure a catalytic amount of DMAP is used. - Optimize the molar ratio of DCC and acetic acid to betulin. - Use a solvent in which all reactants are soluble. - Ensure all glassware is oven-dried and use anhydrous solvents. | Betulin's primary hydroxyl group at C-28 is more reactive than the secondary hydroxyl at C-3, but steric hindrance can still affect reaction rates.[1][2] |
| Formation of 3,28-di-O-acetylbetulin | - Excess acetic anhydride (B1165640) or prolonged reaction time. - Higher reaction temperatures can promote di-acetylation. | - Use a controlled stoichiometry of acetic anhydride (ideally 1:1 molar ratio with betulin). - Monitor the reaction closely using TLC. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | The primary hydroxyl at C-28 is significantly more reactive, making selective mono-acetylation feasible under controlled conditions.[1][2] |
| Presence of N-acylurea Byproduct | - Slow reaction rate of the alcohol with the O-acylisourea intermediate. - Insufficient amount of DMAP catalyst. | - Increase the amount of DMAP (typically 0.1-0.2 equivalents). - Lower the reaction temperature to slow down the rearrangement to N-acylurea. | DMAP acts as a nucleophilic catalyst, accelerating the desired esterification and minimizing the formation of the N-acylurea byproduct.[3][4] |
| Difficulty in Removing Dicyclohexylurea (DCU) | - DCU is often insoluble in the reaction solvent but can co-precipitate with the product. - DCU can be slightly soluble in some organic solvents, leading to contamination of the final product. | - Filter the reaction mixture through Celite to remove the bulk of the DCU. - Precipitate the crude product in a solvent in which DCU is soluble (e.g., diethyl ether). - Use column chromatography for final purification. | DCU is known to be poorly soluble in many common organic solvents, which aids in its removal by filtration.[5] |
| Unreacted Betulin Remaining | - Insufficient amount of acylating agent or coupling agent. - Short reaction time. | - Use a slight excess of acetic acid and DCC. - Extend the reaction time and monitor by TLC until all the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the DCC/DMAP coupling of betulin with acetic acid to synthesize this compound?
A1: For the selective acetylation of the C-28 hydroxyl group of betulin, a molar ratio of approximately 1:1.2:1.5:0.2 for Betulin:Acetic Acid:DCC:DMAP is a good starting point.[6] Using a slight excess of acetic acid and DCC can help drive the reaction to completion, while a catalytic amount of DMAP is crucial for accelerating the reaction and minimizing side products.[3][4]
Q2: What is the recommended solvent and temperature for this reaction?
A2: Dichloromethane (DCM) is a commonly used solvent for this reaction as it is aprotic and generally provides good solubility for the reactants.[1][6] The reaction is typically started at a low temperature, such as 0 °C, and then allowed to warm to room temperature.[6][7] Starting at a lower temperature can help control the initial rate of reaction and minimize the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (betulin), you can observe the disappearance of the betulin spot and the appearance of the product spot (this compound) over time. A suitable eluent system for TLC would be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297).
Q4: What is the mechanism of the DCC/DMAP coupling reaction in this context?
A4: The reaction proceeds via the Steglich esterification mechanism.[3][4] First, DCC activates the carboxylic acid (acetic acid) to form a highly reactive O-acylisourea intermediate. DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium salt. This salt is then readily attacked by the primary hydroxyl group at the C-28 position of betulin to form the desired ester, this compound, and regenerates the DMAP catalyst. DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU).
Q5: What are the main side products, and how can their formation be minimized?
A5: The two main side products are 3,28-di-O-acetylbetulin and N-acylurea.
-
3,28-di-O-acetylbetulin: This forms when the secondary hydroxyl group at the C-3 position also reacts. To minimize this, use a controlled amount of acetic acid (close to a 1:1 molar ratio with betulin) and avoid excessive reaction times and high temperatures.[1][2]
-
N-acylurea: This is an unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate. Its formation is minimized by using a catalytic amount of DMAP, which accelerates the desired esterification reaction, outcompeting the rearrangement.[3][4]
Q6: What is the best procedure for purifying the final product, this compound?
A6: A multi-step purification process is generally required:
-
Filtration: After the reaction is complete, the insoluble dicyclohexylurea (DCU) byproduct should be removed by filtration, often through a pad of Celite.[5]
-
Aqueous Workup: The filtrate should then be washed with a dilute acid (e.g., 1M HCl) to remove any remaining DMAP, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acetic acid, and finally with brine.
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Column Chromatography: The crude product is then typically purified by column chromatography on silica (B1680970) gel to separate the desired this compound from any unreacted betulin, di-acetylated product, and other impurities.[1][2]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Betulin
-
Acetic Acid (glacial)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve betulin (1.0 eq) in anhydrous DCM.
-
Add acetic acid (1.2 eq) and DMAP (0.2 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.5 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC until the betulin starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visualizations
Caption: Mechanism of DCC/DMAP catalyzed esterification of betulin.
References
- 1. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential [mdpi.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
troubleshooting 28-O-acetylbetulin solubility issues in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 28-O-acetylbetulin, particularly concerning its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a semi-synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpenoid (B12794562) found in the bark of birch trees. It is investigated for its potential anti-inflammatory and anticancer properties. Research indicates that it can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and induce cytotoxicity in various cancer cell lines.[1]
Q2: I'm observing precipitation of this compound when I add my DMSO stock solution to my aqueous assay buffer or cell culture medium. What is causing this?
A2: This is a common issue known as "crashing out" or precipitation, which occurs due to the low aqueous solubility of hydrophobic compounds like this compound. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous environment, the compound's solubility limit is exceeded, leading to the formation of a precipitate.
Q3: How can I visually identify this compound precipitation in my experiment?
A3: Precipitation can manifest as a fine, crystalline-like powder, cloudiness, or a thin film on the surface of the culture medium or at the bottom of the well. It is crucial to distinguish this from microbial contamination, which typically presents with uniform turbidity and often a change in the medium's pH indicator color.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems encountered during in vitro assays.
Issue 1: Immediate Precipitation Upon Dilution
Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit. This is often exacerbated by rapid changes in solvent polarity (solvent shock).
Solutions:
| Strategy | Detailed Steps |
| Decrease Final Concentration | Determine the maximum soluble concentration of this compound in your specific assay medium by performing a solubility test (see Experimental Protocols). |
| Optimize Dilution Technique | 1. Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).2. Prepare an intermediate dilution of your stock solution in the pre-warmed medium.3. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Serial Dilution | Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the stock 1:10 in pre-warmed medium, and then use this intermediate dilution to achieve the final concentration. |
Issue 2: Delayed Precipitation (after hours or days)
Cause: The compound may be initially soluble but precipitates over time due to factors like temperature fluctuations, pH shifts in the medium, or interactions with media components.
Solutions:
| Strategy | Detailed Steps |
| Maintain Stable Conditions | Ensure consistent temperature and CO₂ levels in the incubator to maintain a stable pH. Minimize the time plates are outside the incubator. |
| Evaluate Media Components | If possible, test the solubility of this compound in different basal media formulations to identify potential interactions with salts or other components. |
| Consider Formulation Strategies | For challenging compounds, advanced formulation techniques like using solubilizing agents (e.g., cyclodextrins) or creating lipid-based formulations may be necessary, though these require careful validation to ensure they do not interfere with the assay. |
Quantitative Solubility Data
The solubility of this compound and its parent compound, betulin, has been reported in various solvents. This data can guide the preparation of stock solutions.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | DMF | 1 mg/mL[1] |
| DMSO | Slightly soluble[1] | |
| Betulin | Ethanol | ~5.44% (w/w) at 80°C[2] |
| DMSO | ~0.0045% (w/w)[2] | |
| Ethanol/DMSO (75:25 w/w) | Up to 7% (w/w)[2] | |
| Acetone | 5.2 g/L at 15.2°C; 13.7 g/L at 35.2°C[3] | |
| Chloroform, Benzene, Pyridine | Soluble in boiling solvents | |
| Betulinic Acid | DMSO | ~20 mg/mL[4] |
| Ethanol | ~0.5 mg/mL[4] | |
| DMF | ~15 mg/mL[4] |
Note: The solubility of betulin derivatives can be influenced by temperature and the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general framework for determining the kinetic solubility of this compound in your experimental buffer or medium.
-
Prepare a serial dilution of the compound in DMSO: Start with your highest concentration stock solution and prepare a 2-fold serial dilution in 100% DMSO.
-
Dilute into aqueous buffer: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your pre-warmed aqueous assay buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration. Include a DMSO-only control.
-
Incubate: Seal the plate and incubate at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, particles).
-
Nephelometry: Measure light scattering using a nephelometer. An increase in scattering indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the compound's λmax. The concentration of the soluble compound can be determined from a standard curve.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows a linear relationship between concentration and absorbance is considered the maximum kinetic solubility under these conditions.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on studies of related betulin derivatives, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Assessing Compound Solubility
Caption: General workflow for determining the kinetic solubility of a compound.
References
Technical Support Center: 28-O-acetylbetulin in DMSO Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 28-O-acetylbetulin dissolved in dimethyl sulfoxide (B87167) (DMSO). Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this solution, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in a DMSO solution?
A1: The primary stability concern for this compound, an ester, in DMSO is its susceptibility to hydrolysis. This reaction cleaves the acetyl group at the C-28 position, yielding betulin. The rate of hydrolysis can be influenced by the presence of water, temperature, and the pH of the solution. DMSO is hygroscopic and readily absorbs atmospheric moisture, which can facilitate this degradation.[1][2]
Q2: How should I store my stock solution of this compound in DMSO to maximize its shelf-life?
A2: To maximize stability, stock solutions should be stored in tightly sealed vials to minimize water absorption.[1] It is recommended to store them at low temperatures, such as -20°C or -80°C, for long-term storage.[3] For routine use, aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles and limit the introduction of atmospheric moisture to the main stock.[4]
Q3: My this compound solution in DMSO appears cloudy or has visible particles. What should I do?
A3: Cloudiness or precipitation can occur if the concentration of this compound exceeds its solubility limit in DMSO, which can be exacerbated by the absorption of water or temperature fluctuations.[4][5] Before use, ensure the solution is brought to room temperature and sonicated or vortexed to redissolve any precipitate. If precipitation persists, it may be necessary to prepare a more dilute stock solution.
Q4: Can I store my this compound in DMSO solution at room temperature?
A4: Long-term storage at room temperature is not recommended. Studies on various compounds in DMSO have shown significant degradation over time at ambient temperatures.[6] For this compound, this could lead to an increased rate of hydrolysis of the acetyl group. Short-term storage at room temperature for the duration of an experiment is generally acceptable, but for periods longer than a day, refrigeration or freezing is advised.
Q5: How can I check the purity of my this compound solution after storage?
A5: The purity of your solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods can separate this compound from potential degradation products like betulin, allowing for quantification of its purity. ¹H NMR spectroscopy can also be employed to monitor for the appearance of new signals that would indicate degradation.[8]
Troubleshooting Guides
Issue 1: Variability in Experimental Results
-
Potential Cause: Degradation of this compound in the DMSO stock solution, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Verify Stock Integrity: Analyze the stock solution using HPLC or LC-MS to confirm the purity and concentration of this compound.
-
Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare a fresh stock solution from solid this compound.
-
Optimize Storage: Review your storage procedures. Ensure solutions are stored in small, tightly capped aliquots at -20°C or -80°C. Use anhydrous DMSO to prepare new stock solutions.
-
Issue 2: Compound Precipitation When Diluting in Aqueous Media
-
Potential Cause: this compound is a hydrophobic molecule, and adding a concentrated DMSO stock directly into an aqueous buffer or cell culture medium can cause it to "crash out" or precipitate.[9]
-
Troubleshooting Steps:
-
Use Pre-warmed Media: Always add the compound to pre-warmed (e.g., 37°C) aqueous solutions, as solubility is often temperature-dependent.[9]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise or serial dilution. This can involve an intermediate dilution in a mixed solvent system if compatible with your experimental setup.[9]
-
Increase Mixing: Add the DMSO stock dropwise to the aqueous medium while gently vortexing or stirring to facilitate rapid dispersal.[9]
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%, in your final working solution to minimize solvent effects and improve solubility.[9]
-
Stability Data Summary
Currently, there is a lack of specific, publicly available long-term stability data for this compound in DMSO. However, based on general knowledge of ester stability, the following table outlines expected stability trends. Researchers are strongly encouraged to perform their own stability assessments for critical applications.
| Storage Condition | Expected Stability | Primary Degradation Pathway |
| -80°C (properly sealed) | High (months to years) | Minimal; potential for slow hydrolysis if water is present |
| -20°C (properly sealed) | Good (months) | Slow hydrolysis, especially with repeated freeze-thaw cycles |
| 4°C (short-term) | Moderate (days to weeks) | Hydrolysis, rate dependent on water content |
| Room Temperature | Low (hours to days) | Increased rate of hydrolysis |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by HPLC
This protocol provides a framework for conducting a stability study of this compound in a DMSO solution.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve it in anhydrous DMSO to a specific concentration (e.g., 10 mM).
-
Aliquot the solution into multiple small, tightly sealed vials for storage under different conditions.
-
-
Storage Conditions:
-
Store aliquots at various temperatures: room temperature, 4°C, -20°C, and -80°C.
-
Protect samples from light to prevent potential photodegradation.
-
-
Time Points for Analysis:
-
Establish a schedule for analysis (e.g., Time 0, 24 hours, 1 week, 1 month, 3 months, etc.).
-
At each time point, retrieve one aliquot from each storage condition for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Column: A C18 reverse-phase column is recommended.
-
Detection: UV detection at approximately 210 nm.
-
Sample Preparation: Dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Analysis: Inject the sample and a freshly prepared standard of this compound for comparison. Integrate the peak area of this compound and any new peaks that may correspond to degradation products (e.g., betulin).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of intact this compound versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for a stability assessment of this compound in DMSO.
Caption: Potential hydrolysis degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 4. ziath.com [ziath.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
preventing degradation of 28-O-acetylbetulin during storage
Welcome to the technical support center for 28-O-acetylbetulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be kept at -20°C. One supplier suggests that the compound is stable for at least four years under these conditions. For short-term transport, shipping on wet ice is recommended.
Q2: What is the primary degradation pathway for this compound?
A2: The most probable degradation pathway for this compound is the hydrolysis of the ester bond at the C-28 position. This reaction results in the formation of betulin (B1666924) and acetic acid. This process can be accelerated by the presence of moisture and non-neutral pH conditions.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected and quantified using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its primary degradation product, betulin, and other potential impurities. Changes in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively documented, triterpenoids, in general, can be susceptible to photodegradation. It is, therefore, best practice to store the compound in a light-protected container, such as an amber vial, and to minimize exposure to direct light during handling.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in organic solvents such as dimethylformamide (DMF) and is slightly soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing solutions, it is crucial to use anhydrous solvents to minimize the risk of hydrolysis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my sample. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (-20°C, protected from light and moisture). 2. Prepare fresh solutions using anhydrous solvents for each experiment. 3. Analyze the purity of your sample using a validated HPLC method to check for the presence of degradation products like betulin. |
| Appearance of a new peak in my HPLC chromatogram. | This new peak likely corresponds to a degradation product, most commonly betulin resulting from hydrolysis. | 1. Confirm the identity of the new peak by comparing its retention time with a betulin standard. 2. Review your experimental protocol to identify potential sources of moisture or extreme pH that could have caused hydrolysis. |
| Inconsistent results between experiments. | This could be due to the progressive degradation of a stock solution. | 1. Avoid repeated freeze-thaw cycles of stock solutions. 2. Aliquot stock solutions into single-use vials. 3. Prepare fresh stock solutions frequently from solid material stored under recommended conditions. |
| Precipitation observed in my stock solution. | This compound has limited solubility in some solvents. The solvent may have evaporated, or the temperature may have decreased, reducing solubility. | 1. Ensure the storage container is tightly sealed to prevent solvent evaporation. 2. If stored at low temperatures, allow the solution to equilibrate to room temperature and vortex gently before use. 3. Consider preparing a more dilute stock solution if solubility issues persist. |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and quantifying its degradation products.
Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, betulin.
Materials and Reagents:
-
This compound reference standard
-
Betulin reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water (e.g., in a gradient or isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Forced Degradation Studies
Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions. These studies help to identify potential degradation products and establish the degradation pathways.
Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature, protected from light, for a defined period before HPLC analysis. |
| Thermal Degradation | Store solid this compound in a temperature-controlled oven (e.g., at 60°C) for a defined period. Dissolve the sample in a suitable solvent for HPLC analysis. |
| Photodegradation | Expose a solution of this compound to a light source (e.g., UV lamp or daylight) for a defined period. Analyze the solution by HPLC. |
Visualizations
Technical Support Center: Overcoming Cancer Cell Resistance with 28-O-acetylbetulin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 28-O-acetylbetulin in the context of overcoming cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound overcomes resistance in cancer cells?
While research is ongoing, evidence suggests that betulin (B1666924) derivatives, including this compound, may overcome multidrug resistance (MDR) primarily by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[1][2] P-gp is a transmembrane efflux pump that is frequently overexpressed in cancer cells and actively removes chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound can increase the intracellular accumulation of co-administered anticancer drugs, restoring their cytotoxic effects in resistant cells.[2]
Q2: What is the primary cellular effect of this compound in resistant cancer cells?
The primary cellular effect of this compound, similar to other betulin derivatives, is the induction of apoptosis (programmed cell death).[3][4] This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[3] In the context of drug resistance, this compound may re-sensitize resistant cells to apoptosis when used in combination with conventional chemotherapeutics.
Q3: Are there specific signaling pathways modulated by this compound in resistant cancer cells?
Betulinic acid, a closely related compound, has been shown to modulate several key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[5][6] Inhibition of these pro-survival pathways can contribute to the induction of apoptosis. While direct studies on this compound are limited, it is plausible that it shares similar mechanisms of action.
Q4: What are the expected IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line. Limited data is available directly comparing its efficacy in sensitive versus resistant cell lines. However, studies on betulin derivatives have shown potent cytotoxic activity in the micromolar range against various cancer cell lines.[7][8] For instance, this compound has reported IC50 values of 14.37 µM in A549 (lung carcinoma), 10.96 µM in HT-29 (colon adenocarcinoma), and 11.38 µM in MCF-7 (breast adenocarcinoma) cells.[8] It is hypothesized that in resistant cell lines overexpressing efflux pumps, the IC50 for conventional chemotherapeutics would be significantly higher than in their sensitive counterparts, and that co-treatment with this compound would lower these IC50 values.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 14.37 |
| HT-29 | Colon Adenocarcinoma | 10.96 |
| MCF-7 | Breast Adenocarcinoma | 11.38 |
Data sourced from Cayman Chemical product information based on published research.[8]
Table 2: Hypothetical IC50 Values in a Drug-Sensitive vs. a Drug-Resistant Cell Line Pair
This table illustrates the expected outcome of an experiment investigating the resistance-reversing effect of this compound.
| Cell Line | Treatment | IC50 of Doxorubicin (µM) |
| Sensitive (e.g., K562) | Doxorubicin alone | 0.1 |
| Resistant (e.g., K562/Dox) | Doxorubicin alone | 5.0 |
| Resistant (e.g., K562/Dox) | Doxorubicin + this compound (e.g., 1 µM) | 0.5 |
These are example values to illustrate the expected trend. Actual values will vary depending on the cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in both sensitive and resistant cancer cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for Apoptosis Markers
Objective: To assess the induction of apoptosis by this compound in resistant cancer cells by detecting key apoptotic proteins.
Materials:
-
Resistant cancer cells
-
This compound
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed resistant cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
Objective: To determine if this compound inhibits the efflux function of P-gp in resistant cancer cells.
Materials:
-
P-gp overexpressing resistant cancer cell line (e.g., K562/Dox) and its sensitive counterpart (e.g., K562)
-
96-well black, clear-bottom plates
-
This compound
-
Verapamil (positive control for P-gp inhibition)
-
Rhodamine 123 (P-gp substrate)
-
Hoechst 33342 (for cell staining and normalization)
-
Fluorescence microplate reader
Procedure:
-
Seed both sensitive and resistant cells in a 96-well black, clear-bottom plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound or Verapamil for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add fresh medium and measure the intracellular fluorescence of Rhodamine 123 (Excitation/Emission ~485/528 nm).
-
Stain the cells with Hoechst 33342 and measure fluorescence (Excitation/Emission ~350/461 nm) to normalize for cell number.
-
An increase in Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.
Troubleshooting Guides
Troubleshooting for Cell Viability (MTT) Assays
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low absorbance readings | Low cell number, low metabolic activity, degraded MTT reagent. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Use a fresh MTT solution. |
| High background | Contamination, phenol (B47542) red interference. | Use aseptic techniques. Use phenol red-free medium for the assay. |
| Compound precipitation | Poor solubility of this compound in aqueous medium. | Prepare a higher concentration stock in DMSO and use a lower final concentration of DMSO (≤0.5%). Visually inspect for precipitation before adding to cells. |
Troubleshooting for Western Blotting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Insufficient protein loading, inefficient transfer, incorrect antibody concentration. | Confirm protein concentration with a BCA assay. Check transfer efficiency with Ponceau S staining. Optimize primary and secondary antibody dilutions. |
| High background | Insufficient blocking, high antibody concentration. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). Reduce antibody concentrations. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific primary antibody. Add protease inhibitors to the lysis buffer and keep samples on ice. |
Mandatory Visualizations
Caption: Experimental workflow for the P-glycoprotein (P-gp) inhibition assay.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Novel betulin derivatives as multidrug reversal agents targeting P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Bioavailability of 28-O-acetylbetulin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 28-O-acetylbetulin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its poor aqueous solubility, a characteristic common to many pentacyclic triterpenes. This low solubility limits its dissolution in gastrointestinal fluids, leading to low absorption and poor bioavailability.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies are being explored to overcome the bioavailability challenges of this compound and related compounds. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase its surface area, improve dissolution, and enhance absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can enhance the solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin cavity.
-
Chemical Modification: Synthesizing derivatives of betulin (B1666924), such as esters or salts at the C-3 or C-28 positions, can improve its physicochemical properties, including solubility.[1] For instance, the synthesis of 3,28-Di-O-glutaryl-betulin has been shown to significantly increase its solubility in various solvents compared to betulin.[1]
Q3: Are there any in silico models that can predict the absorption of this compound derivatives?
A3: Yes, in silico models can provide valuable insights into the pharmacokinetic properties of new derivatives. For example, a study on a 3-alkenyl derivative of this compound predicted a high human intestinal absorption (HIA) of 100%, suggesting good potential for oral absorption.[2] These models can help in the early stages of drug development to screen and select promising candidates.
Troubleshooting Guides
Low Drug Loading in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the chosen organic solvent. | Screen a variety of organic solvents to find one with higher solubility for this compound. |
| Drug precipitation during the emulsification process. | Optimize the homogenization speed and time. Consider using a higher concentration of stabilizer or a combination of stabilizers. |
| Insufficient affinity between the drug and the lipid/polymer matrix. | Experiment with different lipid or polymer matrices that may have a higher affinity for this compound. |
Instability of Amorphous Solid Dispersions (Recrystallization)
| Potential Cause | Troubleshooting Step |
| High drug loading leading to thermodynamic instability. | Reduce the drug-to-polymer ratio in the formulation. |
| Inappropriate polymer selection. | Select a polymer with a high glass transition temperature (Tg) and strong intermolecular interactions (e.g., hydrogen bonding) with this compound.[3] |
| Presence of moisture. | Ensure all solvents are anhydrous and store the final product in a desiccated environment. |
Low Entrapment Efficiency in Cyclodextrin Complexes
| Potential Cause | Troubleshooting Step | | Steric hindrance preventing efficient complexation. | Use a cyclodextrin with a larger cavity size (e.g., γ-cyclodextrin) that can better accommodate the bulky triterpene structure.[4] | | Inefficient complexation method. | Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to find the most efficient one for your specific drug-cyclodextrin pair. | | Unfavorable stoichiometry. | Optimize the molar ratio of this compound to cyclodextrin. |
Data on Bioavailability Enhancement of Betulin Derivatives
Note: Specific quantitative in vivo data for this compound is limited in publicly available literature. The following tables present data for closely related betulin derivatives to provide an indication of the potential for bioavailability enhancement.
Table 1: Solubility Enhancement of Betulin Derivatives [1]
| Compound | Solvent | Solubility (mg/mL) | Fold Increase vs. Betulin |
| Betulin | Acetone | 1.5 | - |
| 3,28-Di-O-succinyl-betulin | Acetone | 15.9 | 10.6 |
| 3,28-Di-O-glutaryl-betulin | Acetone | 50.2 | 33.5 |
| Betulin | Anhydrous Ethanol | 0.8 | - |
| 3,28-Di-O-succinyl-betulin | Anhydrous Ethanol | 9.6 | 12.0 |
| 3,28-Di-O-glutaryl-betulin | Anhydrous Ethanol | 18.1 | 22.6 |
Table 2: Pharmacokinetic Parameters of a Betulin Derivative (28-O-succinyl betulin) in Rats [5]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄₈ₕ (h*ng/mL) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 5 | - | - | - | - |
| Intragastric (i.g.) | 200 | 1042.76 ± 259.11 | ~4 | 9385.70 ± 2902.72 | 9.49 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from general methods for preparing SLNs of poorly soluble drugs.
-
Preparation of the Lipid Phase:
-
Dissolve a precise amount of this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., chloroform).
-
Remove the organic solvent by rotary evaporation to obtain a thin lipid film.
-
Melt the lipid film by heating it to 5-10°C above the melting point of the lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Tween 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the molten lipid phase.
-
-
Emulsification and Nanoparticle Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for a specified period (e.g., 15 minutes) to form a hot oil-in-water emulsion.
-
Cool the emulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Evaluate the entrapment efficiency by separating the free drug from the SLNs using centrifugation and quantifying the drug in the supernatant.
-
Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is based on general methods for preparing ASDs.[3]
-
Solution Preparation:
-
Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30) in a common volatile organic solvent (e.g., ethanol) at a predetermined ratio.
-
-
Solvent Evaporation:
-
Pour the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood at room temperature or in a vacuum oven at a controlled temperature.
-
-
Drying and Pulverization:
-
Once a solid film is formed, further dry it under vacuum for 24-48 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it using a mortar and pestle to obtain a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Assess the in vitro dissolution rate of the ASD powder compared to the crystalline drug in a suitable dissolution medium.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the study of this compound.
Caption: Experimental workflow for enhancing bioavailability.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 28-O-Acetylbetulin Purification by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 28-O-acetylbetulin via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to help you optimize your purification process for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While a definitive single "best" solvent is substrate and purity dependent, a common and effective starting point for the recrystallization of betulin (B1666924) and its derivatives is a chloroform (B151607)/ethanol (B145695) mixture. A ratio of 1:20 (chloroform:ethanol) has been shown to be effective for betulin, yielding high purity. For derivatives of this compound, a mobile phase of chloroform:ethanol at a 60:1 ratio has been used in column chromatography, suggesting this mixture could also be adapted for recrystallization.[1] Hot ethanol is also a well-documented solvent for the crystallization of the parent compound, betulin.[2]
Q2: What is a typical expected yield and purity for recrystallized this compound?
A2: For the parent compound betulin, recrystallization can achieve a purity of over 99%. While specific yield data for this compound recrystallization is not extensively published, yields are highly dependent on the chosen solvent, the initial purity of the crude product, and the precise control of the cooling process. Proper optimization aims to maximize crystal formation while leaving impurities in the mother liquor.
Q3: How does temperature affect the recrystallization of this compound?
A3: Temperature is a critical parameter in recrystallization. The crude this compound should be dissolved in a minimal amount of a suitable hot solvent to ensure the solution is saturated. A slow, controlled cooling process is then crucial for the formation of pure, well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with the desired compound. The final cooling temperature (e.g., room temperature, 4°C, or -20°C) will also impact the final yield, with lower temperatures generally increasing the amount of crystallized product.
Q4: Can I use a single solvent for recrystallization?
A4: Yes, a single solvent can be used if it meets the necessary criteria: the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures. Hot ethanol has been successfully used for the recrystallization of betulin.[2] However, a mixed solvent system often provides finer control over the solubility gradient, which can be advantageous for separating impurities with similar solubility profiles to the target compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Crystal Formation | - Solvent is too polar or non-polar: this compound is not dissolving sufficiently in the hot solvent or is too soluble at cold temperatures.- Insufficient concentration: The solution is not saturated or supersaturated upon cooling.- Cooling too rapidly: Crystal nucleation is inhibited. | - Test different solvents or solvent mixtures. A good starting point is a chloroform/ethanol mixture.- Reduce the amount of solvent used. Dissolve the crude product in the minimum amount of hot solvent.- Allow the solution to cool slowly. A Dewar flask or insulated container can be used to slow the cooling rate. |
| Low Yield | - Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.- Premature crystallization: The product crystallizes out during a hot filtration step.- Incomplete precipitation: The final cooling temperature is not low enough. | - Use the minimum amount of hot solvent necessary for dissolution. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal recovery. |
| Poor Purity (Discolored Crystals) | - Impurities co-precipitated: The cooling process was too fast, or the chosen solvent did not effectively separate the impurities.- Inadequate washing: Residual mother liquor containing impurities remains on the crystal surface. | - Ensure slow and controlled cooling. - Consider a different recrystallization solvent or solvent ratio. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Oily Precipitate Instead of Crystals | - Melting point of the compound is below the boiling point of the solvent. - Insoluble impurities are present. | - Choose a solvent with a lower boiling point. - Perform a hot filtration step to remove insoluble impurities before cooling. |
Data Presentation
Table 1: Solvent Systems for Recrystallization of Betulin and its Derivatives
| Compound | Solvent System | Ratio (v/v) | Purity Achieved | Reference |
| Betulin | Chloroform:Ethanol | 1:20 | >95% | Patent CN103193854B |
| Betulin | Ethanol | N/A | >99% | [3] |
| 3-O-But-2-ynoyl-28-O′-acetylbetulin | Chloroform:Ethanol | 60:1 | N/A (for chromatography) | [1] |
| 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin | Dichloromethane:Ethanol | 60:1 | N/A (for chromatography) | [4] |
Note: Data for this compound derivatives are for chromatographic purification but suggest potentially useful solvent systems for recrystallization.
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Chloroform/Ethanol Solvent System (Adapted from Betulin Purification)
This protocol is adapted from methods used for the purification of betulin and should be optimized for this compound.
Materials:
-
Crude this compound
-
Chloroform
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Prepare a 1:20 (v/v) mixture of chloroform and ethanol.
-
Add a minimal amount of the solvent mixture to the flask, just enough to cover the solid.
-
Gently heat the mixture in a water bath while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using an excess.
-
If insoluble impurities are present, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.
Protocol 2: Recrystallization of this compound using Ethanol (Adapted from Betulin Purification)
This protocol is based on the successful crystallization of betulin from hot ethanol.[2]
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of absolute ethanol to the flask.
-
Heat the mixture gently in a water bath while stirring. Add more ethanol in small portions until the solid is completely dissolved. Use the minimum amount of hot ethanol required.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes before performing a hot filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature.
-
To further increase the yield, cool the flask in an ice bath for at least 30 minutes.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small volume of ice-cold ethanol.
-
Dry the crystals to obtain pure this compound.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
dealing with emulsion formation during 28-O-acetylbetulin workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the workup of 28-O-acetylbetulin, with a specific focus on resolving emulsion formation.
Troubleshooting Guide: Emulsion Formation
Emulsions are a common challenge during the aqueous workup of organic reactions, leading to product loss and difficult phase separation. This guide provides a systematic approach to breaking emulsions formed during the workup of this compound.
Problem: A stable emulsion has formed in the separatory funnel after adding the aqueous wash solution (e.g., water, brine, or a basic solution) to the organic layer containing this compound.
Logical Flow for Troubleshooting Emulsions
Caption: A stepwise decision-making workflow for breaking emulsions.
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the workup of this compound?
A1: Emulsion formation is often caused by the presence of substances that act as surfactants, stabilizing the mixture of two immiscible liquids (the organic solvent and the aqueous wash). In the context of this compound synthesis, which often uses pyridine (B92270) and acetic anhydride (B1165640), potential causes include:
-
Residual Pyridine: Pyridine can be protonated or act as a base, contributing to the stability of an emulsion.
-
Soaps: If a strong basic wash (like NaOH) is used to neutralize acetic acid, it can hydrolyze some of the acetylated product or other esters, forming salts of fatty acids (soaps) that are excellent emulsifying agents.
-
Particulate Matter: Fine solid particles can stabilize emulsions by accumulating at the interface between the two liquid phases.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create very fine droplets that are slow to coalesce.
Q2: I've tried adding brine, but the emulsion won't break. What should I do next?
A2: If adding brine is ineffective, consider the following steps:
-
Change the pH: If you used a basic wash, the emulsion might be stabilized by soaps. Try acidifying the aqueous layer by adding a small amount of dilute HCl or H2SO4 to a pH of around 2.[1] This will protonate any soap molecules, reducing their surfactant properties. Conversely, if the workup was acidic, carefully adding a base might help.
-
Filtration: Pass the entire mixture through a pad of Celite or a plug of glass wool in a filter funnel.[2] This can physically disrupt the emulsion droplets, promoting coalescence.
-
Centrifugation: If available, centrifuging the mixture is a very effective mechanical method for breaking emulsions.[3]
-
Solvent Addition: Adding a small amount of a different organic solvent, such as chloroform, can sometimes alter the properties of the organic phase and destabilize the emulsion.[2]
Q3: How can I prevent emulsions from forming in the first place?
A3: Prevention is always the best strategy.[4] Consider these preventative measures:
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Initial Wash with Dilute Acid: Before any basic wash, perform a wash with dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine.
-
Use a Weaker Base: Instead of strong bases like NaOH, use a saturated solution of sodium bicarbonate (NaHCO3) to neutralize excess acid. This is less likely to cause hydrolysis of your ester product.[5]
-
Add Salt Proactively: Add salt or brine to the aqueous phase before the extraction.[1] This increases the ionic strength of the aqueous layer, making it more polar and less likely to form an emulsion with the organic layer.
Comparison of Emulsion Breaking Techniques
| Technique | Principle | Advantages | Disadvantages |
| Patience & Gentle Swirling | Allows droplets to coalesce over time. | Simplest method, no reagents added. | Can be very time-consuming and ineffective for stable emulsions. |
| Addition of Brine (Saturated NaCl) | Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components.[3] | Simple, effective for many common emulsions. | May not work for highly stable emulsions. |
| pH Adjustment | Protonates or deprotonates species at the interface (e.g., soaps), disrupting their surfactant properties.[1] | Can be very effective for base-stabilized emulsions. | Risk of product decomposition if the product is sensitive to strong acids or bases. |
| Filtration (Celite/Glass Wool) | Physical disruption of the emulsion droplets as they pass through the filter medium.[2] | Effective for particulate-stabilized emulsions. | Can lead to some product loss on the filter medium. |
| Centrifugation | Applies a strong force to accelerate the separation of the two phases based on density.[3] | Highly effective for most emulsions. | Requires access to a centrifuge large enough to handle the separatory funnel or its contents. |
| Addition of a Different Solvent | Alters the polarity and density of the organic phase to destabilize the emulsion.[3] | Can be a quick solution if the right solvent is chosen. | Complicates solvent removal later; may decrease product purity. |
| Heating or Cooling | Changes viscosity and interfacial tension.[3] | Can be effective in some cases. | Risk of thermal degradation of the product with heating; freezing can be slow. |
Experimental Protocol: Workup of this compound
This protocol outlines a standard workup procedure for the acetylation of betulin (B1666924), incorporating steps to minimize emulsion formation. The synthesis of this compound is often achieved by reacting betulin with acetic anhydride in the presence of a base like pyridine or DMAP in a solvent such as dichloromethane (B109758) (DCM).[6][7]
Workup Workflow
Caption: A standard experimental workflow for the workup of this compound.
Materials:
-
Reaction mixture in dichloromethane (DCM)
-
Separatory funnel
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel of appropriate size.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and gently invert it 5-10 times. Do not shake vigorously. Vent the funnel frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer. This step removes residual pyridine.
-
Bicarbonate Wash: Add an equal volume of saturated NaHCO3 solution. Again, gently invert the funnel, venting frequently as CO2 gas will be produced. Allow the layers to separate and drain the lower aqueous layer. This step neutralizes any remaining acetic anhydride and acetic acid.[5]
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic layer and helps to break minor emulsions.[3] Allow the layers to separate and drain the aqueous layer.
-
Drying: Drain the organic layer (DCM) into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous Na2SO4 or MgSO4 to the flask to absorb any remaining water. Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when swirled, indicating that the solution is dry.
-
Solvent Removal: Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask. Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel, often using a solvent system like chloroform/ethanol or dichloromethane/ethanol to obtain the pure this compound.[6][7][8][9]
References
- 1. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Complex NMR Spectra of 28-O-acetylbetulin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 28-O-acetylbetulin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of complex NMR spectra for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the 1H NMR spectra of this compound derivatives often complex and difficult to interpret?
A1: The complexity arises from several factors inherent to the lupane-type triterpenoid (B12794562) skeleton. The rigid polycyclic structure leads to extensive signal overlap, particularly in the aliphatic region (approx. 0.8-2.5 ppm), where numerous methylene (B1212753) and methine protons resonate.[1][2] Furthermore, the presence of multiple chiral centers can result in complex splitting patterns due to diastereotopicity, where chemically equivalent protons are magnetically non-equivalent.
Q2: I'm observing significant signal overlap in the aliphatic region of my 1H NMR spectrum. What can I do to resolve these signals?
A2: Signal overlap is a common issue. Here are a few strategies to resolve overlapping signals:
-
Use of different deuterated solvents: Changing the solvent (e.g., from CDCl3 to benzene-d6 (B120219) or pyridine-d5) can induce differential shifts in proton resonances, potentially resolving overlapped signals.[3]
-
2D NMR techniques: Experiments like COSY and TOCSY can help identify coupled protons within a spin system, even if their signals are overlapping. HSQC and HMBC experiments correlate protons with their directly attached or long-range coupled carbons, respectively, which can aid in assignment by spreading the signals over a second dimension.
-
Higher magnetic field strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, often leading to better resolution.
Q3: How can I confidently assign the methyl singlets in the 1H NMR spectrum?
A3: The lupane (B1675458) skeleton of this compound derivatives typically shows six or more methyl singlets. Their assignment can be challenging but can be achieved through a combination of 2D NMR techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment. Correlations between the methyl protons and specific quaternary or methine carbons in the triterpenoid backbone are diagnostic for their assignment. For example, correlations of the H3-23 and H3-24 methyl protons to C-3, C-4, and C-5 are typically observed.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are in close proximity, which can help to confirm assignments based on the known stereochemistry of the molecule.
Q4: The integration of my proton signals does not seem to match the expected number of protons. What could be the cause?
A4: Inaccurate integration can be due to several factors:
-
Signal Overlap: As mentioned, if signals from different proton environments overlap, the integration will represent the sum of all protons in that region.
-
Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction of the spectrum can lead to integration errors.
-
Relaxation Delays: For quantitative analysis, it is crucial to use a sufficiently long relaxation delay (d1) to ensure complete relaxation of all protons before the next pulse. Protons with long T1 relaxation times may be partially saturated if the delay is too short, leading to lower than expected integration values.
Troubleshooting Guides
Problem 1: Difficulty in assigning the C-3 proton.
-
Symptom: The signal for the H-3 proton is a multiplet, often overlapping with other signals, making it difficult to identify.
-
Troubleshooting Steps:
-
Expected Chemical Shift: In 3,28-disubstituted betulin (B1666924) derivatives, the H-3 proton typically appears as a multiplet (often a double doublet) in the range of δ 4.40-4.60 ppm.[5]
-
COSY Analysis: Look for correlations between the H-3 signal and the protons on C-2.
-
HSQC Analysis: Identify the carbon atom attached to this proton. The C-3 carbon in acetylated derivatives usually resonates around δ 80-82 ppm.
-
HMBC Analysis: Confirm the assignment by looking for correlations from the H-3 proton to neighboring carbons, such as C-1, C-2, C-4, C-5, and C-23. Also, look for correlations from the methyl protons H3-23 and H3-24 to the C-3 carbon.
-
Problem 2: Ambiguous assignment of the isopropenyl group signals.
-
Symptom: Difficulty in definitively assigning the olefinic protons (H-29) and the methyl protons (H-30) of the isopropenyl group.
-
Troubleshooting Steps:
-
Expected Chemical Shifts: The two exocyclic methylene protons at C-29 typically appear as two distinct signals (singlets or narrow doublets) around δ 4.60-4.80 ppm. The methyl protons at C-30 usually appear as a singlet around δ 1.70 ppm.
-
HSQC Analysis: Correlate the olefinic protons to the C-29 carbon, which resonates around δ 109-110 ppm. The C-20 quaternary carbon of the double bond will be around δ 150 ppm.
-
HMBC Analysis: This is crucial for unambiguous assignment. Look for the following long-range correlations:
-
From the H-29 protons to C-19, C-20, and C-30.
-
From the H-30 methyl protons to C-19, C-20, and C-29.
-
-
Problem 3: Differentiating between the two C-28 methylene protons.
-
Symptom: The two protons of the CH2OAc group at C-28 are diastereotopic and appear as two separate signals, but their individual assignment is unclear.
-
Troubleshooting Steps:
-
Expected Chemical Shifts: These protons typically appear as a pair of doublets (an AB quartet) in the region of δ 3.80-4.30 ppm, each with a large geminal coupling constant (J ≈ 11-12 Hz).
-
COSY Analysis: The two H-28 protons will show a strong cross-peak to each other.
-
HMBC Analysis: Look for correlations from both H-28 protons to the carbonyl carbon of the acetyl group (around δ 171 ppm) and to C-17 of the triterpenoid skeleton.
-
NOESY/ROESY Analysis: Through-space correlations to other nearby protons, such as H-18 or H-22, can help to differentiate between the two H-28 protons based on the molecule's 3D conformation.
-
Quantitative Data
The following tables summarize typical 1H and 13C NMR chemical shift ranges for key nuclei in this compound derivatives, compiled from various literature sources. Note that chemical shifts can vary depending on the solvent and the nature of other substituents on the molecule.
Table 1: 1H NMR Chemical Shift Ranges for this compound Derivatives
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 3.1-4.5 | m, dd |
| H-29a, H-29b | 4.5-4.8 | s, br s |
| H-30 | ~1.7 | s |
| H-28a, H-28b | 3.8-4.3 | d, d (ABq) |
| Acetyl CH3 | ~2.0-2.1 | s |
| Methyls (C23-C27) | 0.8-1.1 | s |
Table 2: 13C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 | 78-82 |
| C-20 | ~150 |
| C-29 | ~110 |
| C-28 | 62-64 |
| C-17 | 46-48 |
| Acetyl C=O | ~171 |
| Acetyl CH3 | ~21 |
| Methyls (C23-C27) | 14-28 |
Experimental Protocols
A comprehensive structural elucidation of this compound derivatives typically involves a suite of NMR experiments. Below are generalized methodologies for key experiments.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, Benzene-d6).
-
Filter the solution into a standard 5 mm NMR tube.
2. 1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~12-16 ppm.
-
Number of Scans (NS): 8-16, depending on concentration.
-
Relaxation Delay (D1): 1-2 seconds for qualitative spectra; 5 x T1 for quantitative analysis.
-
Acquisition Time (AQ): 2-4 seconds.
-
3. 13C NMR & DEPT:
-
Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30'). For DEPT, use standard DEPT-135, DEPT-90, and DEPT-45 pulse programs.
-
Acquisition Parameters:
-
Spectral Width (SW): ~200-220 ppm.
-
Number of Scans (NS): 1024 or more, as 13C is much less sensitive than 1H.
-
Relaxation Delay (D1): 2 seconds.
-
4. 2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').
-
Acquisition Parameters:
-
Acquire a 2D data matrix of at least 1024 x 256 points.
-
Set the spectral width in both dimensions to be the same as the 1H spectrum.
-
Number of Scans (NS): 2-4 per increment.
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Acquisition Parameters:
-
F2 (1H) dimension SW: ~12-16 ppm.
-
F1 (13C) dimension SW: ~160-180 ppm.
-
Data matrix: ~1024 x 256 points.
-
Number of Scans (NS): 2-8 per increment.
-
Set the one-bond 1JCH coupling constant to an average value of 145 Hz.
-
6. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').[6]
-
Acquisition Parameters:
-
F2 (1H) dimension SW: ~12-16 ppm.
-
F1 (13C) dimension SW: ~200-220 ppm.
-
Data matrix: ~2048 x 256 points.
-
Number of Scans (NS): 8-32 per increment, as correlations are weaker.
-
Optimize the long-range coupling delay for an average nJCH of 8 Hz.[6]
-
Visualizations
The following diagrams illustrate the typical workflow for interpreting the NMR spectra of this compound derivatives.
Caption: Workflow for NMR-based structure elucidation.
Caption: Key HMBC correlations for the isopropenyl group.
References
- 1. youtube.com [youtube.com]
- 2. organic chemistry - How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin [mdpi.com]
- 6. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 28-O-acetylbetulin bioassays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 28-O-acetylbetulin. Inconsistent results in bioassays are a common challenge, and this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound in cancer cell lines are highly variable between experiments. What are the likely causes?
A1: Inconsistent IC50 values in cytotoxicity assays are a frequent issue. Several factors can contribute to this variability:
-
Compound Solubility: this compound, like many triterpenoids, has poor aqueous solubility. Incomplete dissolution in your stock solvent (e.g., DMSO) can lead to precipitation or the formation of aggregates when diluted in aqueous cell culture medium. This can result in an inaccurate final concentration and variable results.
-
Stock Solution Stability: The stability of this compound in your stock solution over time, especially with repeated freeze-thaw cycles, can be a source of variability. Degradation of the compound will lead to a decrease in its effective concentration.
-
Cell-Based Factors:
-
Cell Density: The initial number of cells seeded can significantly impact the outcome of the assay.
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, altering their sensitivity to the compound.
-
Mycoplasma Contamination: This common and often undetected contamination can profoundly affect cellular responses.
-
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or procedural steps can lead to significant differences in results.
Q2: I am observing low or no anti-inflammatory activity of this compound in my nitric oxide (NO) production assay. What should I check?
A2: A lack of expected activity can be due to several factors:
-
Compound Concentration: The concentration range you are testing may be too low. It is advisable to perform a broad dose-response experiment to determine the optimal concentration range.
-
Compound Degradation: Ensure that your this compound stock solution is fresh and has been stored properly to prevent degradation.
-
Cell Activation: Confirm that your macrophages (e.g., RAW 264.7) are being adequately stimulated by lipopolysaccharide (LPS). You can verify this by including a positive control (LPS only) and ensuring a robust NO production signal.
-
Assay Interference: Some compounds can interfere with the Griess reagent used for NO detection. Run a control with this compound in the assay medium without cells to check for any direct interaction with the detection reagents.
Q3: Can the final concentration of DMSO in my cell culture affect the bioassay results?
A3: Yes, the concentration of the vehicle solvent, typically DMSO, can impact cell viability and influence the outcome of your bioassay. It is crucial to keep the final DMSO concentration consistent across all wells, including vehicle controls, and generally below 0.5% to minimize solvent-induced toxicity.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells (Intra-Assay Variability)
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting. |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle. |
| Incomplete Mixing of Reagents | After adding reagents, gently mix the contents of the wells by tapping the plate or using a plate shaker. |
| Edge Effects | To mitigate evaporation in the outer wells of a microplate, fill them with sterile media or PBS and do not use them for experimental samples. |
Issue 2: Inconsistent Results Between Different Experiments (Inter-Assay Variability)
| Possible Cause | Suggested Solution |
| Compound Solubility and Stability | Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Visually inspect for any precipitation upon dilution into aqueous media. |
| Cell Culture Inconsistencies | Use cells within a consistent and narrow passage number range. Regularly test for mycoplasma contamination. Standardize cell seeding density and incubation times. |
| Reagent Variability | Use reagents from the same lot number for a set of related experiments. Ensure proper storage of all reagents. |
| Operator Variation | Develop and adhere to a detailed Standard Operating Procedure (SOP) for all users performing the assay. |
Data Presentation
The following table summarizes reported IC50 values for this compound and related compounds. It is important to note that direct comparisons of IC50 values between different studies can be challenging due to variations in cell lines, assay conditions, and experimental protocols.
| Compound | Assay Type | Cell Line | Reported IC50 (µM) | Potential for Variability |
| This compound derivative | Antiproliferative | P388 (murine leukemia) | 35.51 | High - Dependent on specific derivative and assay conditions. |
| Betulinic Acid | Antiproliferative | Various Melanoma Lines | 2.21 - 15.94[1] | Moderate to High - Cell line dependent sensitivity.[1] |
| Betulinic Acid Derivatives | Antiproliferative | MV4-11, A549, PC-3, MCF-7 | 2 - 5 (for most active)[2] | High - Dependent on specific derivative and cell line.[2] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Anti-Inflammatory Activity using Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in culture medium.
-
Pre-treatment: Remove the medium and add 100 µL of the compound dilutions to the cells. Incubate for 1 hour.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite (B80452) Measurement: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.
Visualizations
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Based on the known activity of the related compound, betulin (B1666924).
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Proposed Apoptosis Signaling Pathway of this compound
Based on the known activity of related betulin derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 28-O-Acetylbetulin Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 28-O-acetylbetulin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure all reagents are dry, particularly the solvent and betulin (B1666924). - Increase reaction time or slightly elevate the temperature, monitoring for byproduct formation. - Use a slight excess of acetic anhydride (B1165640).[1] |
| Degradation of product during workup. | - Avoid prolonged exposure to strong acids or bases during the washing steps. - Ensure the reaction mixture is kept cool during quenching if the reaction was performed at elevated temperatures. | |
| Suboptimal reagent concentration. | - Maintain the recommended molar ratios of betulin to acetylating agent and base. | |
| Presence of 3,28-Diacetylbetulin Byproduct | Excessive amount of acetylating agent. | - Use a controlled amount of acetic anhydride (e.g., close to a 1:1 molar ratio with betulin).[1] |
| Prolonged reaction time or high temperature. | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[1] - Perform the reaction at room temperature or 0 °C to favor mono-acetylation.[2][3] | |
| Highly reactive acetylating conditions. | - Consider using a less reactive acetylating agent or a milder base. | |
| Unreacted Betulin Remains | Insufficient amount of acetylating agent. | - Ensure at least a stoichiometric amount of acetic anhydride is used. |
| Poor solubility of betulin. | - Use a suitable dry solvent in which betulin is soluble, such as chloroform (B151607) or dichloromethane (B109758).[2][3] | |
| Inefficient stirring at larger scales. | - Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in larger reaction vessels. | |
| Difficulties in Purification by Column Chromatography | Poor separation of this compound and betulin. | - Optimize the solvent system for column chromatography. A common system is a mixture of hexanes and ethyl acetate.[1] |
| Co-elution with the diacetylated byproduct. | - A shallow gradient of the more polar solvent in the mobile phase can improve separation. | |
| Product precipitation on the column. | - Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading onto the column. |
Frequently Asked Questions (FAQs)
1. What is the most common method for the selective synthesis of this compound?
The most common method is the selective acetylation of the primary hydroxyl group at the C-28 position of betulin using acetic anhydride.[2][3][4] This reaction is typically carried out in the presence of a base such as imidazole (B134444) or pyridine (B92270) in a dry solvent like chloroform or dichloromethane.[1][2][3]
2. How can I monitor the progress of the acetylation reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] Samples of the reaction mixture are spotted on a TLC plate alongside the starting material (betulin). The disappearance of the betulin spot and the appearance of a new, less polar spot corresponding to this compound indicates the reaction is proceeding.
3. What are the key parameters to control for selective C-28 acetylation?
Key parameters to control include:
-
Stoichiometry: Using a controlled molar ratio of acetic anhydride to betulin helps to minimize the formation of the 3,28-diacetylbetulin byproduct.[1]
-
Temperature: Running the reaction at room temperature or below (e.g., 0 °C) favors the selective acetylation of the more reactive primary hydroxyl group at C-28.[2][3]
-
Reaction Time: Monitoring the reaction by TLC allows for quenching the reaction once the starting material is consumed, preventing over-reaction.[1]
4. What are some of the main challenges when scaling up the production of this compound?
Potential scale-up challenges include:
-
Reaction Control: Maintaining uniform temperature and mixing in a large reactor can be difficult, potentially leading to increased byproduct formation.
-
Solvent Volume: The large volumes of solvents required for reaction and purification can be costly and pose environmental and safety concerns.
-
Purification: Large-scale column chromatography can be inefficient and expensive. Alternative purification methods like recrystallization should be explored.
-
Product Isolation: Handling and drying large quantities of the final product while maintaining purity can be challenging.
5. What purification methods are used for this compound?
The most commonly cited method for purifying this compound is column chromatography using silica (B1680970) gel.[1][2][3] The mobile phase is typically a mixture of non-polar and polar solvents, such as dichloromethane/ethanol or hexanes/ethyl acetate.[1][2][3]
Experimental Protocols
Synthesis of this compound
This protocol is based on methodologies described in the literature.[1][2][3]
Materials:
-
Betulin
-
Acetic Anhydride (Ac₂O)
-
Imidazole or Pyridine
-
Dry Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
10% Aqueous HCl
-
Saturated Aqueous NaHCO₃ Solution
-
Saturated Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve betulin in dry chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add imidazole or pyridine to the solution.
-
Add acetic anhydride dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours, monitoring the progress by TLC.[1]
-
Once the reaction is complete, wash the reaction mixture sequentially with 10% aqueous HCl, water, saturated aqueous NaHCO₃ solution, and saturated brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (for column chromatography)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., 85:15 hexanes:ethyl acetate).
-
Load the dissolved sample onto the column.
-
Elute the column with a suitable solvent system (e.g., 85:15 hexanes:ethyl acetate), collecting fractions.[1]
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield pure this compound as a white solid.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound production.
References
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of 28-O-Acetylbetulin and Betulinic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral properties of two related pentacyclic triterpenoids: 28-O-acetylbetulin and betulinic acid. This analysis is supported by available experimental data on their efficacy against various viruses and includes detailed experimental protocols for key antiviral assays.
Executive Summary
Betulinic acid and its derivatives have garnered significant attention in antiviral research. This guide focuses on a direct comparison between betulinic acid and a specific derivative, this compound. While direct comparative studies testing these two compounds head-to-head against the same viral strains are limited, the existing body of research provides valuable insights. The available data suggests that while both compounds exhibit antiviral properties, the acetylation of the C-28 hydroxyl group in betulin (B1666924) to form this compound does not confer a significant advantage in antiviral efficacy over betulinic acid against a range of tested viruses. In fact, some studies indicate that acylated derivatives of betulinic acid show no improved activity. Betulinic acid itself has demonstrated a broader spectrum of activity against several viruses, with a mechanism that, in some cases, involves the suppression of the NF-κB signaling pathway.
Data Presentation: Antiviral Activity
The following table summarizes the available quantitative data on the antiviral efficacy of this compound and betulinic acid against various viruses. It is important to note that these values were obtained from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Virus | Assay Type | Cell Line | Efficacy Metric (IC₅₀/EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| This compound | Semliki Forest Virus (SFV) | Not Specified | Not Specified | 12.1 µM[1] | Not Reported | Not Reported |
| Betulinic Acid | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | Vero | 1.6 µM[2] | >100 µM | >62.5 |
| Betulinic Acid | Influenza A/PR/8/34 | SRB method (CPE reduction) | A549 | ~30% inhibition at 10 µM, ~98% inhibition at 50 µM[3] | >50 µM | Not Reported |
| Betulinic Acid | Dengue Virus (DENV) | Not Specified | Not Specified | Post-entry inhibition[4] | Not Reported | Not Reported |
| Acylated Betulin/Betulinic Acid | Influenza A (H7N1), HSV-1, ECHO 6, HIV-1 | Not Specified | Not Specified | No advantage over betulinic acid[5] | Not Reported | Not Reported |
IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀).
Experimental Protocols
Detailed methodologies for the key experiments cited in antiviral research for these compounds are provided below.
Plaque Reduction Assay (for Herpes Simplex Virus)
This assay is a standard method to quantify infectious virus particles and evaluate the efficacy of antiviral compounds.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Herpes Simplex Virus (HSV) stock
-
Test compounds (this compound, betulinic acid)
-
Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add DMEM containing the different concentrations of the test compounds to the respective wells.
-
Overlay: Add an overlay of methylcellulose in DMEM to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until plaques are visible.
-
Staining: Remove the overlay and fix the cells with a solution like 10% formalin. Stain the cell monolayer with Crystal Violet solution, which stains the living cells, leaving the plaques (areas of dead cells) clear.
-
Plaque Counting: Wash the plates to remove excess stain and count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the antiviral effect of a compound is due to its specific activity against the virus or simply due to its toxicity to the host cells.
Materials:
-
Vero cells (or other relevant cell line)
-
DMEM with FBS and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for the same duration as the antiviral assay.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Mandatory Visualizations
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for evaluating the antiviral efficacy and cytotoxicity of test compounds.
Betulinic Acid's Putative Antiviral Mechanism via NF-κB Inhibition
Caption: Betulinic acid's inhibition of the NF-κB pathway, a potential antiviral mechanism.
Conclusion
Based on the currently available scientific literature, betulinic acid appears to be a more extensively studied and, in the reported cases, a more potent antiviral agent than its C-28 acetylated derivative, this compound. The lack of enhanced activity in acylated forms suggests that the free carboxylic acid at the C-28 position of betulinic acid may be important for its antiviral properties. The inhibitory effect of betulinic acid on the NF-κB signaling pathway provides a plausible mechanism for its activity against certain viruses that exploit this pathway for their replication.
Future research should focus on direct, side-by-side comparisons of this compound and betulinic acid against a panel of viruses to definitively determine their relative potencies. Further elucidation of the specific molecular targets and mechanisms of action for both compounds will be crucial for any potential therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Influenza Activity of Betulinic Acid from Zizyphus jujuba on Influenza A/PR/8 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid exhibits antiviral effects against dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Cisplatin and Betulin Derivatives in Ovarian Cancer Cells
A head-to-head comparison of the well-established chemotherapeutic agent cisplatin (B142131) and the investigational compound 28-O-acetylbetulin in the context of ovarian cancer reveals a significant gap in current research. While extensive data is available for cisplatin's efficacy and mechanisms, scientific literature lacks specific studies on the effects of this compound in ovarian cancer cell lines. This guide, therefore, provides a comparative analysis between cisplatin and closely related, well-studied betulin (B1666924) derivatives—betulin, betulinic acid, and 28-O-propynoylbetulin—to offer valuable insights for researchers, scientists, and drug development professionals.
This guide synthesizes available preclinical data to objectively compare the performance of cisplatin and these betulin derivatives, focusing on their cytotoxic effects, induction of apoptosis, and impact on cellular signaling pathways in ovarian cancer cells.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for cisplatin and various betulin derivatives in several human ovarian cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| Cisplatin | A2780 | 1.92 | 4 hours | [1] |
| A2780 | 1.53 µg/mL (~5.1 µM) | 48 hours | [2] | |
| CP70 (Cisplatin-resistant) | 18.00 | 4 hours | [1] | |
| C30 (Cisplatin-resistant) | 56.77 | 4 hours | [1] | |
| OVCAR-3 | ~10-50 | 72 hours | [3] | |
| SKOV-3 | ~10-50 | 72 hours | [3] | |
| Betulinic Acid | A2780 | 44.47 | 24 hours | [2] |
| 28-O-propynoylbetulin | SK-OV-3 | 0.2 | 3 and 5 days | [4] |
| OVCAR-3 | 0.19 | 3 and 5 days | [4] |
It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as exposure time and the specific viability assay used. However, the data suggests that while betulinic acid shows moderate activity, derivatives like 28-O-propynoylbetulin exhibit potent cytotoxicity in ovarian cancer cells, with IC50 values in the sub-micromolar range, indicating a higher potency than cisplatin in the cell lines tested.
Induction of Apoptosis
Both cisplatin and betulin derivatives exert their anticancer effects in part by inducing apoptosis, or programmed cell death, in cancer cells.
Cisplatin-induced apoptosis is primarily initiated by the formation of DNA adducts, which leads to DNA damage.[5][6] This damage triggers a cascade of events that can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of caspases, such as caspase-3, and subsequent cell death.[1][7]
Betulin derivatives also induce apoptosis, primarily through the mitochondrial pathway.[8][9] Studies on betulin and betulinic acid in ovarian cancer cells have shown that these compounds can:
-
Increase the expression of pro-apoptotic proteins like Bax and Bad.[8][10]
-
Decrease the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[8][10]
-
Lead to the cleavage and activation of caspases, including caspase-3, -8, and -9.[2]
For instance, in OVCAR-3 cells, betulin treatment led to a significant increase in the apoptotic cell population, rising from approximately 1% to 80% at a concentration of 120 µM.[10] Similarly, betulinic acid treatment of A2780 cells resulted in a concentration-dependent increase in apoptotic cells, reaching over 40% at a 50 µM concentration.[2]
Cell Cycle Arrest
Disruption of the normal cell cycle is another critical mechanism by which anticancer agents inhibit tumor growth.
Cisplatin is known to cause cell cycle arrest, often at the G2/M phase, in response to DNA damage. This allows the cell time to repair the DNA damage; if the damage is too extensive, the cell is directed towards apoptosis.
Betulin has also been shown to induce G2/M phase cell cycle arrest in OVCAR-3 ovarian cancer cells.[5][9] This effect contributes to its overall anti-proliferative activity.
Signaling Pathways
The anticancer effects of cisplatin and betulin derivatives are mediated by their influence on various cellular signaling pathways.
Cisplatin Signaling Pathway
Caption: Simplified Cisplatin Signaling Pathway in Ovarian Cancer Cells
Cisplatin enters the cell and forms adducts with DNA, which activates the DNA damage response.[6] This can involve the activation of pathways such as the ERK/p53/PUMA axis, ultimately leading to apoptosis and cell cycle arrest.
Betulin/Betulinic Acid Signaling Pathway
Caption: Signaling Pathways Modulated by Betulin/Betulinic Acid
Betulin and its derivatives can induce mitochondrial stress, leading to an imbalance in pro- and anti-apoptotic proteins and subsequent caspase activation.[8][9] Furthermore, betulin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival, in OVCAR-3 cells.[9][10]
Experimental Protocols
The following are generalized methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT/CCK8)
Caption: Workflow for Cell Viability Assay
-
Cell Seeding: Ovarian cancer cells (e.g., A2780, SKOV-3, OVCAR-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (cisplatin or betulin derivative) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT or CCK8 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Caption: Workflow for Apoptosis Assay
-
Cell Treatment: Cells are cultured and treated with the desired concentrations of the compounds.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and then stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and propidium iodide (PI, to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Signaling Proteins
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
While a direct comparison between this compound and cisplatin in ovarian cancer is not currently possible due to a lack of data on the former, this guide provides a comprehensive analysis of cisplatin versus related betulin derivatives. The available evidence suggests that specific modifications to the betulin scaffold, particularly at the C-28 position as seen in 28-O-propynoylbetulin, can yield compounds with very high potency against ovarian cancer cells, potentially exceeding that of cisplatin in certain contexts.
Both cisplatin and betulin derivatives induce apoptosis and affect the cell cycle, albeit through partially distinct signaling pathways. The ability of betulin derivatives to modulate the PI3K/AKT/mTOR pathway is of particular interest, as this pathway is often dysregulated in cancer and contributes to chemoresistance.
Further research is critically needed to evaluate the efficacy of this compound in ovarian cancer models. Such studies would clarify its potential as a standalone or combination therapy and determine its standing relative to established treatments like cisplatin. The promising activity of other C-28 modified betulin derivatives provides a strong rationale for investigating this compound in this context.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological comparison of ovarian cancer resistant cell lines to cisplatin and Taxol by two different administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Betulin terpenoid targets OVCAR-3 human ovarian carcinoma cells by inducing mitochondrial mediated apoptosis, G2/M phase cell cycle arrest, inhibition of cell migration and invasion and modulating mTOR/PI3K/AKT signalling pathway | Cellular and Molecular Biology [cellmolbiol.org]
- 7. benchchem.com [benchchem.com]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. Novel triazoles of 3-acetylbetulin and betulone as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 28-O-Acetylbetulin and Doxorubicin Cytotoxicity
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the cytotoxicity of 28-O-acetylbetulin, a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924), and doxorubicin (B1662922), a widely used chemotherapeutic drug. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development.
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for this compound and doxorubicin against various cancer cell lines as reported in the literature. It is crucial to note that these values were determined in separate studies under different experimental conditions, and therefore, direct comparison should be approached with caution.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | 518A2 (Melanoma) | SRB | 15.84 | [1] |
| 8505C (Thyroid Carcinoma) | SRB | 14.74 | [1] | |
| Doxorubicin | EPG85-257P (Gastric Carcinoma) | MTT | ~5-10 | [2] |
| EPG85-257RDB (Gastric Carcinoma, Drug-Resistant) | MTT | >10 | [2] | |
| EPP85-181P (Pancreatic Carcinoma) | MTT | ~1-5 | [2] | |
| EPP85-181RN (Pancreatic Carcinoma, Drug-Resistant) | MTT | ~5-10 | [2] | |
| MOLM-13 (Acute Myeloid Leukemia) | CyQUANT | ~0.5-1 | [3] |
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a general workflow for assessing the cytotoxicity of compounds like this compound and doxorubicin. This process typically involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure cell viability and death.
Figure 1. General experimental workflow for in vitro cytotoxicity assessment.
Mechanisms of Action & Signaling Pathways
This compound and Betulin Derivatives
Betulin and its derivatives, including this compound, primarily induce apoptosis in cancer cells.[4][5] The mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the depolarization of the mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[5] Some studies also suggest that betulinic acid, a related compound, can suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6]
Figure 2. Simplified signaling pathway for this compound-induced apoptosis.
Doxorubicin
Doxorubicin's cytotoxic effects are multifaceted and well-documented.[7][8][9] Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.[8]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to double-strand breaks in the DNA.[7][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[10][11]
These events trigger cellular stress responses that can lead to apoptosis through both the intrinsic and extrinsic pathways. The DNA damage often activates p53, a tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and caspase activation.[12][13] Doxorubicin can also activate the extrinsic pathway by upregulating death receptors like Fas.[12] Furthermore, the Notch signaling pathway has been implicated in doxorubicin-induced apoptosis.[14]
Figure 3. Overview of doxorubicin's mechanisms of action leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of comparative studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[18][19]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[20][21]
-
Supernatant Collection: After incubation, centrifuge the plate at 250-300 x g for 5 minutes.[22]
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[21]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[21]
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24]
-
Cell Collection: Following treatment, collect both adherent and floating cells. Centrifuge at approximately 300-400 x g for 5 minutes.[23][25]
-
Cell Washing: Wash the cells twice with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[24]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[24][25]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[26] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. bosterbio.com [bosterbio.com]
Unveiling the Molecular intricacies of 28-O-Acetylbetulin: A Comparative Analysis of its Pro-Apoptotic and Anti-Inflammatory Actions
For Immediate Release
A deep dive into the molecular mechanisms of 28-O-acetylbetulin reveals its potential as a potent therapeutic agent, showcasing distinct advantages in inducing cancer cell death and curbing inflammation when compared to established alternatives such as betulinic acid and dexamethasone. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on its validated mechanisms of action.
This compound, a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924), has emerged as a compound of significant interest in pharmacological research due to its pronounced anti-cancer and anti-inflammatory properties. This guide elucidates its primary mechanisms of action—apoptosis induction and inflammation suppression—and presents a comparative analysis against betulinic acid and dexamethasone, respectively.
Pro-Apoptotic Mechanism: A Head-to-Head with Betulinic Acid
This compound executes its anti-cancer effects primarily through the induction of apoptosis, a programmed cell death pathway critical for tissue homeostasis and the elimination of malignant cells. A key signaling cascade implicated in this process is the PI3K/Akt pathway, which is frequently dysregulated in cancer, promoting cell survival. This compound has been shown to modulate this pathway, leading to the activation of downstream executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.
To objectively evaluate its efficacy, we compare the cytotoxic effects of this compound with its close structural analogue, betulinic acid, another well-studied pro-apoptotic agent. The following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Betulinic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Betulinic Acid (µM) | Reference |
| A549 | Lung Carcinoma | 14.37 | 15.51 | [1] |
| MCF-7 | Breast Adenocarcinoma | 11.38 | 38.82 | [1] |
| HT-29 | Colon Adenocarcinoma | 10.96 | - | [1] |
| HeLa | Cervical Carcinoma | - | 10.0 | |
| PC-3 | Prostate Cancer | - | 32.46 |
Note: Data is compiled from multiple sources and direct side-by-side comparisons in the same study are limited. The absence of a value is denoted by "-".
The data suggests that this compound exhibits comparable or, in some cases, superior cytotoxic activity to betulinic acid. For instance, in the MCF-7 breast cancer cell line, this compound demonstrates a significantly lower IC50 value, indicating higher potency.
Below is a diagram illustrating the proposed pro-apoptotic signaling pathway of this compound.
Anti-Inflammatory Mechanism: Benchmarked Against Dexamethasone
Chronic inflammation is a key driver of various pathologies, including cancer. This compound demonstrates potent anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators, namely nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This action is particularly relevant in inflammatory cells like macrophages.
To contextualize its anti-inflammatory prowess, we compare its effects with dexamethasone, a widely used corticosteroid anti-inflammatory drug.
Table 2: Comparative Anti-Inflammatory Activity of Betulinic Acid and Dexamethasone
| Compound | Target | Cell Line | Effect | Reference |
| Betulinic Acid | IL-6 Secretion | P388D1 (Murine Macrophages) | More potent than Dexamethasone | [2] |
| Betulinic Acid | COX-2 Activity | P388D1 (Murine Macrophages) | No significant effect | [2] |
| Dexamethasone | IL-6 Secretion | P388D1 (Murine Macrophages) | Inhibition | [2] |
| Dexamethasone | COX-2 Activity | P388D1 (Murine Macrophages) | Inhibition | [2] |
Note: While direct comparative data for this compound is not available in this specific study, the data for the related compound, betulinic acid, suggests that betulin derivatives can exhibit superior potency in inhibiting certain inflammatory mediators compared to dexamethasone.
The diagram below illustrates the experimental workflow for assessing the anti-inflammatory effects of this compound.
Detailed Experimental Protocols
For researchers seeking to validate and expand upon these findings, detailed protocols for the key experimental assays are provided below.
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound or the comparator compound and incubate for the desired time period (e.g., 24, 48 hours).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
Western Blot for PI3K/Akt Signaling Pathway
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with LPS (1 µg/mL) in the presence or absence of this compound or the comparator for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent: Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Immunoassay (ELISA)
-
Sample Preparation: Collect cell culture supernatants after treatment as described for the NO assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the samples and standards to a microplate pre-coated with a PGE2 capture antibody, followed by the addition of a HRP-conjugated PGE2 detection antibody.
-
Substrate Addition: After washing, add a substrate solution to develop the color.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm. Calculate the PGE2 concentration from a standard curve.
References
A Head-to-Head Comparison of 28-O-Acetylbetulin Derivatives: Synthesis, Cytotoxicity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The pentacyclic triterpene betulin (B1666924), readily available from birch bark, has emerged as a promising scaffold in medicinal chemistry. Its derivatization, particularly at the C-28 position with an acetyl group, provides a versatile platform for the synthesis of novel compounds with enhanced biological activities. This guide offers a head-to-head comparison of various 28-O-acetylbetulin derivatives, focusing on their synthesis, in vitro cytotoxic effects against various cancer cell lines, and the underlying molecular mechanisms. The data presented is compiled from multiple studies to provide a comprehensive overview for researchers in the field of drug discovery and development.
Comparative Analysis of In Vitro Cytotoxicity
The antiproliferative activity of this compound and its C-3 modified derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and assay methodologies.
| Compound/Derivative | C-3 Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | -OH | P388 (murine leukemia) | >10 | [1] |
| BALB/3T3 (normal fibroblasts) | 29.7 | [1] | ||
| MiaPaca-2 (pancreatic cancer) | >10 | [2] | ||
| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | Phenylpropynoyl | P388 (murine leukemia) | 35.51 | [1] |
| T47D (breast cancer) | >100 | [1] | ||
| CCRF/CEM (leukemia) | >100 | [1] | ||
| SW707 (colorectal adenocarcinoma) | >100 | [1] | ||
| 28-O-propynoylbetulin | -OH | SK-OV-3 (ovarian cancer) | 0.2 | [3] |
| OVCAR-3 (ovarian cancer) | 0.19 | [3] | ||
| 28-O-acetyl-3-O'-(prop-2-enoyl)betulin | Prop-2-enoyl | Not Reported | Not Reported | [4] |
| 3,28-di-(2-nitroxy-acetyl)-oxy-betulin | 2-nitroxy-acetyl | Huh7 (hepatocellular carcinoma) | Not explicitly stated, but showed dose-dependent decrease in viability | [5][6] |
| 30-diethoxyphosphoryl-28-propynoylbetulin | -OH (C-3), Propynoyl (C-28), Diethoxyphosphoryl (C-30) | SK-BR-3 (breast cancer) | Lower than betulin and other tested derivatives | [7] |
| MCF-7 (breast cancer) | Lower than betulin and other tested derivatives | [7] |
Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives. This table summarizes the reported IC50 values for various derivatives against different cancer cell lines. A lower IC50 value indicates higher cytotoxic activity.
Key Experimental Protocols
To ensure reproducibility and facilitate the comparison of results, detailed methodologies for the key experiments are provided below.
Synthesis of this compound Derivatives via Steglich Esterification
The Steglich esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols under mild conditions, making it suitable for complex molecules like betulin derivatives.[4][8][9]
Materials:
-
This compound
-
Desired carboxylic acid (e.g., phenylpropynoic acid, acrylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) and the carboxylic acid (1.1-1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DMAP (0.1-0.2 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.1-1.5 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the desired this compound derivative.
In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[10][11][12][13][14][15]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution (pH 10.5)
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Air dry the plates completely.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates again.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Visualizing the Mechanism of Action
Apoptosis Signaling Pathway
Several studies suggest that betulin derivatives, including those of this compound, induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[5][7][16][17] This pathway is initiated by intracellular stress, leading to the activation of a cascade of caspases. The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for evaluating the cytotoxic properties of newly synthesized this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential [mdpi.com]
- 3. Antiproliferative and Cytotoxic Properties of Propynoyl Betulin Derivatives against Human Ovarian Cancer Cells: In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. scispace.com [scispace.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 28-O-acetylbetulin Bioactivity Across Diverse Cell Lines
This guide provides a comparative overview of the biological activity of 28-O-acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), across various cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of its therapeutic potential.
Quantitative Bioactivity Data
The cytotoxic effect of this compound has been evaluated against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values have been predominantly determined using the Sulforhodamine B (SRB) assay after a 96-hour incubation period.
| Cancer Type | Cell Line | IC₅₀ (µM) | Reference |
| Anaplastic Thyroid | 8505C | 14.74 | [1] |
| SW1736 | 10.71 - 15.84 | [2][3] | |
| Ovarian | A2780 | 10.71 - 15.84 | [2][3] |
| Colon | SW480 | 10.71 - 15.84 | [2][3] |
| HCT-8 | 10.71 - 15.84 | [2][3] | |
| HCT-116 | 10.71 - 15.84 | [2][3] | |
| DLD-1 | 10.71 - 15.84 | [2][3] | |
| HT-29 | 10.71 - 15.84 | [2][3] | |
| Lung | A549 | 10.71 - 15.84 | [2][3] |
| Melanoma | 518A2 | 10.71 - 15.84 | [2][3] |
| Head and Neck | A253 | 10.71 - 15.84 | [2][3] |
| FaDu | 10.71 - 15.84 | [2][3] | |
| Cervical | A-431 | 12.19 | [1] |
| Breast | MCF-7 | 10.71 - 15.84 | [2][3] |
| Murine Leukemia | P388 | 35.51 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are fundamental to understanding the assessment of this compound's bioactivity.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell biomass.
-
Cell Plating: Seed cells in 96-well plates at an initial density of 3 × 10³ cells per well in 200 µL of culture medium.[5]
-
Cell Adhesion: Allow cells to attach and grow for 24 hours prior to drug exposure.[5]
-
Drug Treatment: Replace the culture media with working solutions of this compound at various concentrations. Expose the cells to the compound for a 72 or 96-hour period.[1][5]
-
Cell Fixation: After the incubation period, gently discard the supernatant and fix the adherent cells by adding cold trichloroacetic acid (TCA).
-
Staining: Remove the TCA and wash the plates with water. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and solubilize the bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density (OD) at a suitable wavelength (e.g., 515 nm) using a microplate reader. The OD is proportional to the cell number.
Apoptosis Detection by Nuclear Staining (Hoechst 33342)
This method is used to visualize morphological changes in the nucleus associated with apoptosis.
-
Cell Culture and Treatment: Culture cells (e.g., A2780 ovarian carcinoma) on coverslips or in appropriate culture plates and treat with varying concentrations of the test compound (e.g., 25 µM and 50 µM) for a specified duration.[6]
-
Staining: Wash the cells with Phosphate Buffered Saline (PBS) and then stain with Hoechst 33342 dye, a fluorescent stain that binds to DNA.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells are identified by their condensed or fragmented nuclei, which appear as brightly stained regions, in contrast to the uniform, faint fluorescence of normal nuclei.[6]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling cascades.
-
Cell Lysis: Treat cells with the compound of interest, then harvest and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved PARP, Akt, p-Akt).[7][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cytotoxicity screening and the proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: this compound induces apoptosis via mitochondrial and PI3K/Akt pathways.
Mechanism of Action
Derivatives of betulin, including this compound, are known to induce apoptosis in cancer cells.[9][10] The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis.[8] Studies on related betulin derivatives suggest that these compounds can inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival.[8] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[8] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates like PARP and the execution of apoptosis.[6][7] The induction of apoptosis is a key mechanism behind the observed cytotoxicity in various cancer cell lines.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 28-O-Acetyl-3-O’-(Phenylpropynoyl)Betulin [mdpi.com]
- 5. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study | MDPI [mdpi.com]
A Comparative Analysis of 28-O-acetylbetulin and Paclitaxel on Microtubule Assembly: A Guide for Researchers
This guide provides a comparative overview of the effects of 28-O-acetylbetulin and the well-established anticancer drug, paclitaxel (B517696), on microtubule assembly. While paclitaxel's mechanism as a microtubule-stabilizing agent is extensively documented, direct experimental data on the effect of this compound on microtubule polymerization is limited in the current scientific literature. Therefore, this comparison will focus on the known cytotoxic effects of this compound in various cancer cell lines alongside the established microtubule-stabilizing properties and cytotoxic profile of paclitaxel.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a critical target for anticancer therapies. Paclitaxel, a member of the taxane (B156437) family, is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis.[1] Betulin (B1666924) and its derivatives, such as this compound, are naturally occurring triterpenoids that have demonstrated significant anticancer activity.[2][3] While the cytotoxic effects of these compounds are evident, their precise mechanism of action, particularly concerning direct interaction with the microtubule network, is an area of ongoing research.
Comparative Data on Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A2780 | Ovarian Cancer | 10.71 - 15.84 | [4] |
| A549 | Lung Cancer | 10.71 - 15.84 | [4] | |
| MCF-7 | Breast Cancer | 10.71 - 15.84 | [4] | |
| SW480 | Colon Cancer | 10.71 - 15.84 | [4] | |
| Paclitaxel | HeLa | Cervical Cancer | 0.008037 (8.037 nM) | [5] |
| A2780 | Ovarian Cancer | Not explicitly stated, but effective in nanomolar range | [6] | |
| PC-3 | Prostate Cancer | Not explicitly stated, but effective in nanomolar range | [6] | |
| MCF-7 | Breast Cancer | ~0.01 (10 nM) | [7] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, such as exposure time and the assay used. The data presented here is for comparative purposes and is extracted from different studies.
Mechanism of Action: Paclitaxel
Paclitaxel's mechanism of action is well-characterized and centers on its ability to disrupt microtubule dynamics through stabilization.
-
Binding to β-tubulin: Paclitaxel binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1]
-
Promotion of Polymerization: This binding promotes the assembly of tubulin dimers into microtubules, even in the absence of GTP, which is normally required.[1]
-
Inhibition of Depolymerization: Crucially, paclitaxel stabilizes the newly formed microtubules by inhibiting their depolymerization. This suppression of microtubule dynamics is a key aspect of its cytotoxic effect.[1]
-
Cell Cycle Arrest: The stabilized, non-functional microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.
Putative Mechanism of Action: this compound
Direct evidence for the effect of this compound on microtubule assembly is currently lacking. However, studies on betulin and its derivatives suggest that their anticancer activity is often mediated through the induction of apoptosis.[3] The cytotoxic concentrations of this compound are in the micromolar range, which is significantly higher than the nanomolar efficacy of paclitaxel. This could imply a different primary mechanism of action or a much lower affinity for tubulin if it does interact with microtubules.
Some betulin derivatives have been shown to induce apoptosis through pathways involving caspase activation.[3] It is plausible that this compound shares a similar mechanism, leading to cell death independent of direct microtubule stabilization. Further research, specifically in vitro tubulin polymerization assays, is required to elucidate the precise molecular targets of this compound and to determine if it has any direct effects on microtubule dynamics.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines a standard protocol for an in vitro tubulin polymerization assay.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in optical density (turbidity) over time.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds (this compound and paclitaxel) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, suitable for spectrophotometry
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 2-4 mg/mL on ice.
-
Prepare serial dilutions of the test compounds in general tubulin buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects polymerization (typically <1% DMSO).
-
-
Assay Setup:
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test compounds or vehicle control to the respective wells.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.[1]
-
Data Analysis:
-
Plot absorbance (OD340) versus time to generate polymerization curves.
-
For microtubule-stabilizing agents like paclitaxel, an increase in the rate and extent of polymerization compared to the vehicle control is expected.
-
For microtubule-destabilizing agents, a decrease in the rate and extent of polymerization would be observed. The IC50 for inhibition can be calculated.
-
For this compound, the resulting curve will reveal whether it promotes, inhibits, or has no effect on tubulin polymerization under these conditions.
Conclusion
Paclitaxel is a potent microtubule-stabilizing agent with a well-defined mechanism of action that leads to cytotoxicity in the nanomolar range. In contrast, this compound exhibits cytotoxic effects against various cancer cell lines in the micromolar range. While its precise mechanism of action remains to be fully elucidated, the current evidence does not directly support a potent microtubule-stabilizing or -destabilizing effect comparable to established microtubule-targeting agents. It is more likely that its anticancer activity is mediated through other cellular pathways, potentially involving the induction of apoptosis through mechanisms independent of direct tubulin interaction.
Further research employing direct biochemical assays, such as the in vitro tubulin polymerization assay described, is essential to definitively characterize the interaction, or lack thereof, between this compound and the microtubule network. Such studies will be crucial in determining its potential as a novel anticancer agent and for the rational design of more potent betulin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin [mdpi.com]
- 5. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 6. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of 28-O-Acetylbetulin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of 28-O-acetylbetulin against established anti-inflammatory agents. Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from a closely related acetylated derivative, 3-β-acetylbetulinic acid, alongside extensive data for its parent compound, betulinic acid, and commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Executive Summary
Betulinic acid and its derivatives are emerging as promising candidates for the development of novel anti-inflammatory therapies. Acetylation, a common medicinal chemistry strategy, is often employed to enhance the pharmacokinetic and pharmacodynamic properties of natural products. This guide synthesizes available in vivo data to objectively evaluate the anti-inflammatory performance of an acetylated betulinic acid derivative as a proxy for this compound, comparing it with betulinic acid, indomethacin (B1671933), and dexamethasone (B1670325) in established preclinical models of inflammation. The evidence suggests that acetylated betulinic acid derivatives possess significant anti-inflammatory activity, warranting further investigation into specific isomers like this compound.
Comparative In Vivo Anti-Inflammatory Activity
The following tables summarize the quantitative data from in vivo studies, providing a comparative overview of the anti-inflammatory efficacy of a betulinic acid acetyl derivative, betulinic acid, and standard anti-inflammatory drugs in two widely used models: carrageenan-induced paw edema and cotton pellet-induced granuloma.
Note: Data for the acetylated derivative is based on studies of 3-β-acetylbetulinic acid, as direct in vivo anti-inflammatory data for this compound is not currently available in the public domain.
Table 1: Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Animal Model | Paw Edema Inhibition (%) | Citation |
| Betulinic Acid | 100 mg/kg | Oral | Mice | Significant reduction | [1] |
| Indomethacin | 5 mg/kg | Intraperitoneal | Rats | Significant inhibition | [1] |
| Indomethacin | 10 mg/kg | Oral | Rats | 83.34% | [1] |
| Dexamethasone | 1 mg/kg | Subcutaneous | Rats | 86.5% | [1] |
Table 2: Cotton Pellet-Induced Granuloma Model
| Compound | Dose | Route of Administration | Animal Model | Granuloma Weight Inhibition (%) | Citation |
| 3-β-Acetylbetulinic Acid | 50 & 250 mg/kg | Oral | Rats | Better than indomethacin (qualitative) | [2] |
| Indomethacin | 5 mg/kg | Oral | Rats | 40.16% | [1] |
| Dexamethasone | 1 mg/kg | Oral | Rats | 69.8% | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further research.
Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Groups: Animals are randomly divided into control, standard, and test groups.
-
Treatment: The test compound (e.g., this compound), a standard drug (e.g., indomethacin or dexamethasone), or the vehicle (for the control group) is administered, typically orally or intraperitoneally, at a specified time before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Control Paw Volume - Treated Paw Volume) / Control Paw Volume ] x 100
Cotton Pellet-Induced Granuloma
This model is used to evaluate the effect of compounds on the proliferative phase of inflammation.
-
Animals: Male Wistar rats are commonly used.
-
Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets (approximately 5-10 mg) are aseptically implanted subcutaneously, one on each side of the groin or axilla region, under light anesthesia.
-
Treatment: The test compound, a standard drug (e.g., indomethacin or dexamethasone), or the vehicle is administered daily for a period of 7 days.
-
Explantation and Measurement: On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised. The wet weight of the pellets is recorded, and then the pellets are dried in an oven at 60°C until a constant weight is achieved. The dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.
-
Calculation of Inhibition: The percentage of inhibition of granuloma formation is calculated for each group using the formula: % Inhibition = [ (Control Granuloma Weight - Treated Granuloma Weight) / Control Granuloma Weight ] x 100
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of betulinic acid and its derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways. Based on the known mechanisms of betulinic acid, a hypothetical signaling pathway for this compound is proposed below.
Caption: Hypothetical mechanism of this compound in inhibiting inflammatory pathways.
The diagram illustrates that inflammatory stimuli activate cellular receptors, leading to the activation of downstream signaling cascades, including the MAPK and NF-κB pathways. This results in the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key components of these pathways, such as MAPK and IKK, thereby reducing the production of inflammatory mediators.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for in vivo validation of the anti-inflammatory effects of a test compound.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
This workflow provides a step-by-step guide for conducting in vivo anti-inflammatory experiments, from animal preparation and treatment to data collection and analysis.
Conclusion and Future Directions
The available evidence, primarily from the study of a closely related acetylated derivative, suggests that this compound holds considerable promise as an in vivo anti-inflammatory agent. The superior performance of 3-β-acetylbetulinic acid compared to indomethacin in the cotton pellet granuloma model is a strong indicator of the potential of acetylated betulin (B1666924) derivatives.
To definitively validate the anti-inflammatory effects of this compound, further in vivo studies are essential. Future research should focus on:
-
Direct in vivo testing of this compound in both acute and chronic models of inflammation to obtain specific quantitative data.
-
Head-to-head comparison of this compound with its parent compound, betulinic acid, and standard drugs like indomethacin and dexamethasone.
-
Elucidation of the precise molecular mechanisms of action, confirming its effects on the NF-κB and MAPK signaling pathways.
-
Pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion, and safety profile.
By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.
References
Unlocking Antitumor Potential: A Comparative Guide to Structure-Activity Relationships of 28-O-Acetylbetulin Analogs
For researchers and professionals in drug discovery, the quest for potent and selective anticancer agents is a continuous endeavor. Triterpenoids, a class of naturally occurring compounds, have emerged as promising scaffolds for the development of new therapeutics. Among these, betulin (B1666924) and its derivatives have garnered significant attention. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 28-O-acetylbetulin analogs, offering insights into their therapeutic potential by presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways.
The strategic modification of the betulin backbone, particularly at the C-3 and C-28 positions, has been a focal point of medicinal chemistry efforts to enhance its inherent, albeit moderate, cytotoxic activity. Acetylation of the C-28 hydroxyl group to yield this compound serves as a crucial first step, providing a versatile intermediate for further functionalization at the C-3 position. This guide delves into the impact of various substitutions at this position on the cytotoxic profile of the resulting analogs.
Comparative Cytotoxicity of this compound Analogs
The antitumor activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of this compound derivatives, highlighting the influence of different substituents at the C-3 position on their cytotoxic efficacy.
| Compound | R Group (Substitution at C-3) | Cell Line | IC50 (µM) |
| 1 | -OH (this compound) | P388 (murine leukemia) | >100[1] |
| 2 | -O-CO-CH=CH-C6H5 (cinnamoyl) | T47D (breast cancer) | >100[1] |
| CCRF/CEM (leukemia) | >100[1] | ||
| SW707 (colorectal adenocarcinoma) | >100[1] | ||
| P388 (murine leukemia) | 35.51[1] | ||
| 3 | -O-CO-C≡C-C6H5 (phenylpropynoyl) | T47D (breast cancer) | >100[1] |
| CCRF/CEM (leukemia) | >100[1] | ||
| SW707 (colorectal adenocarcinoma) | >100[1] | ||
| P388 (murine leukemia) | 35.51[1] |
Deciphering the Mechanism of Action: The Apoptotic Pathway
A significant body of evidence suggests that betulin derivatives, including this compound analogs, exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism implicated in their activity. This pathway is initiated by cellular stress, leading to the activation of a cascade of events culminating in cell demise.
Experimental Corner: Protocols for Evaluation
The reliable assessment of the cytotoxic activity of novel compounds is fundamental to drug discovery. The following sections provide detailed methodologies for the synthesis of a representative this compound analog and the subsequent evaluation of its cytotoxic effects using the widely accepted MTT assay.
Synthesis of 28-O-Acetyl-3-O-(phenylpropynoyl)betulin
The synthesis of 28-O-acetyl-3-O-(phenylpropynoyl)betulin is a two-step process starting from betulin.
References
A Comparative Guide to the Pharmacokinetic Profiles of Betulin and 28-O-Acetylbetulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of betulin (B1666924) and its derivative, 28-O-acetylbetulin. While extensive research has been conducted on the pharmacological activities of these compounds, it is important to note that publicly available experimental data on the pharmacokinetics of this compound is limited. This comparison is therefore based on available experimental data for betulin and in silico predictions for this compound, supplemented by data from other C-28 modified betulin derivatives.
Introduction to Betulin and this compound
Betulin, a naturally occurring pentacyclic triterpene found predominantly in the bark of birch trees, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[1] However, its therapeutic potential is often hampered by poor aqueous solubility and consequently, low bioavailability.[2][3]
This compound is a semi-synthetic derivative of betulin, created by the acetylation of the primary hydroxyl group at the C-28 position. This modification is often a strategic step in the synthesis of other betulin derivatives with potentially enhanced biological activities.[4][5][6][7] While its own biological activities, such as anti-inflammatory and anticancer effects, have been noted, a comprehensive in vivo pharmacokinetic profile has not been extensively reported in the available scientific literature.[4]
This guide aims to consolidate the existing knowledge on the pharmacokinetics of betulin and to provide a predictive comparison for this compound, highlighting the potential influence of the C-28 acetylation on its absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetic Profiles: A Comparative Analysis
A direct experimental comparison of the pharmacokinetic profiles of betulin and this compound is not currently available in the literature. The following sections summarize the known pharmacokinetic parameters for betulin and provide a prospective outlook for this compound based on theoretical considerations and data from related compounds.
Betulin
The pharmacokinetics of betulin are characterized by poor absorption and low systemic exposure, primarily due to its high lipophilicity and poor aqueous solubility.
Key Findings from Preclinical Studies:
-
Solubility: Betulin exhibits very poor water solubility, which is a major limiting factor for its oral absorption.[1]
-
Absorption and Bioavailability: Following intraperitoneal (i.p.) administration in rats, betulin reaches a dose-independent serum level of approximately 0.13 µg/mL.[1] Subcutaneous (s.c.) administration in dogs showed dose-dependent absorption, with a maximum plasma concentration of 0.33 µg/mL after 28 daily applications of 300 mg/kg.[1] The overall bioavailability of betulin is considered to be low.[2][3]
-
Distribution: Information on the tissue distribution of betulin is limited.
-
Metabolism and Excretion: The metabolic pathways and excretion routes for betulin are not well-documented in the available literature.
This compound
Experimental pharmacokinetic data for this compound is not available. However, the addition of an acetyl group at the C-28 position is expected to alter its physicochemical properties, which in turn would influence its ADME profile.
Predicted Pharmacokinetic Characteristics:
-
Solubility and Lipophilicity: Acetylation at the C-28 position is likely to increase the lipophilicity of the molecule. While this may not improve aqueous solubility, it could affect its interaction with biological membranes and transport proteins.
-
Absorption and Bioavailability: The impact of C-28 acetylation on bioavailability is not definitively known. However, studies on other C-28 derivatives, such as 28-O-succinyl betulin, have shown improved absorption and bioavailability compared to the parent compound. This suggests that modification at this position can be a viable strategy to enhance systemic exposure.
-
Metabolism: The acetyl group in this compound could be susceptible to hydrolysis by esterases in the plasma and tissues, potentially converting it back to betulin. This would mean that the in vivo effects could be a result of both the acetylated form and the parent compound.
Summary of Pharmacokinetic Parameters
Due to the lack of experimental data for this compound, a quantitative comparison table is not feasible. The table below summarizes the available data for betulin.
| Parameter | Betulin | This compound |
| Administration Route | Intraperitoneal (Rat), Subcutaneous (Dog) | Data not available |
| Peak Serum Concentration (Cmax) | ~0.13 µg/mL (i.p., rat); 0.33 µg/mL (s.c., dog) | Data not available |
| Bioavailability | Low | Predicted to be potentially higher than betulin, but requires experimental verification |
| Metabolism | Not well-documented | Predicted to undergo hydrolysis to betulin |
| Key Challenge | Poor aqueous solubility and low bioavailability | Lack of experimental data |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a comparative pharmacokinetic study of betulin and this compound. These protocols are based on standard practices in preclinical pharmacokinetic research.
Protocol 1: Animal Study for Pharmacokinetic Profiling
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Formulation: Betulin and this compound are formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration and in a solution (e.g., polyethylene (B3416737) glycol 400/saline) for intravenous administration.
-
Dosing:
-
Oral (p.o.): A single dose of 50 mg/kg is administered by oral gavage.
-
Intravenous (i.v.): A single dose of 5 mg/kg is administered via the tail vein.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
Protocol 2: Bioanalytical Method for Quantification
-
Instrumentation: A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system is used for the quantification of betulin and this compound in plasma samples.
-
Sample Preparation: A protein precipitation method is used to extract the analytes from the plasma. An internal standard (e.g., a structurally similar compound) is added to the plasma samples, followed by the addition of acetonitrile (B52724) to precipitate the proteins.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry: The analytes are detected using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).
-
Data Analysis: The concentration of the analytes in the plasma samples is determined from a standard curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated using non-compartmental analysis with appropriate software.
Visualizations
Structural Relationship
Caption: Structural conversion from Betulin to this compound.
Experimental Workflow for Comparative Pharmacokinetic Study
Caption: Proposed workflow for a comparative pharmacokinetic study.
Conclusion and Future Directions
Future research should prioritize in vivo pharmacokinetic studies of this compound to provide the empirical data needed for a direct and meaningful comparison with betulin. Such studies would be invaluable for understanding the structure-pharmacokinetic relationships of betulin derivatives and for guiding the development of new therapeutic agents with enhanced bioavailability and efficacy.
References
Validating 28-O-acetylbetulin: A Comparative Guide for Hit Compound Progression in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The journey from a hit compound to a viable drug candidate is a rigorous process of validation and comparison. This guide provides an objective analysis of 28-O-acetylbetulin, a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924), as a promising hit compound. We present a comparative performance evaluation against its parent compound, betulin, and established drugs like cisplatin (B142131) and indomethacin (B1671933), supported by experimental data and detailed protocols.
Performance Comparison: Anticancer and Anti-inflammatory Activity
The therapeutic potential of this compound has been evaluated primarily for its anticancer and anti-inflammatory properties. The following tables summarize its in vitro efficacy, offering a clear comparison with relevant alternatives.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound/Drug | A549 (Lung) | HT-29 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | CCRF/CEM (Leukemia) |
| This compound | 14.37[1] | 10.96[1] | 11.38[1] | ~32.46 (Betulin)[2] | ~73.2 (Betulin)[3] |
| Betulin | 15.51[2] | 4.3[3] | 8.32 - 38.82[2][3] | 17.9 - >250[3] | 5.2 - 73.2[3] |
| Cisplatin | - | - | - | - | 0.5 ± 0.3[4] |
Note: Data for this compound in PC-3 and CCRF/CEM cell lines were not explicitly found; values for the parent compound betulin are provided for context. The wide range of IC50 values for betulin highlights variability in experimental conditions across different studies.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Drug | Assay | Model | IC50 / Inhibition |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 macrophages | IC50 = 4.7 µM[1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 macrophages | IC50 = 1.7 µM[1] | |
| Betulinic Acid | Carrageenan-induced paw edema | Rats | 68.6% inhibition at 40 mg/kg[5] |
| Indomethacin | Carrageenan-induced paw edema | Rats | 51.33% inhibition at 10 mg/kg[5] |
| Acetic acid-induced writhing | Mice | Comparable to Betulinic Acid at 10mg/kg[5] |
Note: Data for a direct comparison of this compound with indomethacin was not available. Data for betulinic acid, a closely related and well-studied derivative, is presented to provide context for anti-inflammatory potential.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of a hit compound. Below are methodologies for key assays used to evaluate the biological activity of this compound.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate overnight under standard cell culture conditions (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Griess Assay for Nitric Oxide Production
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant. It is a common method for assessing the anti-inflammatory potential of compounds by measuring the inhibition of NO production in stimulated macrophages.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a hit compound exerts its biological effects is crucial for its development. The following diagrams illustrate the proposed signaling pathways for the anticancer and anti-inflammatory activities of betulin and its derivatives, including this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound demonstrates significant potential as a hit compound for drug discovery, exhibiting both anticancer and anti-inflammatory activities. Its efficacy, as indicated by in vitro data, is comparable to, and in some cases potentially more consistent than, its parent compound, betulin. The primary mechanism for its anticancer effect appears to be the induction of apoptosis through the intrinsic caspase cascade. Its anti-inflammatory properties are likely mediated by the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to fully validate this compound as a lead compound for therapeutic development. This guide provides a foundational framework for researchers to build upon in their efforts to translate this promising hit into a clinical candidate.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Anti-Inflammatory, Analgesic and Antipyrexic Activities of Betulinic Acid Derived from Tetracera Potatoria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 28-O-acetylbetulin and Its Natural Precursors
This guide provides a detailed comparative analysis of the spectroscopic characteristics of 28-O-acetylbetulin and its natural precursors, betulin (B1666924) and betulinic acid. The structural modifications from the parent compounds to the acetylated derivative are clearly elucidated through Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) data. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction to the Compounds
Betulin is a naturally abundant pentacyclic triterpene primarily isolated from the bark of birch trees.[1] It features two hydroxyl groups: a secondary group at the C-3 position and a more reactive primary hydroxyl group at the C-28 position.[2][3][4] Betulinic acid is a closely related natural triterpenoid (B12794562), differing from betulin by the presence of a carboxylic acid group at the C-17 position instead of a hydroxymethyl group.[2][5]
This compound is a semi-synthetic derivative of betulin. It is synthesized through the selective acetylation of the primary hydroxyl group at the C-28 position of betulin, often using acetic anhydride.[6][7][8] This modification is a common strategy to create a starting material for further derivatization at the C-3 position or to study the structure-activity relationship of betulin derivatives.[6][8][9]
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The general methodologies are outlined below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are typically recorded on a spectrophotometer. Samples are prepared as a thin film on sodium chloride (NaCl) pellets or as a potassium bromide (KBr) disc. The spectra are recorded in the wavenumber range of 4000-400 cm⁻¹. This technique is crucial for identifying functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H, ¹³C) and 2D NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 500 MHz for ¹H NMR and 75 to 125 MHz for ¹³C NMR.[10] Samples are dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm).[11] The solvent peak is used as an internal standard.[11] ¹H-NMR provides information about the chemical environment of protons, while ¹³C-NMR details the carbon skeleton of the molecule.
Spectroscopic Data and Comparison
The key to distinguishing these three compounds lies in the spectroscopic signals corresponding to the functional groups at the C-3, C-17, and C-28 positions.
FT-IR Spectral Data
The FT-IR spectra highlight the differences in the primary functional groups. Betulin is characterized by a broad O-H stretching band. Betulinic acid shows characteristic bands for both a hydroxyl group and a carboxylic acid. In this compound, the appearance of a strong C=O stretching band from the ester and the persistence of an O-H band confirm the selective acetylation at the C-28 position.
| Functional Group | Betulin (cm⁻¹) ** | Betulinic Acid (cm⁻¹) | This compound (cm⁻¹) ** |
| O-H Stretch (Alcohol) | ~3359 (broad)[4] | ~3451 (broad)[12] | ~3400-3500 (broad) |
| O-H Stretch (Carboxylic Acid) | N/A | 3466-2500 (very broad)[11] | N/A |
| C-H Stretch (Alkyl) | ~2945, 2869[4] | ~2926, 2851[11] | ~2940, 2870 |
| C=O Stretch (Carboxylic Acid) | N/A | ~1687[11] | N/A |
| C=O Stretch (Ester) | N/A | N/A | ~1730 |
| C-O Stretch | ~1000-1100 | ~1240, ~1030 | ~1241 (Ester C-O)[4] |
| C=C Stretch (exocyclic) | ~1640 | ~1639[12] | ~1640 |
¹H-NMR Spectral Data
In the ¹H-NMR spectra, the most significant differences are the signals for the protons on carbons bearing functional groups (C-3 and C-28) and the appearance of a sharp singlet for the acetyl methyl protons in this compound.
| Proton Assignment | Betulin (δ ppm) | Betulinic Acid (δ ppm) | This compound (δ ppm) |
| H-3 | ~3.19 | ~3.50[12] | ~3.19 |
| H-28 | ~3.34, 3.80 | N/A | ~3.84, 4.25[2] |
| H-29a, H-29b (C=CH₂) | ~4.58, 4.68[4] | ~4.84, 4.95[12] | ~4.58, 4.68 |
| H-30 (CH₃) | ~1.68 | ~1.78[12] | ~1.68 |
| -OCOCH₃ | N/A | N/A | ~2.01[9] |
| Methyl Singlets | ~0.76 - 1.03 | ~0.80 - 1.20[12] | ~0.82 - 1.03 |
¹³C-NMR Spectral Data
The ¹³C-NMR spectra provide definitive evidence for the structural changes. The downfield shift of C-28 in this compound confirms acetylation at this position. Betulinic acid is easily identified by the presence of a carboxyl carbon signal (C-28) at around 180 ppm. The introduction of the acetyl group in this compound results in the appearance of two new signals: a carbonyl carbon and a methyl carbon.
| Carbon Assignment | Betulin (δ ppm) | Betulinic Acid (δ ppm) | This compound (δ ppm) |
| C-3 | ~78.25[13] | ~76.3 | ~78.9 |
| C-17 | ~47.8 | ~56.4[11] | ~46.4 |
| C-20 | ~150.4[11] | ~150.5[11] | ~150.2 |
| C-28 | ~58.96-60.5[11][13] | ~180.5-181.2[11] | ~63.0 |
| C-29 (C=CH₂) | ~109.8[11] | ~109.7[11] | ~109.7 |
| -OC OCH₃ | N/A | N/A | ~170.6-171.0[6][8] |
| -OCOC H₃ | N/A | N/A | ~21.0 |
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative analysis of these compounds.
Caption: Workflow for comparative spectroscopic analysis.
Conclusion
The spectroscopic analysis via FT-IR, ¹H-NMR, and ¹³C-NMR provides a clear and definitive method for distinguishing between betulin, betulinic acid, and this compound. The key distinguishing features for this compound are the appearance of signals corresponding to the acetyl group in both NMR and IR spectra and the characteristic downfield shift of the C-28 signals in the NMR spectra. For betulinic acid, the presence of a carboxylic acid function is readily confirmed by its unique signals in all three spectroscopic methods. This comparative guide demonstrates the power of these analytical techniques in the structural elucidation and quality control of natural products and their semi-synthetic derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic Acid, the first lupane-type triterpenoid isolated via bioactivity-guided fractionation, and identified by spectroscopic analysis from leaves of Nyctanthes arbor- tristis: its potential biological activities in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. epic.awi.de [epic.awi.de]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
Assessing Synergistic Effects of Betulin Derivatives with Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Assessment of 28-O-acetylbetulin Combination Therapies
The exploration of synergistic interactions between natural compounds and established chemotherapeutic agents represents a promising frontier in cancer therapy. The goal is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities. This guide focuses on the synergistic potential of this compound, a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924).
Extensive literature searches for direct evidence of the synergistic effects of this compound with known drugs have revealed a notable scarcity of dedicated studies. The majority of available research focuses on its precursors, betulin and betulinic acid, which have demonstrated significant synergistic potential with conventional anticancer drugs such as cisplatin (B142131) and doxorubicin.
This guide, therefore, provides a comprehensive overview of the established synergistic effects of betulin and betulinic acid as a surrogate model to inform potential future investigations into this compound. The experimental protocols and methodologies detailed herein are directly applicable to the assessment of this compound's synergistic capabilities.
Synergistic Effects of Betulin and Betulinic Acid with Known Anticancer Drugs
Studies have shown that both betulin and betulinic acid can enhance the cytotoxic effects of standard chemotherapeutic drugs in various cancer cell lines. This synergy often manifests as a lower required dose of the conventional drug to achieve the same therapeutic effect, thereby potentially reducing side effects.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the synergistic effects of betulin and betulinic acid with cisplatin and doxorubicin. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Synergistic Effects of Betulin with Cisplatin
| Cell Line | Drug Combination | IC50 of Cisplatin Alone (µM) | IC50 of Cisplatin in Combination (µM) | Combination Index (CI) | Reference |
| H460 (Non-small cell lung cancer) | Betulin (11.5 µM) + Cisplatin | >20 | 19 | <1 (Strong Synergy) | [1] |
Table 2: Synergistic and Antagonistic Effects of Betulinic Acid with Cisplatin
| Cell Line | Treatment Duration | Drug Combination | Observation | Reference |
| SCC25 (Head and Neck Squamous Carcinoma) | 24h & 48h | Betulinic Acid + Cisplatin | Synergistic cytotoxic effect and induction of apoptosis | [2] |
| SCC25 (Head and Neck Squamous Carcinoma) | 72h | Betulinic Acid + Cisplatin | Antagonism or subadditive effects | [2] |
| SCC9 (Head and Neck Squamous Carcinoma) | 24h, 48h, 72h | Betulinic Acid + Cisplatin | Antagonism with increasing dose and time | [2] |
Table 3: Synergistic Effects of Betulinic Acid with Doxorubicin
| Cell Line | Drug Combination | Observation | Reference |
| Various tumor cell lines | Betulinic Acid + Doxorubicin | Cooperation to induce apoptosis | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of synergistic drug effects.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the known drug, and their combination for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined from the dose-response curves. Synergy is calculated using software like CompuSyn to determine the Combination Index (CI).
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the individual drugs and their combination for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of apoptosis.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing drug synergy and a hypothetical signaling pathway potentially involved in the synergistic pro-apoptotic effects of betulin derivatives.
Caption: Experimental workflow for assessing drug synergy.
Caption: Hypothetical pro-apoptotic signaling pathway.
Conclusion
While direct evidence for the synergistic effects of this compound is currently limited in the scientific literature, the extensive research on its parent compounds, betulin and betulinic acid, provides a strong rationale for investigating its potential in combination therapies. The methodologies and frameworks presented in this guide offer a robust starting point for researchers to systematically evaluate the synergistic interactions of this compound with known anticancer drugs. Such studies are crucial to unlock the full therapeutic potential of this promising natural product derivative.
References
Independent Verification of 28-O-acetylbetulin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 28-O-acetylbetulin and its alternatives, supported by published experimental data. It is intended to serve as a resource for the independent verification of research findings in the field of triterpenoid-based drug discovery.
Antiproliferative Activity: A Quantitative Comparison
The following tables summarize the cytotoxic effects of this compound and its key alternatives—betulin (B1666924) and betulinic acid—against a range of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been compiled from multiple peer-reviewed studies. It is important to note that variations in experimental protocols between different studies may contribute to differences in the observed values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | 518A2 | Melanoma | 15.84 | [cite: ] |
| 8505C | Anaplastic Thyroid | 14.74 | [cite: ] | |
| A2780 | Ovarian | - | [1] | |
| SW480 | Colon | - | [1] | |
| HCT-8 | Colon | - | [1] | |
| HCT-116 | Colon | - | [1] | |
| DLD-1 | Colon | - | [1] | |
| HT-29 | Colon | - | [1] | |
| A549 | Lung | - | [1] | |
| A253 | Head and Neck | - | [1] | |
| FaDu | Head and Neck | - | [1] | |
| A431 | Cervical | - | [1] | |
| MCF-7 | Breast | - | [1] | |
| Betulin | EPG85-257P | Gastric Carcinoma | 18.74 | [cite: ] |
| EPP85-181P | Pancreatic Carcinoma | 21.09 | [cite: ] | |
| A549 | Lung | 15.51 | [2] | |
| MCF-7 | Breast | 38.82 | [2] | |
| PC-3 | Prostate | 32.46 | [2] | |
| MV4-11 | Leukemia | 18.16 | [2] | |
| Betulinic Acid | EPG85-257P | Gastric Carcinoma | 6.16 | [cite: ] |
| EPP85-181P | Pancreatic Carcinoma | 7.42 | [cite: ] | |
| A549 | Non-Small Cell Lung | - | [3] | |
| H1650 | Non-Small Cell Lung | - | [3] | |
| HT-29 | Colon | - | [cite: ] | |
| MCF-7 | Breast | - | [cite: ] |
Experimental Protocols: A Guide to Methodologies
The following are detailed protocols for common in vitro assays used to assess the cytotoxicity of compounds like this compound. These are generalized procedures based on methodologies reported in the cited literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).
Materials:
-
96-well plates
-
Complete cell culture medium
-
Test compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Washing solution (1% v/v acetic acid)
-
Solubilization solution (10 mM Tris base solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plates at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
SRB Staining: Add 45-100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes in the dark.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Air dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 5-10 minutes to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the optical density at 515 nm or 565 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
Research indicates that betulin and its derivatives, including this compound, exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The NF-κB and MAPK pathways are prominent targets.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth. Betulin and its derivatives have been shown to inhibit this pathway.[4][5][6]
Caption: Inhibition of the NF-κB signaling pathway by betulin derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The three main branches of this pathway involve ERK, JNK, and p38 kinases. Dysregulation of this pathway is common in cancer. Studies have shown that betulin derivatives can modulate the activity of these kinases.[3][7][8][9][10]
Caption: Modulation of the MAPK signaling pathway by betulin derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic potential of compounds like this compound in a research laboratory.
Caption: A standard workflow for in vitro cytotoxicity testing.
References
- 1. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin [mdpi.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Frontiers | Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro [frontiersin.org]
- 4. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 28-O-acetylbetulin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 28-O-acetylbetulin, a derivative of the naturally occurring triterpenoid, betulin.
Initial Safety Assessment:
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Standard precautionary measures for handling chemicals should be followed, though no special handling requirements are specified.[1] In case of a spill, the material should be picked up mechanically to avoid dust formation.[1] It is crucial to prevent the compound from entering sewers, surface water, or ground water.[1]
Disposal Procedures for this compound:
There is a notable difference in the disposal recommendations between this compound and its parent compound, betulin. The SDS for this compound suggests that smaller quantities can be disposed of with household waste.[1] However, for the parent compound, betulin, a more stringent disposal method is advised, which involves engaging a licensed disposal company for incineration.
Given the professional laboratory setting, a conservative approach is recommended. The disposal of "smaller quantities" with household waste is ambiguous and may not align with institutional or local environmental regulations. Therefore, the following step-by-step procedure is advised to ensure safety and compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Selection and Labeling:
-
Use a suitable, sealable, and chemically resistant container for solid waste.
-
The container should be labeled "this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Collection of Waste:
-
Carefully transfer solid this compound waste into the designated container, minimizing dust generation.
-
For solutions, collect them in a sealed, compatible liquid waste container.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow any specific storage temperature guidelines if provided by the supplier.
-
-
Final Disposal:
-
Consult with your institution's EHS department for the final disposal procedure.
-
It is best practice to arrange for disposal through a licensed chemical waste contractor, who will likely use incineration. This aligns with the precautionary principle and the recommendations for the parent compound, betulin.
-
Quantitative Data Summary:
The following table summarizes key quantitative data related to the safe handling and disposal of this compound and its parent compound, betulin.
| Parameter | This compound | Betulin (Parent Compound) | Data Source |
| GHS Hazard Classification | Not classified as hazardous | Not classified as hazardous | [1] |
| Recommended Disposal | Smaller quantities with household waste; prevent release to water | Offer to a licensed disposal company; chemical incineration | [1] |
| Spill Response | Pick up mechanically | Pick up and arrange disposal without creating dust | [1] |
| Storage Temperature | Store per product insert | Recommended 2 - 8 °C | [1] |
Experimental Protocols:
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to relevant published literature or the supplier's technical documentation.
Mandatory Visualization:
The following diagram illustrates the recommended workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling 28-O-acetylbetulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, logistical, and operational information for the handling of 28-O-acetylbetulin. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure the well-being of personnel and to maintain experimental integrity. This document outlines best practices for the use of personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
As a matter of good laboratory practice, appropriate PPE should be worn when handling any chemical, including those not classified as hazardous. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid Compound | Safety glasses with side shields | Nitrile gloves | Recommended to prevent inhalation of fine particles | Laboratory coat |
| Preparing Solutions | Safety glasses with side shields | Nitrile gloves | Not generally required | Laboratory coat |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Not generally required | Laboratory coat |
| Cleaning and Waste Disposal | Safety glasses with side shields | Nitrile gloves | Not generally required | Laboratory coat |
Operational Plan
A systematic approach to managing this compound from receipt to disposal is critical for a safe and efficient laboratory environment.
1. Receiving and Inventory
-
Upon receipt, visually inspect the container for any damage.
-
Log the chemical into your laboratory's inventory management system, noting the date of receipt and the assigned storage location.[1][2][3]
-
Ensure the manufacturer's label remains legible and includes the chemical name and any handling information.[1]
2. Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination.
-
Store away from incompatible materials, although no specific incompatibilities are noted in the safety data sheet.
3. Handling and Preparation of Solutions
-
Engineering Controls : Whenever possible, handle the solid form of the compound in a chemical fume hood or a ventilated enclosure to minimize the potential for inhalation of fine particles.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5] Avoid eating, drinking, or applying cosmetics in the laboratory.[4][5][6]
-
Weighing : Use a dedicated spatula and weighing paper. Clean the balance and surrounding area after use to prevent cross-contamination.
-
Dissolving : When preparing solutions, add the solid to the solvent to avoid splashing.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Solid Waste :
-
Liquid Waste :
-
Collect solutions of this compound in a designated, sealed, and clearly labeled waste container.
-
The container should be marked as "Non-Hazardous Chemical Waste" and list all chemical constituents.
-
-
Empty Containers :
-
Rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste.
-
Once triple-rinsed, the container can be disposed of in the regular trash, after defacing the original label.[8]
-
-
Waste Pickup :
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. genemod.net [genemod.net]
- 2. media.vwr.com [media.vwr.com]
- 3. Chemical Inventory Management Best Practices - Vertére [vertere.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
